molecular formula C9H7BrN2O2 B1424455 Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1062368-71-1

Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B1424455
CAS No.: 1062368-71-1
M. Wt: 255.07 g/mol
InChI Key: CPFGPWPGRTUWAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C9H7BrN2O2 and its molecular weight is 255.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-5-11-12-4-2-3-7(10)8(6)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFGPWPGRTUWAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=CN2N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30705455
Record name Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30705455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1062368-71-1
Record name Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 4-bromo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1062368-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30705455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for obtaining Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The document outlines two primary synthetic strategies, delving into the mechanistic underpinnings of each reaction step. Detailed, field-tested protocols are provided, alongside a discussion of critical process parameters, potential challenges, and optimization strategies. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a robust framework for the efficient and reliable preparation of this valuable compound.

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic motif found in numerous biologically active molecules. Its unique electronic and structural features allow for diverse functionalization, making it an attractive scaffold for the development of novel therapeutic agents. Derivatives of this ring system have demonstrated a wide range of pharmacological activities, underscoring the importance of efficient and versatile synthetic methodologies for accessing novel analogues. This guide focuses on the synthesis of a specifically functionalized derivative, this compound, which serves as a versatile intermediate for further chemical exploration. The presence of a bromine atom at the 4-position provides a handle for cross-coupling reactions, while the methyl carboxylate at the 3-position can be readily modified, opening avenues for the generation of diverse compound libraries.

Strategic Approaches to Synthesis

Two principal retrosynthetic pathways are presented for the synthesis of the target molecule. The choice of strategy may depend on the availability of starting materials, desired scale of synthesis, and specific laboratory capabilities.

Strategy A: Linear Synthesis via a Brominated Pyridine Precursor

This approach involves the initial preparation of a brominated aminopyridine, followed by the construction of the pyrazolo[1,5-a]pyridine ring system.

Strategy B: Convergent Synthesis with Late-Stage Bromination

In this alternative route, the pyrazolo[1,5-a]pyridine core is first assembled from a non-brominated pyridine, and the bromine atom is introduced in the final step via regioselective bromination.

Detailed Synthetic Protocols and Mechanistic Insights

Strategy A: Linear Synthesis

This strategy is a multi-step process that begins with the synthesis of a key intermediate, N-amino-3-bromopyridine, followed by a [3+2] cycloaddition reaction.

The synthesis of 3-amino-5-bromopyridine can be achieved from 5-bromonicotinamide via a Hofmann rearrangement.

Experimental Protocol:

  • In a flask equipped with a stirrer, add a pre-cooled aqueous solution of sodium hydroxide.

  • To this solution, add bromine while maintaining a low temperature.

  • Introduce 5-bromonicotinamide to the reaction mixture.

  • The mixture is then gradually warmed to room temperature and subsequently heated to 70 °C for one hour.[1]

  • After cooling, the aqueous phase is saturated with brine and extracted with a suitable organic solvent.

  • The combined organic layers are dried and concentrated under reduced pressure.

  • The crude product is purified by chromatography to yield 3-amino-5-bromopyridine.[1]

ParameterValueReference
Starting Material5-bromonicotinamide[1]
ReagentsSodium hydroxide, Bromine[1]
SolventWater[1]
Temperature0 °C to 70 °C[1]
Reaction Time~2 hours[1]
Typical Yield~70%[1]

The N-amination of 3-bromopyridine is a crucial step to generate the 1,3-dipole precursor for the subsequent cycloaddition. Hydroxylamine-O-sulfonic acid (HOSA) is a commonly used and effective aminating agent.[2][3][4][5]

Experimental Protocol:

  • Dissolve 3-bromopyridine in a suitable solvent.

  • Add Hydroxylamine-O-sulfonic acid (HOSA) to the solution.

  • The reaction is typically carried out at room temperature or with gentle heating.

  • The resulting N-aminopyridinium salt can be isolated or used directly in the next step.

Causality Behind Experimental Choices: HOSA is an effective electrophilic aminating agent that readily reacts with the nucleophilic nitrogen of the pyridine ring. The choice of solvent can influence the reaction rate and yield.

This step involves the in-situ generation of the N-aminopyridinium ylide from the N-aminopyridinium salt, which then undergoes a [3+2] cycloaddition reaction with methyl propiolate.[6] This reaction is a classic example of 1,3-dipolar cycloaddition.[7][8][9][10]

Experimental Protocol:

  • The N-amino-3-bromopyridinium salt from the previous step is dissolved in a suitable solvent such as DMF or acetonitrile.

  • A base (e.g., potassium carbonate or triethylamine) is added to generate the pyridinium ylide in situ.

  • Methyl propiolate is added to the reaction mixture.

  • The reaction is stirred at room temperature or heated to facilitate the cycloaddition.

  • Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.

  • The product is purified by column chromatography.

Mechanistic Insights: The base deprotonates the N-amino group to form a nucleophilic N-aminopyridinium ylide. This ylide, acting as a 1,3-dipole, reacts with the electron-deficient alkyne (methyl propiolate) in a concerted or stepwise fashion to form the five-membered pyrazole ring, fused to the pyridine ring. The regioselectivity of the reaction is governed by the electronic and steric properties of both the ylide and the dipolarophile.

Strategy B: Convergent Synthesis

The synthesis of the non-brominated pyrazolo[1,5-a]pyridine core follows a similar [3+2] cycloaddition protocol as described in Strategy A, starting from pyridine.

Experimental Protocol:

  • Pyridine is N-aminated using HOSA to form the N-aminopyridinium salt.

  • The salt is treated with a base in the presence of methyl propiolate to afford Methyl pyrazolo[1,5-a]pyridine-3-carboxylate.

The final step is the regioselective bromination of the pyrazolo[1,5-a]pyridine ring system. The electronic nature of the heterocyclic core directs the electrophilic substitution to specific positions.

Experimental Protocol:

  • Methyl pyrazolo[1,5-a]pyridine-3-carboxylate is dissolved in a suitable solvent (e.g., acetic acid, chloroform, or carbon tetrachloride).

  • A brominating agent such as N-bromosuccinimide (NBS) or bromine is added to the solution.[11][12]

  • The reaction may be initiated by light or a radical initiator if a free-radical mechanism is involved, or it can proceed via electrophilic aromatic substitution.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction is quenched, and the product is isolated and purified.

Causality Behind Experimental Choices: N-bromosuccinimide is a convenient and selective brominating agent for electron-rich aromatic and heteroaromatic compounds. The choice of solvent can significantly impact the reaction's regioselectivity and yield. Acetic acid can act as both a solvent and a catalyst in electrophilic brominations.

Data Summary

The following table summarizes typical reaction conditions and outcomes for the key steps in the synthesis of this compound.

Reaction StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
Strategy A
N-Amination3-BromopyridineHOSAVariousRT - 602 - 1260 - 80
[3+2] CycloadditionN-Amino-3-bromopyridinium saltMethyl propiolate, BaseDMF/AcetonitrileRT - 804 - 2450 - 75
Strategy B
[3+2] CycloadditionN-Aminopyridinium saltMethyl propiolate, BaseDMF/AcetonitrileRT - 804 - 2460 - 85
BrominationMethyl pyrazolo[1,5-a]pyridine-3-carboxylateNBS or Br₂Acetic Acid/CHCl₃RT - 601 - 670 - 90

Visualizing the Synthesis

Diagrams of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the two synthetic strategies.

Strategy_A A 3-Bromopyridine B N-Amino-3-bromopyridinium Salt A->B HOSA C Methyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate B->C Methyl propiolate, Base [3+2] Cycloaddition Strategy_B D Pyridine E Methyl pyrazolo[1,5-a]pyridine-3-carboxylate D->E 1. HOSA 2. Methyl propiolate, Base F This compound E->F NBS or Br2 Regioselective Bromination

References

"physical and chemical properties of Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its core physicochemical and spectroscopic properties, provide insight into its synthesis and chemical reactivity, and explore its applications, particularly in the context of drug discovery. This document is intended for researchers, chemists, and drug development professionals who utilize advanced heterocyclic intermediates.

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine ring system is a privileged scaffold in medicinal chemistry. This fused bicyclic heterocycle is considered a "bioisostere" of indole, sharing similar structural and electronic properties, which allows it to interact with a wide range of biological targets. Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including antiviral, anticancer, and antitubercular properties.[1][2] The strategic placement of functional groups on this core structure is a key strategy in the development of novel therapeutic agents.[2][3]

This compound (CAS No. 1062368-71-1) is a particularly valuable derivative. The bromine atom at the 4-position serves as a versatile synthetic handle for introducing molecular diversity via cross-coupling reactions, while the methyl ester at the 3-position can be readily hydrolyzed to the corresponding carboxylic acid for further derivatization, such as amide bond formation.[1] This combination of functionalities makes it an ideal starting material for building complex molecules with potential therapeutic applications.

Physicochemical Properties

A thorough understanding of a compound's physical properties is foundational for its application in research and development. The key physicochemical data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 1062368-71-1[4][5][6]
Molecular Formula C₉H₇BrN₂O₂[5][6]
Molecular Weight 255.071 g/mol [5][6]
Appearance Solid (form may vary)[7]
Purity Typically ≥97%[6]
Solubility Low in water; soluble in organic solvents like DMSO.[1]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Room temperature storage is generally acceptable.[6][8]

Spectroscopic Profile for Structural Elucidation

Spectroscopic data is critical for confirming the identity and purity of a chemical compound. While a specific, comprehensive spectral analysis for this exact molecule is not publicly available in the provided search results, we can infer the expected signals based on the analysis of closely related pyrazolo[1,5-a]pyridine structures.[9]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the fused ring system. The chemical shifts would be influenced by the bromine atom and the ester group. Additionally, a singlet corresponding to the methyl group of the ester would be observed, typically in the range of 3.8-4.0 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group will appear significantly downfield (typically >160 ppm). The carbons attached to the bromine and nitrogen atoms will also have characteristic chemical shifts.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity.

Synthesis and Mechanistic Insights

The synthesis of the pyrazolo[1,5-a]pyridine core generally involves the cycloaddition of an N-aminopyridinium salt with an alkyne or a related three-carbon component.[1][2]

A common and effective pathway is the 1,3-dipolar cycloaddition reaction. The causality behind this choice is its high efficiency and regioselectivity in forming the fused bicyclic system.

// Workflow edges Pyridine -> NAmino [label="Step 1:\nN-Amination", color="#4285F4", fontcolor="#4285F4"]; AminatingAgent -> NAmino [color="#4285F4"]; NAmino -> FinalProduct [label="Step 2:\n[3+2] Cycloaddition", color="#34A853", fontcolor="#34A853"]; Propiolate -> FinalProduct [color="#34A853"]; } dot Caption: General synthetic workflow for pyrazolo[1,5-a]pyridines.

Step-by-Step Protocol (Illustrative):

  • N-Amination: A substituted pyridine (e.g., a bromopyridine) is reacted with an N-aminating agent such as O-mesitylenesulfonylhydroxylamine (MSH) or O-(2,4-dinitrophenyl)hydroxylamine (DNPH).[2] This reaction forms a reactive N-aminopyridinium intermediate. The choice of aminating agent can influence reaction conditions and yield.

  • 1,3-Dipolar Cycloaddition: The in-situ generated N-aminopyridinium ylide is treated with methyl propiolate. This undergoes a [3+2] cycloaddition reaction, followed by aromatization, to yield the desired pyrazolo[1,5-a]pyridine-3-carboxylate core.[1][2] This step is typically performed in a solvent like DMF or MeCN, often in the presence of a base like K₂CO₃ to facilitate the formation of the ylide.[2]

  • Purification: The final product is isolated and purified from the reaction mixture using standard laboratory techniques such as extraction, followed by column chromatography or recrystallization to achieve the desired purity.

This self-validating protocol relies on the confirmed structure of the product via spectroscopic methods (NMR, MS) and comparison with expected analytical data.

Chemical Reactivity and Derivatization Potential

The true value of this compound lies in its reactivity, which allows for its elaboration into more complex target molecules.

// Arrows Start -> Suzuki [label="Pd Catalyst,\nBoronic Acid/Ester", color="#EA4335", fontcolor="#EA4335"]; Suzuki -> ArylProduct [color="#EA4335"];

Start -> Hydrolysis [label="NaOH or LiOH", color="#FBBC05", fontcolor="#FBBC05"]; Hydrolysis -> AcidProduct [color="#FBBC05"]; AcidProduct -> Amidation [label="Amine,\nCoupling Agent (EDCI)", color="#4285F4", fontcolor="#4285F4"]; Amidation -> AmideProduct [color="#4285F4"]; } dot Caption: Key reactive pathways for derivatization.

  • Palladium-Catalyzed Cross-Coupling: The C4-bromo substituent is the most reactive site for derivatization. Its position on the pyridine ring makes it susceptible to nucleophilic aromatic substitution and, more importantly, an excellent substrate for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).[1] The Suzuki-Miyaura coupling, in particular, is a powerful and widely used method to form new carbon-carbon bonds by reacting the bromo-compound with a boronic acid or ester in the presence of a palladium catalyst and a base. This allows for the straightforward introduction of a vast array of aryl and heteroaryl groups at the 4-position.[1]

  • Ester Hydrolysis and Amidation: The methyl ester at the 3-position can be easily hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., sodium hydroxide or lithium hydroxide in an aqueous alcohol solution).[2] This carboxylic acid is a crucial intermediate for creating amide libraries, which are prevalent in pharmaceuticals. The acid can be coupled with a diverse range of amines using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to generate a library of pyrazolo[1,5-a]pyridine-3-carboxamides.[2]

Applications in Research and Drug Discovery

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in the development of new therapeutics. Its derivatives have been extensively investigated for various indications.

  • Antitubercular Agents: A significant body of research highlights the potential of pyrazolo[1,5-a]pyridine-3-carboxamides as potent agents against Mycobacterium tuberculosis, including multidrug-resistant (MDR-TB) strains.[2] These compounds have been designed as analogs of other successful antitubercular agents, demonstrating the power of scaffold hopping in drug design.[2]

  • Antiviral Activity: Certain pyrazolo[1,5-a]pyridines have been shown to inhibit HIV-1 reverse transcriptase by binding to the non-nucleoside inhibitor pocket, indicating their potential as antiviral drug candidates.[1]

  • Kinase Inhibitors: The general structure is also utilized as a key intermediate in the synthesis of various kinase inhibitors, which are a major class of anticancer drugs.[10]

The utility of this compound is as a foundational building block for accessing these and other novel, biologically active molecules.[6]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[7][8]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[8][11] Avoid contact with skin and eyes.[8] After handling, wash hands thoroughly.[7]

  • First Aid:

    • If Inhaled: Move to fresh air. If breathing is difficult, administer oxygen.[8]

    • In Case of Skin Contact: Immediately wash off with soap and plenty of water.[11]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes.[7][8]

    • If Swallowed: Rinse mouth with water. Do not induce vomiting.[11] In all cases of exposure, seek medical attention.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.[8]

While comprehensive hazard data is not available, related compounds are classified as causing skin and eye irritation, and may cause respiratory irritation.[7][11] It is prudent to handle this compound with care, assuming similar potential hazards.

Conclusion

This compound is a high-value, versatile chemical intermediate. Its well-defined reactive sites—the C4-bromo group for cross-coupling and the C3-ester for hydrolysis and amidation—provide a robust platform for synthetic chemists to generate diverse molecular libraries. Its connection to the medicinally significant pyrazolo[1,5-a]pyridine scaffold ensures its continued relevance in the fields of drug discovery and materials science. This guide has provided the core technical information necessary for its effective and safe utilization in a research and development setting.

References

The Strategic Utility of Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and synthetic tractability.[1][2][3] This technical guide focuses on a key derivative, Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate, providing an in-depth analysis of its properties, synthesis, and strategic applications in drug discovery. We will explore the causality behind experimental choices in its synthesis and functionalization, offering field-proven insights for researchers. This document serves as a comprehensive resource, consolidating essential data, detailed protocols, and mechanistic considerations to empower scientists in leveraging this valuable building block for the development of novel therapeutics.

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Core

The fusion of a pyrazole and a pyridine ring creates the pyrazolo[1,5-a]pyridine system, a heterocyclic scaffold of immense interest to medicinal chemists.[1][2][3] This structural motif is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets, leading to compounds with diverse pharmacological profiles.[4][5] The growing number of publications and patents centered on pyrazolo[1,5-a]pyridines underscores their escalating importance in the pharmaceutical landscape.[3]

This compound emerges as a particularly strategic starting material. The ester functionality at the 3-position provides a handle for amide coupling and other modifications, while the bromine atom at the 4-position is primed for a variety of cross-coupling reactions. This multi-functional nature allows for the systematic exploration of chemical space and the generation of diverse compound libraries, a critical aspect of modern drug discovery.

Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is paramount for its effective utilization in a research setting.

PropertyValueSource
CAS Number 1062368-71-1[6][7]
Molecular Formula C9H7BrN2O2[6]
Molecular Weight 255.07 g/mol [6]
Appearance White to off-white solidGeneric Material Data
Solubility Soluble in DMSO, DMF, and chlorinated solventsGeneric Material Data
Storage Room temperature[6]

The presence of the bromine atom and the ester group dictates the reactivity of the molecule, making it a versatile intermediate for further chemical transformations.

Synthesis and Mechanistic Considerations

A common and effective method for the synthesis of the pyrazolo[1,5-a]pyridine core involves the [3+2] cycloaddition of an N-aminopyridinium salt with an appropriate alkyne.[8]

General Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: N-Amination cluster_step2 Step 2: [3+2] Cycloaddition cluster_step3 Step 3: Bromination cluster_step4 Step 4: Final Product Pyridine Substituted Pyridine N_Aminopyridinium N-Aminopyridinium Salt Pyridine->N_Aminopyridinium N-Amination Aminating_Agent Aminating Agent (e.g., Hydroxylamine-O-sulfonic acid) Cycloaddition [3+2] Cycloaddition Alkyne Methyl Propiolate Alkyne->Cycloaddition Pyrazolo_Pyridine Pyrazolo[1,5-a]pyridine-3-carboxylate Cycloaddition->Pyrazolo_Pyridine Bromination Electrophilic Bromination Brominating_Agent Brominating Agent (e.g., NBS) Brominating_Agent->Bromination Final_Product This compound Bromination->Final_Product Reactivity_Diagram cluster_ester Ester Functionalization (Position 3) cluster_bromo Bromo Functionalization (Position 4) Core This compound Amide_Coupling Amide Coupling (with various amines) Core->Amide_Coupling R-NH2, Coupling Agents Hydrolysis Hydrolysis Core->Hydrolysis Base or Acid Suzuki Suzuki Coupling (with boronic acids) Core->Suzuki Pd catalyst, Base Sonogashira Sonogashira Coupling (with terminal alkynes) Core->Sonogashira Pd/Cu catalyst, Base Buchwald_Hartwig Buchwald-Hartwig Amination (with amines) Core->Buchwald_Hartwig Pd catalyst, Base Stille Stille Coupling (with organostannanes) Core->Stille Pd catalyst Carboxylic_Acid Carboxylic Acid Derivative Hydrolysis->Carboxylic_Acid

References

"Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate IUPAC name"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate

Abstract

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic pyrazolo[1,5-a]pyridine core is a "drug-like" scaffold found in several clinically investigated compounds.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications. We delve into the mechanistic basis for its synthesis, explore its potential for chemical diversification, and highlight its role as a key intermediate in the development of novel therapeutic agents, particularly in the field of antitubercular research.[1][2] This document serves as a technical resource for researchers and professionals engaged in synthetic chemistry and pharmaceutical development.

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine moiety is a fused heterocyclic system that has garnered substantial attention in pharmaceutical sciences. It is considered a bioisostere of indole and purine, sharing similar spatial and electronic properties, which allows it to interact with a wide range of biological targets.[1] This scaffold is present in drugs like Ibudilast (an anti-inflammatory and neuroprotective agent) and has been explored for its utility in developing inhibitors for various enzymes and receptors.[1]

This compound emerges as a particularly valuable derivative. The strategic placement of three key functional groups—a bromine atom, a methyl ester, and the fused nitrogenous core—provides a versatile platform for synthetic elaboration, making it a cornerstone intermediate for building diverse molecular libraries.

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are foundational for its use in research and development.

PropertyValueSource(s)
IUPAC Name This compound[3]
CAS Number 1062368-71-1[4][5]
Molecular Formula C₉H₇BrN₂O₂[5]
Molecular Weight 255.07 g/mol [5]
Appearance White to light yellow solid[6]
Purity Typically ≥97%[5]
Storage Room temperature, sealed in dry conditions[5][7]
Solubility Low in water; soluble in DMSO and other organic solvents[8]

Synthesis and Mechanistic Insights

The construction of the pyrazolo[1,5-a]pyridine core is most effectively achieved through a [3+2] annulation-aromatization sequence, specifically a 1,3-dipolar cycloaddition. This approach offers high regioselectivity and is a cornerstone of modern heterocyclic chemistry.

Core Synthesis Strategy

The most common pathway involves two primary steps:

  • N-Amination of a Pyridine Precursor: A substituted pyridine is activated by amination on the ring nitrogen. Reagents like O-(2,4-dinitrophenyl)hydroxylamine (DNPH) or hydroxylamine-O-sulfonic acid are used to form an N-aminopyridinium salt. This step is critical as it generates the 1,3-dipole required for the subsequent cycloaddition.[1][8]

  • 1,3-Dipolar Cycloaddition: The N-aminopyridinium salt reacts with an electron-deficient alkyne, such as methyl propiolate. The reaction proceeds via a cycloaddition mechanism, followed by aromatization to yield the stable, fused pyrazolo[1,5-a]pyridine ring system.[1][8] The choice of a base like potassium carbonate (K₂CO₃) is crucial to deprotonate the N-aminopyridinium salt in situ, forming the ylide that acts as the active 1,3-dipole.

G start Substituted Pyridine step1 N-Amination (e.g., DNPH) start->step1 intermediate N-Aminopyridinium Intermediate step1->intermediate step2 1,3-Dipolar Cycloaddition + Methyl Propiolate + Base (K₂CO₃) intermediate->step2 product This compound step2->product G core Methyl 4-bromopyrazolo [1,5-a]pyridine-3-carboxylate suzuki Suzuki Coupling (Ar-B(OH)₂) core->suzuki C4-Br buchwald Buchwald-Hartwig (R₂-NH) core->buchwald C4-Br hydrolysis Ester Hydrolysis (NaOH) core->hydrolysis C3-Ester prod1 C4-Aryl Derivative suzuki->prod1 prod2 C4-Amino Derivative buchwald->prod2 prod3 Carboxylic Acid hydrolysis->prod3 amidation Amidation (R-NH₂, EDCI) prod4 C3-Amide Derivative amidation->prod4 prod3->amidation

References

A Technical Guide to the Spectroscopic Characterization of Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the spectroscopic profile of Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate (CAS No: 1062368-71-1). The pyrazolo[1,5-a]pyridine scaffold is a significant pharmacophore in modern drug discovery, recognized for its utility in developing novel antitubercular agents and other therapeutics.[1] Accurate structural elucidation and purity assessment are critical for advancing research and development. This document outlines the predicted nuclear magnetic resonance (¹H and ¹³C NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for the title compound. Furthermore, it details robust, field-proven experimental protocols for acquiring this data, ensuring researchers can validate their synthetic products with confidence. The causality behind spectral features is explained to provide a deeper understanding of the molecule's electronic and structural properties.

Part 1: Molecular Structure and Physicochemical Properties

This compound is a heterocyclic compound featuring a fused pyrazolo[1,5-a]pyridine bicyclic system. Key functional groups include a bromine atom at the C4 position and a methyl ester at the C3 position. The bromine atom serves as a versatile handle for synthetic diversification through cross-coupling reactions, while the ester group can be hydrolyzed or amidated to explore further structure-activity relationships.[2]

Key Physicochemical Properties: [3][4]

PropertyValue
CAS Number 1062368-71-1
Molecular Formula C₉H₇BrN₂O₂
Molecular Weight 255.07 g/mol
Purity Typically ≥97%
Annotated Molecular Structure

The structure below includes IUPAC-consistent numbering for the bicyclic core, which will be used for the assignment of NMR signals.

Caption: Numbered structure of the title compound.

Part 2: Predicted Spectroscopic Profile and Interpretation

As a specialized chemical entity, publicly available, peer-reviewed spectroscopic data for this exact molecule is sparse. Therefore, this section presents a predicted profile based on established spectroscopic principles and data from closely related structural analogs.[5][6][7] This predictive analysis serves as an authoritative benchmark for researchers synthesizing this compound.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the bicyclic system and a characteristic singlet for the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom, the ester group, and the nitrogen atoms within the rings.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Assigned ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H7 (Pyridine Ring)8.50 - 8.65Doublet (d)~7.0Deshielded by adjacent bridgehead nitrogen (N8).
H5 (Pyridine Ring)8.25 - 8.40Doublet (d)~9.0Deshielded by adjacent nitrogen and ortho to the bromine atom.
H2 (Pyrazole Ring)8.10 - 8.20Singlet (s)-Isolated proton on the pyrazole ring, adjacent to two quaternary carbons.
H6 (Pyridine Ring)7.10 - 7.25Doublet of Doublets (dd)~9.0, ~7.0Coupled to both H5 and H7.
-OCH₃ (Ester)3.95 - 4.05Singlet (s)-Protons of the methyl ester group.
Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum will provide a map of the carbon skeleton. The carbonyl carbon of the ester will appear significantly downfield, while the carbon attached to the bromine (C4) will be influenced by halogen-induced shielding/deshielding effects.

Predicted ¹³C NMR Data (101 MHz, CDCl₃):

Assigned CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O (Ester)162.0 - 164.0Carbonyl carbon, highly deshielded.
C7145.0 - 147.0Aromatic carbon adjacent to bridgehead nitrogen.
C(bridgehead)140.0 - 142.0Quaternary carbon at the ring fusion.
C2134.0 - 136.0Aromatic CH in the pyrazole ring.
C5128.0 - 130.0Aromatic CH adjacent to C4-Br.
C6118.0 - 120.0Aromatic CH in the pyridine ring.
C3114.0 - 116.0Carbon bearing the ester group.
C4108.0 - 110.0Carbon attached to bromine.
-OCH₃51.5 - 52.5Methyl carbon of the ester.
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is essential for confirming the molecular formula. A key diagnostic feature will be the isotopic pattern of the molecular ion due to the presence of bromine.

  • Expected Molecular Ion: The natural isotopic abundance of bromine is approximately 50.7% for ⁷⁹Br and 49.3% for ⁸¹Br. This will result in two prominent molecular ion peaks of nearly equal intensity.

    • [M]⁺: m/z ≈ 253.97 (for C₉H₇⁷⁹BrN₂O₂)

    • [M+2]⁺: m/z ≈ 255.97 (for C₉H₇⁸¹BrN₂O₂)

  • Expected [M+H]⁺ (ESI-HRMS): For C₉H₈BrN₂O₂⁺, the calculated m/z would be approximately 254.9796, which should be verifiable to within 5 ppm.

  • Key Fragmentation Pathways:

    • Loss of the methoxy radical (•OCH₃) from the molecular ion, leading to a fragment at m/z ~224/226.

    • Loss of the entire methoxycarbonyl group (•COOCH₃), resulting in a fragment at m/z ~196/198.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups within the molecule.

Predicted IR Absorption Bands (cm⁻¹):

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic
2990 - 2950C-H StretchMethyl (-OCH₃)
1730 - 1710 C=O Stretch (Strong) Ester Carbonyl
1620 - 1550C=C / C=N StretchAromatic Rings
1300 - 1150C-O Stretch (Strong)Ester
< 800C-Br StretchAryl Halide

Part 3: Standard Experimental Methodologies

Adherence to standardized protocols is paramount for generating reproducible and reliable spectroscopic data. The following section details the recommended procedures for sample preparation and data acquisition.

Workflow for Spectroscopic Analysis

Spectroscopic_Workflow start Synthesized & Purified This compound prep_nmr Sample Prep (NMR) ~5-10 mg in 0.6 mL CDCl₃ or DMSO-d₆ start->prep_nmr prep_ms Sample Prep (MS) ~0.1 mg/mL in MeOH or ACN start->prep_ms prep_ir Sample Prep (IR) Neat solid (ATR) or KBr pellet start->prep_ir acq_nmr NMR Acquisition 400 MHz Spectrometer ¹H, ¹³C, COSY, HSQC prep_nmr->acq_nmr acq_ms MS Acquisition ESI-TOF or QTOF Positive Ion Mode prep_ms->acq_ms acq_ir IR Acquisition FT-IR Spectrometer 4000-400 cm⁻¹ prep_ir->acq_ir analysis Data Processing & Structural Elucidation acq_nmr->analysis acq_ms->analysis acq_ir->analysis

Caption: General workflow for complete spectroscopic characterization.

Protocol 1: NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[8]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.[9]

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (δ 0.00 ppm).

Protocol 2: Mass Spectrometry (HRMS) Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an ESI-Time-of-Flight (ESI-TOF) or Quadrupole-Time-of-Flight (QTOF) mass spectrometer for high-resolution analysis.[8]

  • Acquisition: Infuse the sample solution into the ESI source in positive ion mode. Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

  • Data Analysis: Identify the monoisotopic mass for the [M+H]⁺ or [M+Na]⁺ adduct. Verify the characteristic [M]⁺/[M+2]⁺ isotopic pattern for the bromine-containing species. The measured mass should be within 5 ppm of the calculated theoretical mass.

Protocol 3: IR Spectroscopy Data Acquisition
  • Sample Preparation (ATR): Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FT-IR spectrometer. Ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet): Alternatively, grind a small amount of sample (~1-2 mg) with ~100 mg of dry potassium bromide (KBr) and press into a thin, transparent pellet.[10]

  • Acquisition: Record the spectrum from approximately 4000 cm⁻¹ to 400 cm⁻¹.[11]

  • Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups as outlined in the predicted data table.

Part 4: Conclusion

The structural confirmation of this compound is reliably achieved through a combination of NMR, MS, and IR spectroscopy. This guide provides a robust, predictive framework and standardized protocols to assist researchers in the unambiguous characterization of this valuable synthetic building block. The outlined spectroscopic features—including the specific chemical shifts in NMR, the unique isotopic signature in MS, and the characteristic vibrational frequencies in IR—serve as critical quality control checkpoints, ensuring the integrity of the material used in subsequent stages of research and drug development.

References

A Technical Guide to the Solubility of Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2] Its utility in the synthesis of novel bioactive compounds and functional materials is critically dependent on its solubility characteristics.[1] Understanding and predicting how this compound behaves in various organic solvents is paramount for designing robust synthetic routes, developing effective purification strategies, and formulating final products. This guide provides a comprehensive framework for approaching the solubility of this compound, combining theoretical predictions with a detailed, field-proven experimental protocol for accurate determination.

Introduction: The Critical Role of Solubility

The pyrazolo[1,5-a]pyridine scaffold is a key pharmacophore found in a variety of therapeutic agents, including those with antitubercular activity.[2] this compound serves as a versatile intermediate, with the bromine atom at the 4-position enabling further structural diversification through cross-coupling reactions, and the methyl ester at the 3-position providing a handle for amide bond formation.[2][3]

Effective use of this intermediate hinges on solvent selection. Poor solubility can lead to:

  • Low reaction yields and difficult-to-control reaction kinetics.

  • Challenges in purification , particularly in crystallization processes.

  • Inaccurate results in biological screening assays.[4]

  • Formulation and bioavailability issues in later-stage drug development.[5][6]

This document serves as a practical guide for researchers, providing both a theoretical foundation for predicting solubility and a standardized experimental procedure for its precise measurement.

Physicochemical Characterization and Theoretical Solubility Profile

A molecule's solubility is governed by its physicochemical properties and the interplay of intermolecular forces between the solute and the solvent.[7] The principle of "like dissolves like" provides a foundational, qualitative guide: polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[7][8]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₇BrN₂O₂[9]
Molecular Weight 267.08 g/mol [9]
Appearance White to light yellow solid[1]
Melting Point Not consistently reported, requires experimental determination.[10]
Structure -

Structural Analysis for Solubility Prediction:

  • Polar Features : The molecule possesses several polar characteristics that will influence its interaction with polar solvents. These include the ester functional group (C=O and C-O bonds), which can act as a hydrogen bond acceptor, and the nitrogen atoms within the fused aromatic ring system, which contribute to the molecule's overall dipole moment.

  • Nonpolar Features : The brominated pyridine ring system constitutes a significant, relatively nonpolar and lipophilic portion of the molecule. The presence of the bromine atom further increases its molecular weight and van der Waals interactions.

  • Overall Polarity : The compound exhibits a balance of polar and nonpolar characteristics, suggesting it is a molecule of intermediate polarity. It is unlikely to be highly soluble in very nonpolar solvents like hexanes or highly polar protic solvents like water. Its best solubility is anticipated in moderately polar aprotic solvents that can engage in dipole-dipole interactions without requiring strong hydrogen bonding.

Table 2: Predicted Qualitative Solubility in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Hexane, TolueneLow to Insoluble The solute's polar ester and heterocyclic rings are energetically unfavorable in a nonpolar environment.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to High These solvents can engage in dipole-dipole interactions. Solvents like DMF and DMSO are highly polar and are expected to be excellent solvents for this compound.
Polar Protic Methanol, EthanolLow to Moderate The solute can accept hydrogen bonds from the solvent, but it cannot donate them. Solubility is expected to be lower than in polar aprotic solvents of similar polarity.
Aqueous WaterVery Low to Insoluble The large, nonpolar ring system dominates, making solvation by water energetically unfavorable.

Experimental Determination of Solubility: A Standard Operating Procedure

While theoretical prediction is a valuable starting point, accurate quantitative data requires empirical measurement.[11][12] The isothermal shake-flask method is a globally recognized standard for determining the equilibrium solubility of a compound.[4][13] It is referenced in OECD guidelines for chemical testing.[14][15]

Principle

A surplus of the solid compound is agitated in the chosen solvent at a constant temperature for a sufficient duration to reach equilibrium.[13] At equilibrium, the solution is saturated. The solid and liquid phases are then separated, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[15]

Mandatory Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_compound Weigh excess compound (solute) add Combine solute and solvent in vial prep_compound->add prep_solvent Measure precise volume of solvent prep_solvent->add shake Agitate at constant temperature (e.g., 24-48h) add->shake Seal vial centrifuge Centrifuge to pellet excess solid shake->centrifuge Equilibrium reached filter Filter supernatant (e.g., 0.22 µm PTFE filter) centrifuge->filter dilute Dilute aliquot of filtrate filter->dilute Collect clear filtrate analyze Analyze via HPLC or UV-Vis dilute->analyze calculate Calculate concentration vs. standard curve analyze->calculate

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol

Materials and Equipment:

  • This compound (≥97% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • HPLC or UV-Vis spectrophotometer

  • Autosampler vials

Procedure:

  • Preparation of Stock Standards: Prepare a concentrated stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO). From this, create a series of calibration standards by serial dilution to construct a standard curve.

  • Sample Preparation: Add an excess amount of the solid compound to a vial (e.g., 5-10 mg). The key is to ensure undissolved solid remains at equilibrium.[13]

  • Solvent Addition: Accurately add a known volume of the test solvent (e.g., 1.0 mL) to the vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).[13] Allow the samples to equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.[13]

  • Phase Separation: After equilibration, remove the vials and allow the contents to settle. To ensure complete removal of solid particles, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter this aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent to bring its concentration within the linear range of the calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis method.

  • Calculation: Determine the concentration of the compound in the diluted sample by comparing its response to the standard curve. Calculate the original solubility in the solvent, accounting for the dilution factor. Express the final result in units such as mg/mL or mol/L.

Data Interpretation and Practical Applications

The quantitative solubility data generated can be used to create a comprehensive solubility profile for this compound.

Table 3: Example Data Summary Table

SolventPolarity IndexSolubility at 25°C (mg/mL)
Toluene2.4(Experimental Value)
Dichloromethane3.1(Experimental Value)
Tetrahydrofuran4.0(Experimental Value)
Acetone5.1(Experimental Value)
Ethanol5.2(Experimental Value)
Dimethylformamide6.4(Experimental Value)
Dimethyl Sulfoxide7.2(Experimental Value)

Practical Insights for Researchers:

  • Reaction Chemistry: For synthetic reactions, choose a solvent where both reactants have adequate solubility at the desired reaction temperature. For example, THF or DMF might be excellent choices for cross-coupling reactions.

  • Purification: For crystallization, a solvent system should be identified where the compound has high solubility at an elevated temperature but low solubility at room temperature or below. A mixture of a "good" solvent (like DCM) and a "poor" solvent (like hexane) is often effective.

  • Compound Handling and Storage: Knowledge of solubility is crucial for preparing stock solutions for biological screening. Using a solvent like DMSO, where solubility is high, ensures accurate and reproducible concentrations for assays.[4]

Conclusion

While direct, published quantitative solubility data for this compound is scarce, a robust solubility profile can be developed through a combination of theoretical prediction and systematic experimental measurement. By analyzing the molecule's structural features, researchers can make informed initial solvent choices. Following a standardized protocol, such as the isothermal shake-flask method, ensures the generation of accurate and reproducible data. This knowledge is not merely academic; it is a fundamental prerequisite for the efficient and successful application of this valuable chemical intermediate in research and development.

References

Introduction: The Privileged Scaffold of Pyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery of Pyrazolo[1,5-a]pyridine Derivatives for Researchers, Scientists, and Drug Development Professionals

Fused nitrogen-containing heterocyclic compounds are cornerstones in medicinal chemistry, and among them, the pyrazolo[1,5-a]pyridine core stands out as a "privileged scaffold".[1] First reported in 1948, this bicyclic system, formed by the fusion of a pyrazole and a pyridine ring, has garnered immense interest due to its versatile chemistry and potent biological activities.[2] Its rigid, planar structure serves as an excellent foundation for developing therapeutic agents that can interact with a wide array of biological targets.[1]

Derivatives of pyrazolo[1,5-a]pyridine have been extensively investigated for their therapeutic potential, demonstrating activities as kinase inhibitors for cancer treatment, antitubercular agents, antagonists for various receptors, and much more.[3][4][5] The scaffold's synthetic tractability allows for systematic structural modifications, enabling fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR).[1][6]

This guide provides a comprehensive overview of the core synthetic strategies for accessing the pyrazolo[1,5-a]pyridine nucleus, delves into its significant applications in medicinal chemistry with a focus on key biological targets, and presents detailed experimental protocols and SAR insights to aid researchers in the design and discovery of novel derivatives.

Part 1: Core Synthetic Strategies for Pyrazolo[1,5-a]pyridine Assembly

The construction of the pyrazolo[1,5-a]pyridine core is primarily achieved through cyclization reactions. Among the most powerful and widely adopted methods is the [3+2] cycloaddition of N-aminopyridinium ylides.

The [3+2] Cycloaddition Approach: A Cornerstone Synthesis

The intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with suitable dipolarophiles, such as alkenes or alkynes, is one of the most common and efficient protocols for preparing pyrazolo[1,5-a]pyridines.[7] This reaction involves the N-aminopyridine derivative acting as a 1,3-dipole that reacts with a two-atom component (the alkene or alkyne) to form the five-membered pyrazole ring fused to the pyridine.

Causality Behind Experimental Choices:

  • N-Aminopyridinium Ylide Generation: The N-aminopyridine is the key starting material. It is typically activated in situ to form the N-iminopyridinium ylide. This is often achieved using a base to deprotonate the N-amino group or an oxidizing agent to facilitate the formation of the reactive dipole.

  • Choice of Dipolarophile: Electron-deficient alkenes and alkynes, such as α,β-unsaturated carbonyl compounds, are excellent reaction partners. The electron-withdrawing groups on these molecules activate the double or triple bond for nucleophilic attack by the ylide, driving the cycloaddition forward.

  • Solvent and Temperature: Reactions are often performed at room temperature in solvents like N-methylpyrrolidone (NMP) under metal-free conditions, which aligns with green chemistry principles.[8]

G cluster_workflow Workflow: [3+2] Cycloaddition Synthesis Start N-Aminopyridine + α,β-Unsaturated Carbonyl Oxidation Oxidant (e.g., PIDA) or Base In Situ Ylide Formation Start->Oxidation Step 1: Combine Reactants Cycloaddition [3+2] Cycloaddition Oxidation->Cycloaddition Step 2: Generate Reactive Ylide Aromatization Oxidative Aromatization Cycloaddition->Aromatization Step 3: Form Dihydropyrazolo[1,5-a]pyridine Intermediate End Functionalized Pyrazolo[1,5-a]pyridine Aromatization->End Step 4: Final Product Formation

Caption: General workflow for the [3+2] cycloaddition synthesis.

Detailed Experimental Protocol: Oxidative [3+2] Cycloaddition [8]

This protocol describes the synthesis of functionalized pyrazolo[1,5-a]pyridines from N-aminopyridines and α,β-unsaturated carbonyl compounds.

  • Step 1: Reactant Preparation: To a solution of the N-aminopyridine (1.0 mmol) in N-methylpyrrolidone (NMP, 3 mL), add the α,β-unsaturated carbonyl compound (1.2 mmol).

  • Step 2: Initiation of Reaction: Stir the mixture at room temperature. If an oxidant is required, an agent like phenyliodine diacetate (PIDA) can be added to mediate the reaction.[8]

  • Step 3: Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed. The reaction is typically complete within a few hours.

  • Step 4: Work-up and Isolation: Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 5: Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure pyrazolo[1,5-a]pyridine derivative.

Cross-Dehydrogenative Coupling (CDC) Reactions

A more recent and sustainable approach involves the cross-dehydrogenative coupling (CDC) of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds.[7] This method is highly atom-economical as it avoids the need for pre-functionalization of the starting materials.

Mechanistic Rationale: The proposed mechanism suggests that an acid, like acetic acid, activates the N-amino-2-iminopyridine for nucleophilic addition by the enol form of the β-dicarbonyl compound.[7] The resulting intermediate then undergoes oxidative dehydrogenation, often using molecular oxygen as a green oxidant, followed by cyclization and dehydration to yield the final product.[7]

G cluster_mechanism Plausible Mechanism: Cross-Dehydrogenative Coupling Reactants N-amino-2-iminopyridine + β-dicarbonyl Activation Proton Transfer (AcOH) Nucleophilic Addition Reactants->Activation AdductA Adduct A Activation->AdductA Oxidation Oxidative Dehydrogenation (O2) AdductA->Oxidation IntermediateB Intermediate B Oxidation->IntermediateB Cyclization Cyclization IntermediateB->Cyclization IntermediateC Intermediate C Cyclization->IntermediateC Dehydration Dehydration (-H2O) IntermediateC->Dehydration Product Pyrazolo[1,5-a]pyridine Dehydration->Product

Caption: Proposed mechanism for CDC synthesis of pyrazolo[1,5-a]pyridines.[7]

Part 2: Medicinal Chemistry Applications and Biological Activity

The pyrazolo[1,5-a]pyridine scaffold is a versatile platform for drug discovery, with derivatives showing a broad spectrum of biological activities.

Protein Kinase Inhibition in Cancer Therapy

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[6] Pyrazolo[1,5-a]pyrimidine derivatives, which are structurally similar, have been identified as potent ATP-competitive inhibitors of various protein kinases, including EGFR, B-Raf, and CDKs.[6] The pyrazolo[1,5-a]pyridine core can also serve a similar function, acting as a hinge-binding motif. For instance, the "morpholine-pyrimidine" system is a known structural motif for PI3Kδ inhibition, and this can be effectively mimicked by a 7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine core.[9]

Antitubercular Activity

Tuberculosis remains a major global health threat, and new drugs are urgently needed. The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been identified through high-throughput screening as a promising lead for antitubercular agents.[3] A synthesized library of analogues showed significant improvements in activity against Mycobacterium tuberculosis (Mtb), with low cytotoxicity and promising activity within macrophages.[3]

Other Therapeutic Areas

Beyond cancer and infectious diseases, pyrazolo[1,5-a]pyridine derivatives have been developed as:

  • PI3Kγ/δ Inhibitors: Dual inhibition of PI3Kγ and PI3Kδ is an emerging strategy for cancer immunotherapy.[10] A series of pyrazolo[1,5-a]pyridine derivatives were discovered as potent and selective dual inhibitors with in vivo antitumor efficacy.[10][11]

  • EP1 Receptor Antagonists: Novel derivatives have been designed and evaluated as orally active EP1 antagonists for the potential treatment of overactive bladder.[12]

  • Neuropeptide Y1 (NPY Y1) Receptor Antagonists: These compounds have been investigated for their role in regulating food intake and blood pressure.[13]

Derivative Class Biological Target Therapeutic Application Reference
7-(Morpholin-4-yl)pyrazolo[1,5-a]pyrimidinesPI3KδChronic Obstructive Pulmonary Disease (COPD)[9]
Pyrazolo[1,5-a]pyrimidin-7(4H)-onesMultiple/Novel Mtb targetsTuberculosis[3]
C3-substituted pyrazolo[1,5-a]pyridinesPI3Kγ/δCancer Immunotherapy[10][11]
C2, C3, C7-substituted pyrazolo[1,5-a]pyridinesEP1 ReceptorOveractive Bladder[12]
C3, C7-substituted pyrazolo[1,5-a]pyridinesNPY Y1 ReceptorObesity, Hypertension[13]

Part 3: Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications impact biological activity is critical for rational drug design. SAR studies on the pyrazolo[1,5-a]pyridine core have revealed key features that govern potency and selectivity.

Key SAR Observations:

  • Substitution at C7: For PI3Kδ inhibitors, a morpholine group at the C7 position is crucial for creating a hydrogen bond with the hinge-region amino acid Val-828.[9] For NPY Y1 antagonists, larger substituted aminoethylamine moieties at C7 were found to provide high binding affinity.[13]

  • Substitution at C3: In NPY Y1 antagonists, trisubstituted aryl groups at the C3 position were essential for high affinity and selectivity.[13]

  • Substitution at C5: For PI3Kδ inhibitors, introducing an indole group at the C5 position via Suzuki coupling proved to be a promising modification for future SAR studies.[9]

  • Core Scaffold Variation: In some kinase inhibitor series, switching from a pyrazolo[1,5-a]pyridine to a pyrazolo[1,5-a]pyrimidine scaffold can slightly increase biochemical and cellular potency.[14]

G cluster_sar Key SAR Insights for Pyrazolo[1,5-a]pyridine Core Core Pyrazolo[1,5-a]pyridine Scaffold C7 C7 Position (Hinge Binding) Core->C7 - Morpholine for PI3Kδ - Substituted amines for NPY Y1 C3 C3 Position (Selectivity/Affinity) Core->C3 - Trisubstituted aryl for NPY Y1 C5 C5 Position (Further Modification) Core->C5 - Indole for PI3Kδ C2 C2 Position (Potency Modulation) Core->C2 - Methylation can impact activity

Caption: SAR summary for the pyrazolo[1,5-a]pyridine scaffold.

Conclusion and Future Outlook

The pyrazolo[1,5-a]pyridine scaffold continues to be a highly fruitful starting point for the discovery of novel therapeutics. Its synthetic accessibility, particularly through robust methods like [3+2] cycloadditions, allows for the creation of diverse chemical libraries. The wide range of biological activities demonstrated by its derivatives underscores its privileged nature in medicinal chemistry.

Future research will likely focus on developing even more efficient, selective, and sustainable synthetic methodologies. Furthermore, the application of computational chemistry and machine learning will accelerate the design of new derivatives with optimized ADME (absorption, distribution, metabolism, and excretion) properties and enhanced selectivity for their intended biological targets. The exploration of this scaffold for novel therapeutic areas, beyond the well-established fields of oncology and infectious disease, remains a promising avenue for drug discovery professionals.

References

The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Heterocycle

The pyrazolo[1,5-a]pyridine scaffold, a fused bicyclic N-heterocyclic system, has emerged as a cornerstone in medicinal chemistry due to its remarkable versatility and significant biological activities.[1] Its unique electronic properties and rigid, planar structure provide an ideal framework for the design of potent and selective modulators of various biological targets. This guide offers a comprehensive exploration of the biological relevance of the pyrazolo[1,5-a]pyridine core, delving into its diverse therapeutic applications, underlying mechanisms of action, and the key structure-activity relationships (SAR) that govern its efficacy. Furthermore, we will provide detailed experimental protocols for the synthesis of this privileged scaffold and for the biological evaluation of its derivatives, empowering researchers to further unlock its therapeutic potential.

Core Biological Activities: A Multi-Targeting Scaffold

The inherent structural features of the pyrazolo[1,5-a]pyridine nucleus allow for its interaction with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This section will explore the most significant and well-documented therapeutic areas where this scaffold has demonstrated considerable promise.

Antitubercular Activity: A New Frontier Against a Global Threat

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the urgent development of novel antitubercular agents with new mechanisms of action. Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have been identified as a potent new class of anti-TB agents.[2][3]

Mechanism of Action: Targeting the Respiratory Chain

A significant breakthrough in understanding the antitubercular activity of this scaffold was the identification of the respiratory cytochrome bcc complex (also known as complex III or QcrB) as a primary target.[4] Specifically, compounds like TB47, a pyrazolo[1,5-a]pyridine-3-carboxamide, have been shown to inhibit this crucial enzyme in the electron transport chain of Mtb.[4] This inhibition disrupts the bacterium's ability to generate ATP, leading to cell death.[4]

G Pyrazolo_Pyridine Pyrazolo[1,5-a]pyridine Derivative (e.g., TB47) QcrB Cytochrome bcc Complex (QcrB) in M. tuberculosis Pyrazolo_Pyridine->QcrB ETC Electron Transport Chain Cell_Death Bacterial Cell Death QcrB->Cell_Death Disruption of Energy Metabolism ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP Production ATP_Synthase->ATP

Caption: Inhibition of M. tuberculosis Cytochrome bcc Complex.

Structure-Activity Relationship (SAR) Insights:

SAR studies have revealed key structural features necessary for potent antitubercular activity. For instance, the presence of a carboxamide group at the C3 position is crucial.[2][5] Furthermore, substitutions on the phenyl ring of the carboxamide side chain significantly influence potency, with certain diaryl derivatives exhibiting excellent activity against both drug-susceptible and drug-resistant Mtb strains.[5]

Quantitative Data Summary:

CompoundMtb StrainMIC (μg/mL)Reference
5k H37Rv<0.002[2]
5k rINH<0.002[2]
5k rRMP<0.002[2]
TB47 Clinical Isolates0.016 - 0.500[4]
P19 H37Rv1.56 (in 7H9/GCas)[6]
EP1 Receptor Antagonism: Targeting Pain and Inflammation

The prostaglandin E2 (PGE2) receptor 1 (EP1), a G-protein coupled receptor, plays a significant role in mediating pain and inflammation.[7] Novel pyrazolo[1,5-a]pyridine derivatives have been designed and synthesized as potent and orally active EP1 receptor antagonists, showing promise for the treatment of inflammatory pain and overactive bladder.[8]

Mechanism of Action: Blocking PGE2 Signaling

EP1 receptor antagonists containing the pyrazolo[1,5-a]pyridine scaffold act by competitively binding to the EP1 receptor, thereby preventing its activation by the endogenous ligand PGE2. This blockade inhibits the downstream signaling cascade, which typically involves an increase in intracellular calcium levels, leading to a reduction in neuronal sensitization and smooth muscle contraction.

G PGE2 Prostaglandin E2 (PGE2) EP1_Receptor EP1 Receptor PGE2->EP1_Receptor Binds & Activates Pyrazolo_Pyridine Pyrazolo[1,5-a]pyridine Antagonist Pyrazolo_Pyridine->EP1_Receptor Blocks Binding Gq Gq Protein EP1_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Produces Ca2_Release Intracellular Ca²⁺ Release IP3->Ca2_Release Cellular_Response Pain & Inflammation Ca2_Release->Cellular_Response G Pyrazolo_Pyridine Pyrazolo[1,5-a]pyridine Kinase Inhibitor Kinase Kinase Active Site (ATP-binding pocket) Pyrazolo_Pyridine->Kinase Binds to Substrate Substrate Protein Kinase->Substrate Phosphorylation Blocked Downstream_Signaling Downstream Signaling (e.g., Proliferation, Survival) Kinase->Downstream_Signaling Inhibition of ATP ATP ATP->Kinase Binding Blocked Phosphorylated_Substrate Phosphorylated Substrate G Start Substituted Pyridine + Aminating Agent Step1 N-Amination Start->Step1 Intermediate N-Aminopyridinium Salt Step1->Intermediate Step2 Cyclocondensation Intermediate->Step2 Reagent2 1,3-Dicarbonyl Compound + Base Reagent2->Step2 Purification Purification (Column Chromatography) Step2->Purification Product Pyrazolo[1,5-a]pyridine Core Purification->Product

References

An In-depth Technical Guide on the Reactivity of Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The pyrazolo[1,5-a]pyridine ring system, a fused bicyclic heterocycle, has garnered significant attention in the fields of medicinal chemistry and materials science.[1] This scaffold is considered a "privileged" structure due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. Pyrazolo[1,5-a]pyridine derivatives have demonstrated anti-inflammatory, antitumor, antimicrobial, and antiviral properties.[1] The unique electronic nature of this scaffold, arising from the fusion of a π-excessive pyrazole ring with a π-deficient pyridine ring, imparts it with distinct reactivity and stability, making it an attractive starting point for the synthesis of novel therapeutic agents and functional materials.[1][2]

This technical guide focuses on the initial investigation of the reactivity of a key derivative, Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1062368-71-1).[3] This molecule possesses two primary points for chemical modification: the bromine atom at the 4-position, which is amenable to a variety of cross-coupling reactions, and the methyl ester at the 3-position, which can be readily transformed into other functional groups. Understanding the reactivity at these positions is crucial for the rational design and synthesis of new chemical entities with potential therapeutic applications.

Synthesis of this compound

The synthesis of the title compound can be achieved through a well-established route for pyrazolo[1,5-a]pyridine synthesis, which involves the N-amination of a substituted pyridine followed by a 1,3-dipolar cycloaddition reaction.[4][5]

A proposed synthetic pathway is outlined below:

Synthesis_Workflow cluster_0 Step 1: N-Amination cluster_1 Step 2: 1,3-Dipolar Cycloaddition 4-bromopyridine 4-Bromopyridine N-amino-4-bromopyridinium N-Amino-4-bromopyridinium salt 4-bromopyridine->N-amino-4-bromopyridinium Hydroxylamine-O-sulfonic acid target_molecule This compound N-amino-4-bromopyridinium->target_molecule Base (e.g., K2CO3) DMF, heat methyl_propiolate Methyl propiolate methyl_propiolate->target_molecule

Caption: Proposed two-step synthesis of the target molecule.

Experimental Protocol: Synthesis

Step 1: N-Amination of 4-Bromopyridine

  • To a solution of 4-bromopyridine in a suitable solvent (e.g., dichloromethane), add hydroxylamine-O-sulfonic acid portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

  • The resulting N-amino-4-bromopyridinium salt can be isolated by filtration or used directly in the next step after solvent removal.

Step 2: 1,3-Dipolar Cycloaddition

  • Suspend the N-amino-4-bromopyridinium salt in a high-boiling polar aprotic solvent such as dimethylformamide (DMF).

  • Add a base, such as potassium carbonate, to the suspension.

  • To the resulting mixture, add methyl propiolate dropwise.

  • Heat the reaction mixture and monitor for completion by TLC.

  • Upon completion, cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are then washed, dried, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography to afford this compound.

Reactivity at the 4-Position: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position of the pyrazolo[1,5-a]pyridine ring is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring activates the C-Br bond towards oxidative addition to the palladium catalyst.

Suzuki-Miyaura Cross-Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[6] This reaction is widely used in the synthesis of biaryl and heteroaryl-aryl compounds, which are common motifs in pharmaceuticals.[7]

Suzuki_Coupling start This compound product Methyl 4-(Aryl/Heteroaryl)pyrazolo[1,5-a]pyridine-3-carboxylate start->product Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) boronic_acid Aryl/Heteroaryl Boronic Acid (R-B(OH)2) boronic_acid->product

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

  • To a reaction vessel, add this compound, the desired aryl or heteroaryl boronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh3)4 (2-5 mol%), and a base like potassium carbonate (2-3 equivalents).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for several hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • Purify the residue by column chromatography to yield the desired 4-aryl- or 4-heteroaryl-pyrazolo[1,5-a]pyridine derivative.

Reactant 1Reactant 2CatalystBaseSolventProduct
This compoundPhenylboronic acidPd(PPh3)4K2CO3Dioxane/H2OMethyl 4-phenylpyrazolo[1,5-a]pyridine-3-carboxylate
This compoundPyridine-3-boronic acidPd(dppf)Cl2Cs2CO3DMEMethyl 4-(pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carboxylate
Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to conjugated enynes and arylalkynes.[8] This reaction is invaluable for the synthesis of extended π-systems and is often employed in the preparation of materials with interesting electronic and photophysical properties.[9]

Sonogashira_Coupling start This compound product Methyl 4-(Alkynyl)pyrazolo[1,5-a]pyridine-3-carboxylate start->product Pd Catalyst (e.g., Pd(PPh3)4) CuI (co-catalyst) Base (e.g., Et3N) alkyne Terminal Alkyne (R-C≡CH) alkyne->product Buchwald_Hartwig start This compound product Methyl 4-(Amino)pyrazolo[1,5-a]pyridine-3-carboxylate start->product Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., NaOtBu) amine Primary or Secondary Amine (R1R2NH) amine->product Hydrolysis start This compound acid 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid start->acid Base (e.g., NaOH or LiOH) Solvent (e.g., MeOH/H2O) Then Acidic Workup Amidation acid 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid amide 4-Bromo-N-(substituted)pyrazolo[1,5-a]pyridine-3-carboxamide acid->amide Coupling Reagent (e.g., EDCI, HOBt) Base (e.g., Et3N) Solvent (e.g., DMF) amine Primary or Secondary Amine (R1R2NH) amine->amide

References

Methodological & Application

"Suzuki coupling with Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling of Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate

Introduction: Bridging Core Scaffolds in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, celebrated for its remarkable efficiency in constructing carbon-carbon bonds.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in pharmaceutical research and development due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[1][2]

This guide focuses on the application of the Suzuki coupling to a particularly valuable heterocyclic scaffold: pyrazolo[1,5-a]pyridine. This fused bicyclic system is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active agents targeting a range of diseases.[3][4][5][6] The ability to strategically functionalize this core is paramount for exploring structure-activity relationships (SAR). Specifically, we will detail the protocols for the Suzuki coupling of This compound , a versatile building block where the bromine atom at the C4 position serves as a synthetic handle for introducing molecular diversity.

This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide, moving beyond a simple recitation of steps to explain the underlying principles, optimization strategies, and troubleshooting for this critical transformation.

The Reaction Mechanism: A Palladium-Catalyzed Triad

The efficacy of the Suzuki-Miyaura coupling lies in a well-orchestrated catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7] The cycle is composed of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][8]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the this compound. This is often the rate-determining step and results in a Pd(II) complex.[1] The choice of ligand on the palladium catalyst is critical here, as electron-rich and bulky ligands can accelerate this step, especially for heteroaromatic halides which can sometimes be challenging substrates.[7][9]

  • Transmetalation : In this step, the organic moiety from the organoboron reagent (e.g., an aryl group from an arylboronic acid) is transferred to the palladium(II) center, displacing the halide. This process requires activation of the organoboron species by a base.[10] The base reacts with the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the electrophilic palladium center.[10][11]

  • Reductive Elimination : This is the final, product-forming step. The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new C-C bond. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8] Bulky ligands on the palladium catalyst can promote this step.[7]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Pyrazolopyridine-Br (Ar-X) pd_complex Ar-Pd(II)-X (Palladacycle) oxidative_addition->pd_complex transmetalation Transmetalation (R-B(OR)₃⁻) pd_complex->transmetalation + [R-B(OH)₃]⁻ - X⁻ pd_intermediate Ar-Pd(II)-R transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R (Coupled Product) reductive_elimination->product boronic_acid R-B(OH)₂ + Base boronate [R-B(OH)₃]⁻ boronic_acid->boronate Activation boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This section provides a robust, general protocol for the Suzuki coupling of this compound with a representative arylboronic acid.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%; or Pd(dppf)Cl₂, 2–5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Equipment:

  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Inert gas line (Argon or Nitrogen)

  • Syringes and needles

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • TLC plates and UV lamp

Step-by-Step Procedure:

  • Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (e.g., 1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).

  • Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times to ensure all oxygen is removed. Maintaining an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition : Degas the solvent mixture by bubbling Argon or Nitrogen through it for 15-20 minutes. Add the degassed solvent (e.g., 10 mL of a 4:1 dioxane/water mixture) to the reaction flask via syringe.

  • Reaction Execution : Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 12-24 hours. The disappearance of the starting bromide is a key indicator of reaction completion.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate (e.g., 50 mL). Wash the organic layer sequentially with water (2 x 25 mL) and brine (25 mL). The aqueous washes remove the inorganic base and boron byproducts.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude residue is then purified by flash column chromatography on silica gel to afford the desired coupled product.

Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.

Optimization and Key Considerations

Achieving high yields and purity requires careful selection of reaction parameters. The optimal conditions are often substrate-dependent, and a screening of variables may be necessary.[7]

ParameterOptionsRationale and Field Insights
Catalyst/Ligand Pd(PPh₃)₄ : A reliable "workhorse" catalyst. PdCl₂(dppf) : Often excellent for heteroaromatic substrates.[12] Pd₂(dba)₃ + Ligand : Allows for tuning with specific phosphine ligands (e.g., SPhos, XPhos).[11][13] NHC-Pd Catalysts : N-Heterocyclic carbene (NHC) ligands form robust catalysts that can be effective for challenging couplings.[9][14][15]The nitrogen atom in the pyrazolo[1,5-a]pyridine core can coordinate to the palladium center, potentially inhibiting the reaction. Bulky, electron-rich phosphine ligands (like those from the Buchwald group) or NHC ligands can prevent this coordination and promote efficient catalysis.[4][16]
Base K₂CO₃, Na₂CO₃ : Common, effective, and economical choices.[10] Cs₂CO₃ : More soluble and often more effective, but more expensive. K₃PO₄ : A stronger base, sometimes required for less reactive substrates.[10] KF : A milder option used to prevent hydrolysis of sensitive functional groups like the methyl ester on our substrate.[11][17]The primary role is to form the reactive boronate species. For the target substrate, Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate, a key consideration is preventing saponification (hydrolysis) of the ester. Milder bases like K₂CO₃ or KF are often preferred over stronger bases like NaOH or KOtBu, especially with prolonged heating.[11][17]
Solvent Dioxane/H₂O : A very common and effective biphasic system.[10] Toluene/H₂O : Another effective biphasic system. THF/H₂O : Good for lower temperature reactions.[18] DMF, Acetonitrile : Can be used, sometimes anhydrously with bases like KF.The solvent system must solubilize the organic substrate, the palladium complex, and, to some extent, the inorganic base. Biphasic systems containing water are highly effective as water helps dissolve the base and facilitates the formation of the active boronate complex.[7][10]
Temperature 60–110 °CMost Suzuki couplings require heating to drive the reaction to completion. Microwave irradiation can significantly shorten reaction times and is a valuable tool for rapid optimization.[2][19]

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Below is a guide to diagnosing and solving common problems.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficient degassing.3. Poor solubility of reagents.4. Reaction temperature too low.1. Use fresh catalyst. Ensure the reaction is under a strict inert atmosphere.[13]2. Improve degassing technique (e.g., freeze-pump-thaw cycles for solvents).[13]3. Try a different solvent system (e.g., switch from Toluene to Dioxane or add a co-solvent like ethanol).4. Increase the reaction temperature or switch to microwave heating.
Dehalogenation Presence of a hydride source that intercepts the Ar-Pd(II)-X intermediate.This can be caused by certain amine bases or alcoholic solvents.[7] Ensure the base is pure. If using an alcohol co-solvent, consider switching to a non-protic system.
Homocoupling of Boronic Acid 1. Presence of oxygen, which can promote oxidative homocoupling.[7]2. Slow transmetalation relative to other pathways.1. Rigorously exclude oxygen from the reaction mixture.[7]2. Screen different bases or increase the temperature to facilitate a faster transmetalation step.
Ester Hydrolysis The base is too strong or the reaction time/temperature is excessive.Switch to a milder base such as KF or K₂CO₃.[17] Reduce the reaction temperature or time if possible.
Protodeboronation The boronic acid is unstable under the reaction conditions, reacting with trace water/protons to revert to an Ar-H bond.Use the boronic acid pinacol ester, which is often more stable.[7] Add the boronic acid portion-wise or use it in a slightly larger excess. Heteroaryl boronates can be particularly susceptible.[7]

Conclusion

The Suzuki-Miyaura cross-coupling is a powerful and highly adaptable tool for the functionalization of the medicinally significant pyrazolo[1,5-a]pyridine scaffold. By understanding the mechanistic underpinnings of the reaction and carefully selecting the catalyst, base, and solvent, researchers can efficiently synthesize novel analogues of this compound. This guide provides a solid foundation, from a general experimental protocol to advanced troubleshooting, empowering scientists in drug discovery to accelerate their research through the strategic application of this cornerstone reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry, as the arylamine motif is a ubiquitous feature in a vast array of pharmaceuticals and bioactive molecules. The pyrazolo[1,5-a]pyridine scaffold, in particular, is a privileged heterocycle, conferring desirable physicochemical and pharmacological properties. The Buchwald-Hartwig amination has emerged as a transformative cross-coupling reaction, offering a versatile and efficient method for the synthesis of arylamines from aryl halides.[1] This reaction has largely superseded classical methods, such as the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh reaction conditions and exhibit limited substrate scope and functional group tolerance.[1]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the successful execution of the Buchwald-Hartwig amination of Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate. We will delve into the mechanistic underpinnings of the reaction, provide a field-proven, step-by-step protocol, and offer insights into troubleshooting and optimization.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, amination, and reductive elimination.[2] Understanding this mechanism is crucial for rational catalyst and ligand selection and for troubleshooting suboptimal reaction outcomes.

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex, forming a palladium(II) species. This is often the rate-determining step of the reaction.

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.

  • Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, regenerating the palladium(0) catalyst and allowing the cycle to continue.

A potential side reaction is β-hydride elimination, which can lead to the formation of a hydrodehalogenated arene and an imine byproduct. The choice of a bulky, electron-rich phosphine ligand is critical to promote the desired reductive elimination over this competing pathway.[3]

Buchwald_Hartwig_Catalytic_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Oxidative Addition Complex L2Pd(II)(Ar)(Br) Pd(0)L2->Oxidative Addition Complex Ar-Br Amine Coordination [L2Pd(II)(Ar)(NHR'R'')]Br Oxidative Addition Complex->Amine Coordination + HNR'R'' - Br- Amido Complex L2Pd(II)(Ar)(NR'R'') Amine Coordination->Amido Complex + Base - [H-Base]+Br- Product Ar-NR'R'' Amido Complex->Product Reductive Elimination Catalyst Regeneration Pd(0)L2 Amido Complex->Catalyst Regeneration Catalyst Catalyst Intermediate Intermediate

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Amination of this compound

This protocol is designed to be a robust starting point for the amination of this compound with a generic primary or secondary amine. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific substrates.

Materials and Reagents
ReagentCAS NumberSupplierNotes
This compound1062368-71-1Commercially AvailableEnsure purity is >97%.
Amine (Primary or Secondary)VariesCommercially AvailableUse 1.2 equivalents. Ensure the amine is of high purity and dry.
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3Commercially AvailablePalladium source. Store under an inert atmosphere.
BrettPhos1028206-60-1Commercially AvailableA bulky biarylphosphine ligand suitable for challenging heterocyclic substrates.
Cesium Carbonate (Cs₂CO₃)534-17-8Commercially AvailableA milder base to avoid ester hydrolysis. Ensure it is finely powdered and dried before use.
Toluene108-88-3Commercially AvailableAnhydrous, degassed solvent is crucial for optimal results.
Equipment
  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

  • Heating block or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add solids to a dry Schlenk flask: - this compound (1.0 eq) - Amine (1.2 eq) - Cs₂CO₃ (2.0 eq) - BrettPhos (0.02 eq) - Pd₂(dba)₃ (0.01 eq) B Evacuate and backfill the flask with inert gas (3x) A->B C Add degassed toluene B->C D Heat the reaction mixture at 100 °C C->D E Monitor reaction progress by TLC or LC-MS D->E F Cool the reaction to room temperature E->F G Dilute with ethyl acetate and filter through Celite F->G H Wash the filtrate with water and brine G->H I Dry the organic layer over Na₂SO₄ and concentrate H->I J Purify the crude product by column chromatography I->J

Caption: Experimental workflow for the Buchwald-Hartwig amination.

  • Reaction Setup:

    • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the desired amine (1.2 eq), Cesium Carbonate (2.0 eq), BrettPhos (0.02 eq), and Pd₂(dba)₃ (0.01 eq).

    • Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reaction Execution:

    • Add degassed toluene to the flask via syringe to achieve a concentration of approximately 0.1 M with respect to the starting bromide.

    • Place the flask in a preheated heating block or oil bath at 100 °C and stir vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the Celite pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted Methyl 4-aminopyrazolo[1,5-a]pyridine-3-carboxylate.

Rationale for Experimental Choices

  • Catalyst System (Pd₂(dba)₃ / BrettPhos): The combination of a palladium(0) source like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand such as BrettPhos is highly effective for the amination of challenging heteroaryl bromides.[4][5] The steric bulk of BrettPhos facilitates the reductive elimination step and prevents catalyst deactivation that can occur with coordinating heterocycles.

  • Base (Cesium Carbonate): The methyl ester functionality in the substrate is susceptible to hydrolysis under strongly basic conditions. Therefore, a strong base like sodium tert-butoxide (NaOtBu) is avoided. Cesium Carbonate (Cs₂CO₃) is a milder inorganic base that is effective in promoting the reaction while minimizing the risk of ester cleavage.[2]

  • Solvent (Toluene): Toluene is a common and effective solvent for Buchwald-Hartwig aminations, as it is non-coordinating and has a suitable boiling point for the reaction temperature.[6] It is crucial to use anhydrous and degassed solvent to prevent catalyst deactivation and ensure reproducibility.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents- Use fresh Pd₂(dba)₃ and ligand.- Ensure proper degassing of the solvent and thorough evacuation and backfilling of the reaction vessel.- Use high-purity, dry reagents.
Formation of Side Products - Ester hydrolysis- Hydrodehalogenation of starting material- If ester hydrolysis is observed, consider using an even milder base like potassium phosphate (K₃PO₄).- Hydrodehalogenation can result from β-hydride elimination. Ensure a sufficiently bulky ligand like BrettPhos is used.
Difficulty in Purification - Residual palladium- Closely eluting impurities- Passing the crude product through a plug of silica gel or treating with a palladium scavenger can help remove residual metal.- Optimize the column chromatography conditions, trying different solvent systems.

Conclusion

The Buchwald-Hartwig amination is a powerful and reliable method for the synthesis of N-substituted Methyl 4-aminopyrazolo[1,5-a]pyridine-3-carboxylates. By understanding the reaction mechanism and carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can efficiently access a diverse range of compounds with high potential for applications in drug discovery and development. The protocol provided herein serves as a robust starting point, and with careful execution and optimization, it can be a valuable tool in the synthetic chemist's arsenal.

References

Application Notes and Protocols for Sonogashira Coupling of Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing the Power of C-C Bond Formation in Heterocyclic Scaffolds

The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has become indispensable in the synthesis of complex molecules, particularly in the fields of pharmaceuticals, natural products, and materials science.[3][4] Its utility lies in the creation of conjugated enynes and arylalkynes under generally mild conditions, which preserves a wide array of functional groups.[1][5]

The pyrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The ability to functionalize this core at specific positions is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents. The introduction of an alkynyl moiety via Sonogashira coupling at the 4-position of Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate opens up a gateway to a vast chemical space for further elaboration, making the optimization of this reaction a critical endeavor for drug discovery programs.

This guide provides a comprehensive overview of the key considerations and a detailed experimental protocol for the successful Sonogashira coupling of this compound.

Mechanistic Overview: The Dual Catalytic Cycle

The Sonogashira reaction typically proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][6] Understanding this mechanism is fundamental to troubleshooting and optimizing the reaction conditions.

A simplified representation of the catalytic cycle is as follows:

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R-Pd(II)(X)L₂ Pd0->Pd_complex Oxidative Addition (R-X) Product_complex R-Pd(II)(C≡CR')L₂ Pd_complex->Product_complex Transmetalation Product_complex->Pd0 Reductive Elimination (R-C≡CR') Coupled_product Coupled Product Alkyne H-C≡CR' Cu_acetylide Cu-C≡CR' Alkyne->Cu_acetylide Base, CuX Cu_acetylide->Pd_complex CuX CuX Cu_acetylide->CuX Transmetalation Aryl_halide This compound Terminal_alkyne Terminal Alkyne

Caption: Simplified Catalytic Cycle of the Sonogashira Coupling.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) complex.[7]

  • Transmetalation: The Pd(II) complex then undergoes transmetalation with a copper acetylide species, which is generated in the copper cycle. This step transfers the alkynyl group to the palladium center.[7]

  • Reductive Elimination: The resulting palladium complex undergoes reductive elimination to yield the desired coupled product and regenerate the active Pd(0) catalyst.[1]

The Copper Cycle:

  • Acetylide Formation: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper acetylide intermediate.[2] This increases the nucleophilicity of the alkyne.

Key Reaction Parameters and Considerations

The success of the Sonogashira coupling of this compound hinges on the careful selection and optimization of several key parameters. Due to the presence of the nitrogen-containing heterocyclic system, which can potentially coordinate to the palladium catalyst, a systematic approach to optimization is recommended.

ParameterTypical Range/OptionsRationale and Considerations for the Substrate
Palladium Catalyst 1-5 mol%Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ with ligands. For N-heterocycles, catalysts with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can be beneficial to prevent catalyst inhibition.[6][8]
Copper(I) Co-catalyst 1-10 mol%CuI is the most common choice. Essential for the classical Sonogashira mechanism.
Ligand 2-10 mol% (if not pre-complexed)Triphenylphosphine (PPh₃) is standard. For challenging substrates, biaryl phosphines (e.g., cataCXium® Plntb) can be highly effective for heteroaryl bromides.[8]
Base 2-5 equivalentsTriethylamine (TEA), diisopropylamine (DIPA), or cesium carbonate (Cs₂CO₃). The base neutralizes the HBr formed and facilitates the deprotonation of the alkyne.[1] For sensitive substrates, an inorganic base may be preferred.
Solvent Tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene, or acetonitrile. The choice of solvent can influence reaction rate and solubility of reagents. Degassing the solvent is crucial to prevent oxidative side reactions.[9]
Temperature Room temperature to 100 °CAryl bromides are less reactive than iodides and often require heating to facilitate the oxidative addition step.[1][9] A reaction temperature of 60-100 °C is a good starting point.[10][11]
Atmosphere Inert (Nitrogen or Argon)Essential to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and decomposition of the Pd(0) catalyst.[9]

Experimental Protocol: Sonogashira Coupling of this compound

This protocol provides a starting point for the Sonogashira coupling of this compound with a generic terminal alkyne. Optimization of the conditions may be necessary for specific alkynes.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (TEA) (3 equivalents)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Schlenk flask or other suitable reaction vessel

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Workflow:

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_process Reaction and Work-up A Dry and degas solvent D Add solvent and base (TEA) A->D B Prepare inert atmosphere C Add solid reagents: Aryl bromide, Pd catalyst, CuI B->C C->D E Add terminal alkyne D->E F Heat reaction mixture (e.g., 80 °C) E->F G Monitor reaction progress (TLC/LC-MS) F->G H Quench reaction (e.g., with NH₄Cl) G->H I Extract with organic solvent H->I J Purify by column chromatography I->J

Caption: Experimental Workflow for the Sonogashira Coupling.

Procedure:

  • Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1 equivalent), PdCl₂(PPh₃)₂ (0.03 equivalents), and CuI (0.05 equivalents).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous, degassed solvent (e.g., THF, to make a 0.1 M solution with respect to the aryl bromide) via syringe.

  • Add triethylamine (3 equivalents) via syringe and stir the mixture for 10 minutes at room temperature.

  • Add the terminal alkyne (1.2 equivalents) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and water.

  • Separate the organic layer, and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient temperature- Poor quality reagents- Use a fresh batch of catalyst and high-purity, anhydrous reagents and solvent.[9]- Gradually increase the reaction temperature in 10 °C increments.[11]- Consider a more active catalyst system, such as one with a bulky phosphine ligand.[8]
Formation of Alkyne Homocoupling (Glaser) Product - Presence of oxygen- High concentration of copper catalyst- Ensure thorough degassing of the reaction mixture and maintain a strict inert atmosphere.[9]- Reduce the amount of CuI or consider a copper-free protocol.[9][12]
Decomposition of Catalyst (Formation of Palladium Black) - High temperature- Impurities in reagents or solvent- Inappropriate solvent- Lower the reaction temperature.[9]- Use purified reagents and high-purity, anhydrous solvents.[9]- Screen different solvents; THF has been anecdotally reported to sometimes promote palladium black formation.[13]
Complex Mixture of Products - Side reactions due to high temperature- Instability of starting material or product under reaction conditions- Lower the reaction temperature.- Reduce the reaction time.- Consider a milder base.

Copper-Free Sonogashira Coupling: An Alternative Approach

To circumvent the issue of alkyne homocoupling, a copper-free Sonogashira protocol can be employed.[4][12] These reactions often require a different set of conditions, typically involving a palladium catalyst, a phosphine ligand, and an amine base, which can also act as the solvent.

Example Copper-Free Conditions:

  • Catalyst: Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).[14]

  • Base: A strong amine base like diisopropylethylamine (DIPEA) or an inorganic base such as Cs₂CO₃.

  • Solvent: Aprotic polar solvents like DMF or NMP are often effective.[15]

  • Temperature: Elevated temperatures are generally required.

The development of a successful copper-free protocol often necessitates more extensive optimization but can lead to a cleaner reaction profile and simplified purification.

Conclusion

The Sonogashira coupling of this compound is a valuable transformation for the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of the reaction mechanism and the influence of various parameters is key to achieving high yields and purity. The protocols and troubleshooting guide provided herein serve as a robust starting point for researchers to successfully implement this powerful C-C bond-forming reaction in their synthetic endeavors.

References

Application Notes and Protocols: The Strategic Use of Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold - A Privileged Motif in Kinase Inhibitor Design

In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets, particularly in oncology. Their role as central regulators of cellular signaling pathways means that their dysregulation is a hallmark of numerous cancers. The development of small molecule kinase inhibitors that can selectively modulate the activity of these enzymes has therefore become a cornerstone of targeted cancer therapy.[1][2]

Within the vast chemical space of kinase inhibitors, the pyrazolo[1,5-a]pyridine scaffold has been identified as a "privileged" structure. This bicyclic heterocycle is a versatile framework capable of engaging in key hydrogen bonding interactions within the ATP-binding site of various kinases, mimicking the adenine portion of ATP.[3] Its structural rigidity and multiple points for diversification allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Consequently, derivatives of this scaffold have led to the development of potent inhibitors against a range of important kinase targets, including RET, PI3K, CDK9, and B-Raf.[4][5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of a key building block, Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate , in the synthesis of next-generation kinase inhibitors. We will delve into the causality behind its synthetic utility, provide detailed, field-proven protocols for its derivatization, and illustrate its application in the context of targeting critical cancer-related signaling pathways.

The Synthetic Workhorse: Why this compound?

The structure of this compound is strategically designed for efficient and modular synthesis of diverse kinase inhibitor libraries.

  • The Bromine at C4: This is the primary reactive handle for introducing molecular diversity. The bromine atom is perfectly positioned for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[7][8] These reactions are foundational in modern medicinal chemistry due to their broad substrate scope and functional group tolerance.

  • The Methyl Ester at C3: The ester group at the 3-position serves two key purposes. Firstly, it can be readily converted into a carboxamide, a common pharmacophore in kinase inhibitors that often forms crucial hydrogen bonds with the kinase hinge region.[3][9] Secondly, the ester can be hydrolyzed to the corresponding carboxylic acid, enabling amide coupling with a wide array of amines to explore the structure-activity relationship (SAR) at this position.

  • The Pyrazolo[1,5-a]pyridine Core: As previously mentioned, this bicyclic system provides the fundamental scaffold for kinase binding.

The combination of these features makes this compound a highly valuable and versatile starting material for the synthesis of potent and selective kinase inhibitors.

Key Synthetic Transformations and Protocols

The journey from this compound to a potent kinase inhibitor typically involves a multi-step synthetic sequence. Below, we provide detailed protocols for the key transformations.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C4-Arylation

The Suzuki-Miyaura coupling is a robust method for installing aryl or heteroaryl moieties at the C4 position, which often occupy the solvent-exposed region of the kinase active site.

Reaction Scheme:

Detailed Step-by-Step Protocol:

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (3-5 mol%), and a base, typically K₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Through the septum, add a degassed solvent mixture, commonly 1,4-dioxane and water (in a 4:1 ratio), via syringe.

  • Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at a temperature ranging from 80-120 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-pyrazolo[1,5-a]pyridine-3-carboxylate.[10]

Causality Behind Experimental Choices:

  • Palladium Catalyst: Pd(dppf)Cl₂ is often chosen for its stability and effectiveness with a wide range of substrates. Other catalysts like Pd(PPh₃)₄ can also be employed.

  • Base: The base is crucial for the transmetalation step of the catalytic cycle.[8] K₂CO₃ is a common choice, but others like Na₂CO₃ or Cs₂CO₃ may be used depending on the specific substrates.

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation and ensures efficient reaction.

Protocol 2: Buchwald-Hartwig Amination for C4-Arylamination

The Buchwald-Hartwig amination allows for the formation of a C-N bond at the C4 position, introducing an amino linkage that can be crucial for interacting with the kinase active site.

Reaction Scheme:

Detailed Step-by-Step Protocol:

  • Reagent Preparation: In a glovebox or under a stream of inert gas, charge a Schlenk tube with this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium source such as Pd₂(dba)₃ (2-5 mol%), a suitable phosphine ligand like XPhos (4-10 mol%), and a strong base, typically sodium tert-butoxide (NaOtBu) (1.4 equiv.).

  • Solvent Addition: Add a dry, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 80-110 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.[11][12]

Causality Behind Experimental Choices:

  • Ligand Selection: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination.[13] Bulky, electron-rich ligands like XPhos are often effective in promoting the reductive elimination step and preventing β-hydride elimination.

  • Strong Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine and facilitate the catalytic cycle.[7]

  • Dry/Degassed Conditions: Both the palladium catalyst and the strong base are sensitive to moisture and oxygen. Strict anhydrous and inert conditions are essential for high yields.

Protocol 3: Amide Bond Formation at C3

The final step in many kinase inhibitor syntheses from this scaffold is the conversion of the methyl ester to a carboxamide.

Reaction Scheme (Two-Step):

  • R-Pyrazolo[1,5-a]pyridine-CO2Me --(LiOH)--> R-Pyrazolo[1,5-a]pyridine-COOH

  • R-Pyrazolo[1,5-a]pyridine-COOH + H2N-R' --(Coupling agent)--> R-Pyrazolo[1,5-a]pyridine-CONH-R'

Detailed Step-by-Step Protocol:

Step 1: Saponification of the Methyl Ester

  • Dissolve the 4-substituted methyl pyrazolo[1,5-a]pyridine-3-carboxylate in a mixture of THF and water.

  • Add an excess of lithium hydroxide (LiOH) and stir the mixture at room temperature until the starting material is fully consumed (monitored by TLC or LC-MS).

  • Acidify the reaction mixture with 1N HCl to pH ~3-4, which will precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield the 4-substituted pyrazolo[1,5-a]pyridine-3-carboxylic acid.

Step 2: Amide Coupling

  • To a solution of the carboxylic acid (1.0 equiv.) in a suitable solvent like DMF or CH₂Cl₂, add the desired amine (1.1 equiv.), a coupling agent such as HATU or HBTU (1.2 equiv.), and a non-nucleophilic base like DIPEA (2.0 equiv.).

  • Stir the reaction mixture at room temperature for several hours to overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with an organic solvent and wash sequentially with aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to afford the final kinase inhibitor.[9]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the key synthetic transformations.

Transformation Aryl Halide Coupling Partner Catalyst/Ligand Base Solvent Temp (°C) Typical Yield (%)
Suzuki-Miyaura This compoundArylboronic AcidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O80-12070-95
Buchwald-Hartwig This compoundAnilinePd₂(dba)₃ / XPhosNaOtBuToluene80-11065-90
Amide Coupling 4-Aryl-pyrazolo[1,5-a]pyridine-3-carboxylic acidPrimary/Secondary AmineHATUDIPEADMFRT75-98

Visualizing the Synthetic Strategy and Biological Context

Synthetic Workflow

The modular nature of this synthetic approach allows for the rapid generation of a library of analogs for SAR studies.

G A Methyl 4-bromopyrazolo[1,5-a] pyridine-3-carboxylate B Suzuki-Miyaura Coupling (Arylboronic Acid) A->B Pd(dppf)Cl2, K2CO3 C Buchwald-Hartwig Amination (Amine) A->C Pd2(dba)3, XPhos, NaOtBu D 4-Aryl Intermediate B->D E 4-Amino Intermediate C->E F Saponification (LiOH) D->F E->F G Amide Coupling (Amine) F->G HATU, DIPEA H Final Kinase Inhibitor Library G->H

Caption: A generalized workflow for the synthesis of kinase inhibitors.

Targeting the PI3K/Akt/mTOR Signaling Pathway

Many kinase inhibitors derived from the pyrazolo[1,5-a]pyridine scaffold target the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer, promoting cell proliferation, survival, and resistance to therapy.[6][14][15]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway, a key cancer target.

Conclusion and Future Directions

This compound is a high-value starting material for the synthesis of diverse libraries of kinase inhibitors. Its strategic functionalization allows for the efficient exploration of structure-activity relationships at key positions of the pyrazolo[1,5-a]pyridine scaffold. The robust and well-documented Suzuki-Miyaura and Buchwald-Hartwig reactions, coupled with standard amide bond formation, provide a reliable and versatile synthetic platform for medicinal chemists.

Future research will likely focus on the development of novel coupling partners to further expand the chemical space accessible from this starting material. Additionally, the application of these synthetic strategies to the construction of covalent and allosteric kinase inhibitors represents an exciting frontier in drug discovery. The protocols and insights provided in this application note serve as a solid foundation for researchers aiming to develop the next generation of targeted cancer therapeutics based on the privileged pyrazolo[1,5-a]pyridine scaffold.

References

Application Notes and Protocols: Synthesis of Novel Antitubercular Agents from Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antitubercular Agents and the Promise of the Pyrazolo[1,5-a]pyridine Scaffold

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This escalating crisis underscores the urgent need for the development of new antitubercular agents with novel mechanisms of action. The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged heterocyclic system in medicinal chemistry, demonstrating a wide range of biological activities. Notably, derivatives of pyrazolo[1,5-a]pyridine-3-carboxamide have exhibited potent bactericidal activity against both drug-susceptible and drug-resistant Mtb strains, with some compounds displaying nanomolar minimum inhibitory concentrations (MICs).[1][2] These compounds often target critical cellular processes in Mtb, highlighting the potential of this scaffold in the development of next-generation TB therapeutics.

This application note provides a comprehensive guide for the synthesis of a library of potential antitubercular agents starting from the readily accessible building block, Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate. The synthetic strategy is centered around the strategic functionalization of the C4-position of the pyrazolo[1,5-a]pyridine core via palladium-catalyzed cross-coupling reactions, followed by conversion of the C3-ester to a diverse array of carboxamides. This approach allows for the systematic exploration of the structure-activity relationship (SAR) at both positions, a crucial step in the optimization of lead compounds in drug discovery.

Strategic Overview of the Synthetic Approach

The synthetic pathway is designed to be modular and amenable to the generation of a diverse chemical library. The core strategy involves a three-step sequence:

  • Palladium-Catalyzed Cross-Coupling: Introduction of molecular diversity at the C4-position of the pyrazolo[1,5-a]pyridine ring system using either Suzuki-Miyaura or Sonogashira cross-coupling reactions. This allows for the incorporation of a wide range of aryl, heteroaryl, or alkynyl substituents.

  • Ester Hydrolysis: Saponification of the methyl ester at the C3-position to the corresponding carboxylic acid, a key intermediate for the subsequent amidation.

  • Amide Bond Formation: Coupling of the C3-carboxylic acid with a variety of primary amines to generate the final pyrazolo[1,5-a]pyridine-3-carboxamide derivatives. This step is critical as the carboxamide moiety is a well-established pharmacophore for antitubercular activity in this compound class.

Synthetic_Workflow Start This compound Step1 Suzuki or Sonogashira Coupling Start->Step1 Intermediate1 Methyl 4-(aryl/alkynyl)pyrazolo[1,5-a]pyridine-3-carboxylate Step1->Intermediate1 Step2 Ester Hydrolysis Intermediate1->Step2 Intermediate2 4-(Aryl/alkynyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid Step2->Intermediate2 Step3 Amidation Intermediate2->Step3 Final_Product 4-(Aryl/alkynyl)pyrazolo[1,5-a]pyridine-3-carboxamides (Antitubercular Agents) Step3->Final_Product SAR_Logic Core Pyrazolo[1,5-a]pyridine Core C4 C4-Position (Aryl/Alkynyl Substituent) Core->C4 Modulates Physicochemical Properties (e.g., lipophilicity) C3 C3-Position (Carboxamide Side Chain) Core->C3 Essential for Target Binding Activity Antitubercular Activity C4->Activity Influences Potency and Spectrum C3->Activity Crucial for Pharmacophore

References

Application Note: N-Arylation of Pyrazolo[1,5-a]pyridines via Copper-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive protocol for the N-arylation of pyrazolo[1,5-a]pyridines, a crucial transformation for the synthesis of compounds with significant applications in medicinal chemistry and materials science. We will delve into a robust and widely applicable copper-catalyzed Chan-Lam cross-coupling reaction. This document offers a detailed, step-by-step experimental protocol, mechanistic insights, and a discussion of alternative methodologies, such as the Buchwald-Hartwig amination. The information presented is intended for researchers, scientists, and professionals in drug development seeking to synthesize novel N-aryl pyrazolo[1,5-a]pyridine derivatives.

Introduction: The Significance of N-Arylated Pyrazolo[1,5-a]pyridines

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials.[1][2][3] Its unique electronic properties and rigid, planar structure make it an attractive core for the design of novel pharmaceuticals. N-arylation of the pyrazole nitrogen atom within this scaffold is a key synthetic strategy to modulate the steric and electronic properties of the molecule, often leading to enhanced biological activity or desirable photophysical characteristics. These derivatives have shown promise as kinase inhibitors, anticancer agents, and central nervous system modulators.[2][4][5]

The direct formation of the C(aryl)-N(pyrazole) bond can be challenging. Classical methods often require harsh conditions and have limited substrate scope. Modern cross-coupling reactions, particularly those catalyzed by copper and palladium, have emerged as powerful tools for the efficient and versatile synthesis of these valuable compounds.[6][7]

Mechanistic Overview: The Chan-Lam Coupling

The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction that forms a carbon-heteroatom bond, in this case, a C-N bond, between an aryl boronic acid and a nitrogen-containing compound.[8][9][10] A key advantage of this reaction is its ability to be performed under relatively mild conditions, often open to the air.[9][10]

The proposed catalytic cycle for the Chan-Lam N-arylation of pyrazolo[1,5-a]pyridines is as follows:

  • Ligand Exchange: The copper(II) precatalyst, typically Cu(OAc)₂, reacts with the pyrazolo[1,5-a]pyridine to form a copper-N-heterocycle complex.

  • Transmetalation: The aryl boronic acid undergoes transmetalation with the copper complex, transferring the aryl group to the copper center.

  • Oxidative Coupling/Reductive Elimination: The resulting copper(III) intermediate undergoes reductive elimination to form the desired N-aryl pyrazolo[1,5-a]pyridine product and a copper(I) species.[8][9]

  • Catalyst Regeneration: The copper(I) species is re-oxidized to the active copper(II) catalyst by an oxidant, often atmospheric oxygen, completing the catalytic cycle.[8][10]

Chan_Lam_Mechanism CuII Cu(II) Precatalyst Cu_N Copper-N-Heterocycle Complex CuII->Cu_N Ligand Exchange Cu_Ar_N Copper(III) Intermediate Cu_N->Cu_Ar_N Transmetalation Ar_B Aryl Boronic Acid Ar_B->Cu_Ar_N Product N-Aryl Pyrazolo[1,5-a]pyridine Cu_Ar_N->Product Reductive Elimination CuI Cu(I) Species Cu_Ar_N->CuI CuI->CuII Re-oxidation O2 O₂ (Air) O2->CuII Pyrazolo Pyrazolo[1,5-a]pyridine Pyrazolo->Cu_N

Caption: Proposed Catalytic Cycle for the Chan-Lam N-Arylation.

Featured Protocol: Copper-Catalyzed N-Arylation of Pyrazolo[1,5-a]pyridines

This protocol is a general procedure for the copper-catalyzed N-arylation of pyrazolo[1,5-a]pyridines with aryl boronic acids.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Pyrazolo[1,5-a]pyridine≥97%Commercially Available
Aryl boronic acid≥97%Commercially Available
Copper(II) acetate (Cu(OAc)₂)≥98%Commercially AvailableAnhydrous is preferred.
PyridineAnhydrousCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Molecular Sieves, 4 ÅPowdered, activatedCommercially Available
Saturated aq. NH₄ClPrepared in-house
Saturated aq. NaHCO₃Prepared in-house
Anhydrous MgSO₄ or Na₂SO₄Commercially Available
Silica Gel230-400 meshCommercially AvailableFor column chromatography.

Experimental Workflow Diagram

Experimental_Workflow start Start reagents Combine Reactants: Pyrazolo[1,5-a]pyridine, Aryl Boronic Acid, Cu(OAc)₂, Pyridine, Molecular Sieves in DCM start->reagents reaction Stir at Room Temperature (24-72 h) Open to Air reagents->reaction filtration Filter through Celite reaction->filtration extraction Aqueous Workup: Wash with sat. NH₄Cl, sat. NaHCO₃, and Brine filtration->extraction drying Dry Organic Layer (MgSO₄ or Na₂SO₄) extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Flash Column Chromatography concentration->purification product Characterize Final Product (NMR, MS) purification->product

Caption: Step-by-step experimental workflow for N-arylation.

Step-by-Step Protocol
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add pyrazolo[1,5-a]pyridine (1.0 mmol, 1.0 equiv), aryl boronic acid (1.5 mmol, 1.5 equiv), copper(II) acetate (0.1 mmol, 0.1 equiv), and activated 4 Å molecular sieves (250 mg).

    • Scientist's Note: The use of excess aryl boronic acid drives the reaction to completion. Molecular sieves are crucial for removing trace amounts of water, which can lead to undesired side reactions such as protodeboronation of the boronic acid.

  • Solvent and Reagent Addition: Evacuate and backfill the flask with air. Add anhydrous dichloromethane (DCM, 5 mL) and anhydrous pyridine (2.0 mmol, 2.0 equiv) via syringe.

    • Scientist's Note: Pyridine acts as a ligand to stabilize the copper catalyst and also serves as a mild base.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature, open to the atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 24-72 hours.

  • Workup: Upon completion, dilute the reaction mixture with DCM (10 mL) and filter through a pad of Celite® to remove the catalyst and molecular sieves. Wash the filter cake with additional DCM (2 x 5 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL).

    • Scientist's Note: The NH₄Cl wash removes residual pyridine, while the NaHCO₃ wash removes any acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-aryl pyrazolo[1,5-a]pyridine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting
IssuePossible CauseSuggested Solution
Low or no conversionInactive catalyst; insufficient reaction time.Use fresh, anhydrous Cu(OAc)₂. Extend the reaction time and monitor by TLC/LC-MS.
Significant byproduct formationPresence of water; incorrect stoichiometry.Ensure all reagents and solvents are anhydrous. Re-optimize the stoichiometry of the aryl boronic acid.
Difficult purificationCo-elution of starting material or byproducts.Adjust the polarity of the eluent for column chromatography. Consider a different stationary phase if necessary.

Alternative Methodologies: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][7][11] It is an excellent alternative to the Chan-Lam coupling, particularly for aryl halides as coupling partners.

  • Catalyst System: Typically involves a palladium(0) precatalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos, SPhos).[7][12]

  • Coupling Partners: Aryl halides (I, Br, Cl) or triflates are used instead of aryl boronic acids.[6][11]

  • Base: A strong base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is generally required.[12]

  • Conditions: The reaction is typically run under an inert atmosphere (e.g., argon or nitrogen) at elevated temperatures.

While highly efficient, the Buchwald-Hartwig amination requires stricter exclusion of air and moisture and often uses more expensive catalysts and ligands compared to the Chan-Lam coupling.

Expected Results and Substrate Scope

The copper-catalyzed N-arylation protocol is generally robust and tolerates a wide range of functional groups on both the pyrazolo[1,5-a]pyridine and the aryl boronic acid. Electron-rich and electron-deficient aryl boronic acids typically provide good to excellent yields.

EntryPyrazolo[1,5-a]pyridineAryl Boronic AcidYield (%)
1UnsubstitutedPhenylboronic acid85-95
23-Bromo4-Methoxyphenylboronic acid80-90
32-Methyl4-Trifluoromethylphenylboronic acid75-85
4Unsubstituted2-Naphthylboronic acid82-92

Yields are approximate and may vary depending on the specific reaction conditions and scale.

Conclusion

The N-arylation of pyrazolo[1,5-a]pyridines is a critical transformation in synthetic chemistry. The presented copper-catalyzed Chan-Lam coupling protocol offers a reliable, operationally simple, and cost-effective method for accessing a diverse range of N-arylated products. For substrates incompatible with boronic acids or when aryl halides are more readily available, the palladium-catalyzed Buchwald-Hartwig amination serves as a powerful alternative. By understanding the principles and practical details of these methods, researchers can effectively synthesize novel pyrazolo[1,5-a]pyridine derivatives for various applications in drug discovery and materials science.

References

Application Notes and Protocols: Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic and structural properties make it an attractive framework for the design of novel therapeutics targeting a range of diseases. Within this class of compounds, Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate has emerged as a key intermediate, offering a versatile platform for the synthesis of a diverse array of pharmaceutical agents, including potent kinase inhibitors and anti-tubercular agents.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound. We will delve into its synthesis, key chemical transformations, and its utility in the development of targeted therapies. The protocols provided herein are based on established chemical principles and aim to provide a solid foundation for the successful use of this intermediate in a research and development setting.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety profile of a chemical intermediate is paramount for its safe handling and successful application in synthesis.

PropertyValueReference
CAS Number 1062368-71-1[5]
Molecular Formula C₉H₇BrN₂O₂[5]
Molecular Weight 255.07 g/mol [5]
Appearance Off-white to light yellow solid-
Solubility Soluble in DMSO, DMF, and chlorinated solventsGeneral knowledge

Safety Profile:

This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE) should be worn.[6]

Hazard StatementPrecautionary Statement
H302: Harmful if swallowedP261: Avoid breathing dust/fume/gas/mist/vapours/spray
H315: Causes skin irritationP264: Wash skin thoroughly after handling
H319: Causes serious eye irritationP270: Do not eat, drink or smoke when using this product
H335: May cause respiratory irritationP301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, please refer to the Safety Data Sheet (SDS).[6]

Synthesis of this compound

The synthesis of the pyrazolo[1,5-a]pyridine core is most commonly achieved through a 1,3-dipolar cycloaddition reaction between an N-aminopyridinium salt and a suitable dipolarophile.[7][8] In the case of this compound, the key precursors are an N-amino-4-bromopyridinium salt and methyl propiolate.

Synthesis_Workflow cluster_0 Step 1: N-Amination cluster_1 Step 2: 1,3-Dipolar Cycloaddition 4-Bromopyridine 4-Bromopyridine N-amino-4-bromopyridinium_salt N-amino-4-bromopyridinium salt 4-Bromopyridine->N-amino-4-bromopyridinium_salt 1. Aminating_Agent Hydroxylamine-O-sulfonic acid Aminating_Agent->N-amino-4-bromopyridinium_salt 2. Target_Compound This compound N-amino-4-bromopyridinium_salt->Target_Compound 3. [Base, Solvent] Methyl_propiolate Methyl propiolate Methyl_propiolate->Target_Compound 4.

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

Materials:

  • 4-Bromopyridine

  • Hydroxylamine-O-sulfonic acid

  • Potassium carbonate (K₂CO₃)

  • Methyl propiolate

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

Step 1: Synthesis of N-amino-4-bromopyridinium salt

  • In a round-bottom flask, dissolve 4-bromopyridine (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add hydroxylamine-O-sulfonic acid (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the resulting precipitate and wash with cold DCM to obtain the N-amino-4-bromopyridinium salt, which can be used in the next step without further purification.

Step 2: 1,3-Dipolar Cycloaddition

  • Suspend the N-amino-4-bromopyridinium salt (1.0 eq) and potassium carbonate (3.0 eq) in DMF.

  • Add methyl propiolate (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford this compound as a solid.

Expected Yield: 60-75%

Key Applications and Protocols

This compound is a versatile intermediate that can be readily functionalized at two key positions: the 4-bromo position via cross-coupling reactions and the 3-carboxylate group via hydrolysis and subsequent amidation.

Suzuki-Miyaura Cross-Coupling at the C4-Position

The bromine atom at the C4 position is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl substituents.[1][4] This is a powerful strategy for generating libraries of compounds for structure-activity relationship (SAR) studies.

Suzuki_Coupling Start_Material This compound Product Methyl 4-(aryl/heteroaryl)pyrazolo[1,5-a]pyridine-3-carboxylate Start_Material->Product Boronic_Acid Aryl/Heteroaryl boronic acid Boronic_Acid->Product Catalyst_System Pd Catalyst Ligand Base Catalyst_System->Product [Solvent, Heat] Amidation_Workflow cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amide Coupling Ester This compound Carboxylic_Acid 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid Ester->Carboxylic_Acid Base_Hydrolysis LiOH or NaOH Base_Hydrolysis->Carboxylic_Acid Amide_Product 4-Bromo-N-(R)pyrazolo[1,5-a]pyridine-3-carboxamide Carboxylic_Acid->Amide_Product Amine R-NH₂ Amine->Amide_Product Coupling_Reagent HATU, EDCI/HOBt, etc. Coupling_Reagent->Amide_Product Kinase_Signaling cluster_AXL AXL Signaling cluster_MET c-MET Signaling Gas6 Gas6 AXL AXL Receptor Gas6->AXL binds AXL_downstream PI3K/Akt ERK/MAPK AXL->AXL_downstream activates AXL_output Cell Survival Proliferation Metastasis AXL_downstream->AXL_output HGF HGF cMET c-MET Receptor HGF->cMET binds cMET_downstream RAS/MAPK PI3K/Akt STAT3 cMET->cMET_downstream activates cMET_output Cell Growth Angiogenesis Invasion cMET_downstream->cMET_output Pyrazolo_Pyridine_Inhibitor Pyrazolo[1,5-a]pyridine Derivative Pyrazolo_Pyridine_Inhibitor->AXL inhibits Pyrazolo_Pyridine_Inhibitor->cMET inhibits

References

Application Note and Protocol: A Scalable Approach to the Synthesis of Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate, a key intermediate in the development of novel therapeutics. The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] This application note details a robust and scalable synthetic protocol, moving from theoretical concepts to practical, actionable steps for implementation in a process chemistry setting. Emphasis is placed on the rationale behind procedural choices, safety considerations for handling key reagents, and analytical methods for quality control.

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Core

The pyrazolo[1,5-a]pyridine heterocyclic system is a cornerstone in the design of bioactive molecules. Its derivatives have been investigated for a multitude of therapeutic applications, including but not limited to, treatments for neurological disorders, cancer, and infectious diseases.[1][2] The specific target of this guide, this compound, serves as a versatile building block. The bromine atom at the 4-position provides a handle for further functionalization through various cross-coupling reactions, while the methyl ester at the 3-position can be readily hydrolyzed to the corresponding carboxylic acid for amide bond formation.[3]

This guide is structured to provide a deep understanding of the synthetic process, enabling researchers and process chemists to confidently implement and adapt this protocol for large-scale production.

Synthetic Strategy: A Two-Step Approach to the Core Scaffold

The synthesis of the target molecule is achieved through a reliable two-step sequence involving an N-amination of a pyridine precursor followed by a [3+2] cycloaddition reaction. This approach is advantageous for its operational simplicity and the ready availability of the starting materials.

Synthesis_Workflow A 2-Amino-5-bromopyridine B N-Amination A->B Reagent A C 1-Amino-5-bromopyridinium salt B->C D [3+2] Cycloaddition C->D F This compound D->F Final Product E Methyl propiolate E->D Safety_Precautions cluster_PPE Personal Protective Equipment cluster_Handling Chemical Handling cluster_Emergency Emergency Procedures Goggles Safety Goggles Gloves Resistant Gloves Coat Lab Coat Respirator Respirator (as needed) FumeHood Work in Fume Hood AvoidContact Avoid Skin Contact & Inhalation ProperStorage Store Chemicals Properly SpillKit Spill Kit Accessible Eyewash Eyewash Station SafetyShower Safety Shower PPE_Main General PPE PPE_Main->Goggles PPE_Main->Gloves PPE_Main->Coat PPE_Main->Respirator Handling_Main Safe Handling Handling_Main->FumeHood Handling_Main->AvoidContact Handling_Main->ProperStorage Emergency_Main Emergency Preparedness Emergency_Main->SpillKit Emergency_Main->Eyewash Emergency_Main->SafetyShower

References

Application Note: High-Purity Isolation of Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate using Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed and robust protocol for the purification of Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate, a key intermediate in pharmaceutical synthesis, using normal-phase flash column chromatography. The methodology is designed for researchers, scientists, and drug development professionals to achieve high purity (>98%) of the target compound from a crude synthetic mixture. This guide emphasizes the scientific principles behind the selection of chromatographic conditions, offers a step-by-step protocol, and includes troubleshooting guidance to ensure reproducible and efficient purification.

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The pyrazolo[1,5-a]pyridine scaffold is a "drug-like" moiety found in several clinically investigated agents.[1] The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, impact yield, and introduce contaminants into the final active pharmaceutical ingredient (API).

Column chromatography is a fundamental and widely used technique for the purification of organic compounds.[2][3][4] Its effectiveness relies on the differential partitioning of components in a mixture between a stationary phase and a mobile phase.[2][4] This application note details a systematic approach to purify the title compound, beginning with an analysis of its chemical properties and potential impurities, followed by the development of an optimized flash chromatography method.

Analysis of the Target Compound and Potential Impurities

  • Target Compound: this compound possesses a fused bicyclic aromatic system, a polar methyl ester group, and a bromine atom. These features confer an intermediate polarity, making it an ideal candidate for purification on a polar stationary phase like silica gel.

  • Potential Impurities: The synthesis of pyrazolo[1,5-a]pyridines often involves the cycloaddition of an N-aminopyridine with an α,β-unsaturated carbonyl compound.[1] Therefore, common impurities may include unreacted starting materials (e.g., a substituted 2-aminopyridine and methyl propiolate), reagents, and regioisomeric by-products. These impurities are expected to have different polarities from the desired product, enabling chromatographic separation.

Principles of the Chromatographic Separation

This protocol employs normal-phase flash column chromatography. The stationary phase is silica gel, a highly polar adsorbent. The mobile phase, or eluent, is a less polar solvent system. The separation is governed by the following principles:

  • Adsorption-Desorption: Compounds in the crude mixture are adsorbed onto the surface of the silica gel. The polar mobile phase then competes for the adsorption sites, desorbing the compounds and allowing them to move down the column.[5]

  • Polarity-Based Separation: More polar compounds will have a stronger affinity for the polar silica gel and will move down the column more slowly. Less polar compounds will have a greater affinity for the less polar mobile phase and will elute from the column more quickly.[5][6]

  • Mobile Phase Gradient: A gradient of increasing polarity in the mobile phase is used to first elute non-polar impurities, followed by the target compound, and finally any highly polar impurities. This technique, known as gradient elution, generally provides better separation and faster purification times compared to isocratic (constant solvent composition) elution.[5]

Materials and Methods

Materials
MaterialGradeSupplier
Crude this compoundSynthesis GradeIn-house or Commercial
Silica GelFlash Chromatography Grade, 40-63 µm particle sizeStandard Supplier
n-HexaneHPLC GradeStandard Supplier
Ethyl AcetateHPLC GradeStandard Supplier
Dichloromethane (DCM)ACS GradeStandard Supplier
TLC PlatesSilica Gel 60 F254Standard Supplier
Potassium Permanganate StainLaboratory PreparedN/A
Equipment
  • Flash Chromatography System (automated or manual)

  • Glass Chromatography Column (if manual)

  • Fraction Collector

  • Rotary Evaporator

  • TLC Developing Chamber

  • UV Lamp (254 nm)

  • Standard laboratory glassware

Detailed Protocol

Part 1: Thin-Layer Chromatography (TLC) for Method Development

The crucial first step is to determine the optimal solvent system using TLC, which serves as a small-scale pilot for the column separation.[7][8][9]

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a few drops of dichloromethane or ethyl acetate.

  • TLC Plate Spotting: Using a capillary tube, spot the dissolved crude mixture onto the baseline of a TLC plate.

  • Solvent System Evaluation: Develop the TLC plate in a chamber containing a mixture of n-hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 n-hexane:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3, 1:1).

  • Optimal Rf Value: The ideal solvent system for column chromatography will give the target compound a Retention Factor (Rf) of approximately 0.25-0.35 on the TLC plate.[6] This Rf value ensures good separation from impurities and a reasonable elution time from the column.[9]

  • Visualization: Visualize the separated spots under a UV lamp at 254 nm. If compounds are not UV-active, use a potassium permanganate stain. The target product should appear as a distinct spot, hopefully well-separated from other spots (impurities).

Part 2: Column Packing and Sample Loading

Proper column packing is essential for achieving high resolution.[3]

  • Slurry Packing (Wet Method):

    • In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 n-hexane:ethyl acetate).

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • Pour the silica slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

    • Add another thin layer of sand on top of the silica bed to prevent disruption during solvent addition.

    • Wash the packed column with 2-3 column volumes of the initial mobile phase.

  • Sample Loading:

    • Direct (Wet) Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the mobile phase or a slightly more polar solvent like dichloromethane). Carefully apply the solution to the top of the silica bed using a pipette.

    • Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

Part 3: Elution and Fraction Collection
  • Initiate Elution: Begin eluting the column with the initial, low-polarity solvent system determined by TLC.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in n-hexane. A typical gradient might be:

    • 0-10 minutes: 10% Ethyl Acetate in Hexane

    • 10-30 minutes: Gradient from 10% to 40% Ethyl Acetate in Hexane

    • 30-40 minutes: 40% Ethyl Acetate in Hexane (hold)

  • Fraction Collection: Collect fractions of a consistent volume throughout the elution process.

  • Monitoring Elution: Monitor the fractions by TLC to identify which ones contain the pure product. Spot every few fractions on a TLC plate and develop it in the optimal solvent system. Combine the fractions that contain only the pure product spot.

Part 4: Product Isolation
  • Solvent Removal: Combine the pure fractions in a round-bottom flask.

  • Evaporation: Remove the solvent using a rotary evaporator to yield the purified this compound as a solid or oil.

  • Drying: Dry the purified compound under high vacuum to remove any residual solvent.

  • Characterization: Confirm the purity and identity of the final product using analytical techniques such as NMR, LC-MS, and melting point determination.

Data Presentation

ParameterRecommended Condition/ValueRationale
Stationary Phase Silica Gel (40-63 µm)Polar adsorbent suitable for separating compounds of intermediate polarity.
Mobile Phase n-Hexane / Ethyl AcetateGood balance of polarity, low boiling points for easy removal, and cost-effective.[6]
TLC Rf Target 0.25 - 0.35Optimal for good resolution and practical elution time on the column.[6]
Elution Mode GradientProvides efficient separation of compounds with varying polarities.[5]
Sample Loading Dry LoadingOften leads to better resolution, especially for compounds with limited solubility.
Detection UV (254 nm) / TLC StainingThe aromatic system of the compound should be UV active. Stains provide a backup.

Visualizations

Experimental Workflow

Caption: Workflow for the purification of this compound.

Logic of Separation

Caption: Principle of polarity-based separation in column chromatography.

Troubleshooting

ProblemPossible CauseSuggested Solution
Poor Separation Incorrect solvent system.Re-optimize the solvent system using TLC. A less polar mobile phase will increase retention and may improve separation.[10]
Column overloaded.Reduce the amount of crude material loaded onto the column (typically 1-5% of the silica weight).
Product Elutes Too Quickly or Too Slowly Mobile phase polarity is too high or too low.Adjust the solvent ratio. A higher percentage of ethyl acetate will decrease retention time; a lower percentage will increase it.
Streaking or Tailing of Spots on TLC/Column Compound is too polar for the solvent system; potential interaction with acidic silica.Add a small amount of a modifier to the mobile phase, such as triethylamine (~0.1%) for basic compounds or acetic acid (~0.1%) for acidic compounds, to improve peak shape.
No Compound Eluting Compound may have decomposed on the silica or is too polar and irreversibly adsorbed.Test compound stability on a silica TLC plate.[11] Consider using a less acidic stationary phase like alumina or a different chromatography technique.

Conclusion

This application note presents a comprehensive and scientifically grounded protocol for the purification of this compound by flash column chromatography. By systematically developing the method using TLC and understanding the principles of chromatographic separation, researchers can consistently achieve high levels of purity for this important synthetic intermediate. The provided guidelines for execution and troubleshooting serve as a valuable resource for professionals in the field of drug development and organic synthesis.

References

Application Note: Comprehensive NMR Characterization of Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the structural characterization of Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate and its derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy. The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Unambiguous structural verification is therefore a critical step in the synthesis and development of novel compounds based on this moiety. This guide outlines detailed protocols for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments, explains the rationale behind spectral assignments, and presents annotated data based on established principles for this class of heterocyclic compounds.

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine ring system is a bioisostere of purine and has garnered significant attention in drug discovery due to its versatile biological activities.[3][4] Derivatives have shown promise as antitubercular agents, kinase inhibitors, and modulators of various cellular pathways.[1][2] The precise substitution pattern on the bicyclic core is paramount to a compound's pharmacological profile. Consequently, high-fidelity analytical techniques are essential for confirming regiochemistry and ensuring the structural integrity of synthesized derivatives. NMR spectroscopy is the most powerful tool for the complete structural elucidation of these molecules in solution.

This guide uses this compound as a representative example to detail a systematic approach to NMR characterization that is applicable to a wide range of analogues.

Structure and Numbering:

The IUPAC numbering for the pyrazolo[1,5-a]pyridine core, which will be used throughout this note, is shown below.

Chemical structure of this compound with IUPAC numbering.

Principles of NMR Analysis for Pyrazolo[1,5-a]pyridines

The structural characterization of these derivatives relies on the careful analysis of several key NMR parameters:

  • ¹H Chemical Shifts (δ): The position of a proton signal is dictated by its electronic environment. Protons on the pyridine ring are typically found in the aromatic region (δ 7.0-9.0 ppm). Their exact shifts are influenced by the electron-donating or -withdrawing nature of substituents and the proximity to the bridgehead nitrogen (N1).

  • ¹³C Chemical Shifts (δ): Carbon signals provide a map of the carbon skeleton. Carbons attached to heteroatoms (N, Br) or electron-withdrawing groups (C=O) are significantly deshielded and appear at higher chemical shifts.

  • J-Coupling Constants (J): The splitting of proton signals reveals the connectivity between neighboring protons. In the pyridine ring, typical ortho, meta, and para coupling constants (³J, ⁴J, ⁵J) provide definitive evidence of the substitution pattern.

  • 2D Correlation Spectra: For complex structures, 2D NMR is indispensable. Experiments like COSY, HSQC, and HMBC create a comprehensive connectivity map of the entire molecule, allowing for unambiguous assignment of every proton and carbon.[5][6][7]

Predicted and Annotated NMR Data

¹H NMR Analysis (Predicted, 500 MHz, CDCl₃)
  • H-7 (δ ~8.5-8.7 ppm, d, J ≈ 7.0 Hz): This proton is ortho to the bridgehead nitrogen and is expected to be the most downfield of the pyridine ring protons due to the inductive effect of the nitrogen. It will appear as a doublet, coupled to H-6.

  • H-2 (δ ~8.2-8.4 ppm, s): As a proton on the five-membered pyrazole ring, H-2 is typically a singlet and is significantly deshielded.

  • H-5 (δ ~7.4-7.6 ppm, d, J ≈ 9.0 Hz): This proton is ortho to the C4-bromo substituent. It will appear as a doublet, coupled to H-6. The electron-withdrawing effect of the bromine atom will contribute to its deshielding.

  • H-6 (δ ~6.9-7.1 ppm, t or dd, J ≈ 7.0, 9.0 Hz): This proton is coupled to both H-5 and H-7, and is expected to appear as a triplet or a doublet of doublets. It is generally the most upfield of the pyridine ring protons.

  • -OCH₃ (δ ~3.9-4.1 ppm, s): The methyl ester protons will appear as a sharp singlet.

¹³C NMR Analysis (Predicted, 125 MHz, CDCl₃)
  • C=O (δ ~162-165 ppm): The ester carbonyl carbon is highly deshielded.

  • C-7a (δ ~148-150 ppm): The bridgehead carbon adjacent to the nitrogen is significantly downfield.

  • C-2 (δ ~140-142 ppm): The carbon bearing H-2 in the pyrazole ring.

  • C-5 (δ ~128-130 ppm): The carbon bearing H-5.

  • C-7 (δ ~125-127 ppm): The carbon bearing H-7.

  • C-3a (δ ~118-120 ppm): The second bridgehead carbon.

  • C-6 (δ ~115-117 ppm): The carbon bearing H-6.

  • C-3 (δ ~105-108 ppm): A quaternary carbon, its chemical shift is influenced by the attached carboxylate group.

  • C-4 (δ ~95-98 ppm): The carbon bearing the bromine atom will be significantly shifted upfield due to the "heavy atom effect".

  • -OCH₃ (δ ~51-53 ppm): The methyl ester carbon.

Summary of Predicted NMR Data
AtomPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Key HMBC Correlations (from Protons)
2 8.2-8.4 (s)140-142C-3, C-3a, C-7a
3 -105-108H-2, -OCH₃
3a -118-120H-2, H-5
4 -95-98H-2, H-5
5 7.4-7.6 (d)128-130C-3a, C-4, C-6, C-7
6 6.9-7.1 (t or dd)115-117C-4, C-5, C-7, C-7a
7 8.5-8.7 (d)125-127C-5, C-6, C-7a
7a -148-150H-2, H-7
C=O -162-165-OCH₃
-OCH₃ 3.9-4.1 (s)51-53C-3, C=O

Experimental Protocols

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the this compound derivative.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a good first choice for many organic molecules. For compounds with poor solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, but be aware that chemical shifts can vary significantly between solvents.[1]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Referencing: Tetramethylsilane (TMS) is typically used as an internal reference standard (δ = 0.00 ppm).

NMR Data Acquisition

The following is a general protocol for a 500 MHz spectrometer.

Workflow for Complete Structural Elucidation

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve 5-10 mg in 0.6 mL CDCl₃ H1 ¹H NMR Prep->H1 C13 ¹³C NMR H1->C13 COSY gCOSY C13->COSY HSQC gHSQC COSY->HSQC HMBC gHMBC HSQC->HMBC Assign Assign Signals HMBC->Assign Structure Confirm Structure Assign->Structure

References

Application Note: HRMS-Powered Structural Elucidation and Characterization of Novel Pyrazolo[1,5-a]pyridine Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrazolo[1,5-a]pyridines are a significant class of N-heterocyclic compounds, demonstrating a wide spectrum of biological activities that make them prime candidates for drug discovery, particularly as protein kinase inhibitors in oncology.[1][2] The rapid generation of novel analogues in hit-to-lead and lead optimization campaigns necessitates robust and unequivocal analytical techniques for structural confirmation and purity assessment. High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable tool, providing unambiguous elemental composition and detailed structural insights through fragmentation analysis. This application note provides a comprehensive protocol for the analysis of novel pyrazolo[1,5-a]pyridine compounds using Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) Mass Spectrometry. We detail field-proven methodologies for sample preparation, data acquisition, and spectral interpretation, underscoring the causality behind key experimental choices to ensure data of the highest integrity.

Introduction: The Analytical Imperative for Novel Pyrazolo[1,5-a]pyridines

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent therapeutic agents, including inhibitors of Pim-1 kinase, PI3 kinase, and Tropomyosin receptor kinase (Trk).[3][4][5] Its fused, rigid bicyclic system offers a versatile platform for synthetic modification, allowing chemists to fine-tune pharmacological properties.[1][2] As new, more complex derivatives are synthesized, often in parallel library formats, a high-throughput and definitive analytical method is paramount.

HRMS, particularly ESI-Q-TOF, is uniquely suited for this challenge. Unlike nominal mass instruments, HRMS provides mass measurements with high accuracy (typically < 5 ppm), which is often sufficient to determine a unique elemental composition for small molecules.[6][7] This capability is critical for confirming the identity of a newly synthesized compound and differentiating it from potential impurities or side-products. Furthermore, tandem mass spectrometry (MS/MS) capabilities allow for controlled fragmentation, generating a structural fingerprint that can be used to verify the connectivity of the molecular scaffold.[8]

The Power of ESI-Q-TOF for N-Heterocycle Analysis

The choice of an ESI-Q-TOF system is rooted in its synergy with the physicochemical properties of pyrazolo[1,5-a]pyridine derivatives.

  • Electrospray Ionization (ESI): As polar, N-heterocyclic compounds, pyrazolo[1,5-a]pyridines are readily protonated in solution. ESI is a soft ionization technique that gently transfers these pre-formed ions from the liquid phase to the gas phase with minimal fragmentation, preserving the crucial molecular ion ([M+H]⁺).[9][10] This ensures the primary piece of information—the molecular weight—is clearly observed.

  • Quadrupole (Q): The initial quadrupole acts as a mass filter. In full scan mode (MS), it allows all ions to pass into the TOF analyzer. In tandem MS mode (MS/MS), it isolates a specific precursor ion of interest (e.g., the [M+H]⁺ ion), ensuring that the subsequent fragmentation data is derived solely from the target compound.[8]

  • Time-of-Flight (TOF) Analyzer: The TOF analyzer separates ions based on their mass-to-charge ratio (m/z) by measuring the time it takes for them to travel a fixed distance.[10] Its key advantages are high resolution, excellent mass accuracy, and a fast acquisition rate, making it ideal for coupling with liquid chromatography (LC) for the analysis of complex reaction mixtures.[11][12]

Experimental Workflow and Protocols

A self-validating system is crucial for trustworthy results. This workflow incorporates system suitability checks and quality controls to ensure data integrity from sample preparation through data analysis.

Diagram: HRMS Experimental Workflow

HRMS_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis A 1. Sample Preparation (1-10 µg/mL in appropriate solvent) B 2. System Suitability Test (Inject standard, e.g., Reserpine) A->B C 3. Instrument Calibration (Infuse calibrant solution) B->C D 4. LC-MS or Direct Infusion (Inject Sample) C->D If Calibrated & Suitable E 5. Full Scan MS Acquisition (Determine [M+H]⁺) D->E F 6. MS/MS Acquisition (Isolate & Fragment [M+H]⁺) E->F G 7. Elemental Composition (From accurate mass of [M+H]⁺) F->G Process Data I 9. Structural Confirmation (Correlate data with proposed structure) G->I H 8. Fragmentation Analysis (Interpret MS/MS spectrum) H->I Fragmentation_Pathway cluster_main Fragmentation of a Substituted Pyrazolo[1,5-a]pyridine Parent [M+H]⁺ m/z 334.13 FragA [M+H - R₁]⁺ m/z 257.09 Parent->FragA - C₆H₅ FragB [M+H - R₂CO]⁺ m/z 214.09 Parent->FragB - C₇H₅NO FragC Core Scaffold m/z 118.06 FragB->FragC - C₅H₄N₂

References

Synthesis of Organic Electronic Materials: A Detailed Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides researchers, scientists, and professionals in drug development with a comprehensive guide to the synthesis of organic electronic materials. It emphasizes practical applications and detailed protocols, moving beyond a simple listing of steps to explain the rationale behind experimental choices. This guide is structured to provide a deep, authoritative understanding of the synthesis of these novel materials, grounded in scientific literature and field-proven expertise.

Introduction to Organic Electronic Materials

Organic electronic materials, primarily composed of π-conjugated polymers and small molecules, are at the forefront of a technological revolution. Their unique properties, including tunable optoelectronic characteristics, mechanical flexibility, and low-cost solution processability, have enabled a new generation of electronic devices.[1][2][3] These materials are integral to technologies such as organic light-emitting diodes (OLEDs) for vibrant displays, organic photovoltaics (OPVs) for clean energy harvesting, and organic field-effect transistors (OFETs) for flexible circuits and sensors.[3][4] The performance of these devices is intrinsically linked to the purity, molecular weight, and structural integrity of the synthesized organic semiconductors. This guide will delve into the key synthetic methodologies that are pivotal to the creation of high-performance organic electronic materials.

Core Synthetic Methodologies: A Comparative Overview

The synthesis of π-conjugated materials predominantly relies on cross-coupling reactions to form carbon-carbon bonds, extending the conjugated backbone.[5][6] The most prevalent methods include Stille and Suzuki-Miyaura coupling reactions, as well as Grignard Metathesis (GRIM) polymerization.[6][7] More recently, Direct (Hetero)arylation Polymerization (DArP) has emerged as a more atom-economical and environmentally friendly alternative.[6] The choice of synthetic route has a profound impact on the resulting polymer's properties, such as molecular weight, regioregularity, and purity, which in turn dictate device performance.

Here, we provide a comparative overview of these key synthetic methods:

FeatureStille CouplingSuzuki-Miyaura CouplingGrignard Metathesis (GRIM)Direct (Hetero)arylation Polymerization (DArP)
Organometallic Reagent Organostannanes (Organotin compounds)Boronic acids/estersGrignard reagents (RMgX)C-H bond activation (no pre-functionalization)
Toxicity of Reagent High toxicity of organotin reagents, requiring careful handling and disposal.[8]Generally low toxicity, considered "greener".[8]Pyrophoric and water-reactive, requiring inert atmosphere techniques.[9]Avoids toxic organometallic reagents.[6]
Reagent Stability Generally stable to air and moisture.[8]Variable; boronic acids can be prone to decomposition.[8]Highly reactive with air and moisture.[9]Monomers are generally stable.
Byproducts Tin-based, can be difficult to remove completely from the product.[8]Boron-based, often water-soluble and easily removed.[8]Magnesium salts, typically removed by washing.[10]Minimal byproducts (e.g., H-X).[6]
Functional Group Tolerance Excellent, very broad functional group tolerance.[8]Broad, but can be sensitive to acidic protons.[8]Limited by the reactivity of the Grignard reagent.Can be sensitive to certain functional groups.
Reaction Conditions Often proceeds under neutral conditions.[8]Typically requires a base.[8]Requires anhydrous and anaerobic conditions.[3]Often requires higher temperatures and specific catalysts.

Safety First: Handling Pyrophoric and Reactive Reagents

The synthesis of many organic electronic materials involves the use of highly reactive and often pyrophoric reagents, such as n-butyllithium and Grignard reagents.[9][11][12] Strict adherence to safety protocols is paramount to prevent accidents.

Key Safety Considerations:

  • Inert Atmosphere: All reactions involving pyrophoric reagents must be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a fire-resistant lab coat, safety goggles, and compatible gloves (e.g., nitrile gloves under neoprene gloves).[9][11][12]

  • Quenching and Disposal: Pyrophoric reagents must be quenched and disposed of properly. Small residual amounts in glassware can be quenched by slow addition of isopropanol, followed by methanol, and then water.

  • Emergency Preparedness: Ensure a Class D fire extinguisher for combustible metals is readily available and you are trained in its use. Never use water to extinguish a fire involving organometallic reagents.

Application Note 1: Synthesis of Poly(3-hexylthiophene) (P3HT) via Grignard Metathesis (GRIM) Polymerization

Introduction:

Grignard Metathesis (GRIM) polymerization is a powerful and widely used method for the synthesis of regioregular poly(3-alkylthiophenes) (PATs), such as P3HT.[3][13] This method offers several advantages, including the ability to produce high molecular weight polymers with narrow polydispersity and high regioregularity, which are crucial for achieving high charge carrier mobility in organic electronic devices.[2][14] The polymerization proceeds via a chain-growth mechanism, allowing for good control over the polymer's molecular weight by adjusting the monomer-to-initiator ratio.[14]

Workflow for GRIM Polymerization of P3HT:

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reagents Reagents: 2,5-dibromo-3-hexylthiophene i-PrMgCl Ni(dppp)Cl2 Anhydrous THF monomer_activation Monomer Activation: Add i-PrMgCl to monomer in THF Stir at room temperature reagents->monomer_activation 1. glassware Oven-dried Glassware (Schlenk flask, condenser) glassware->monomer_activation polymerization Polymerization: Add Ni(dppp)Cl2 catalyst Heat to reflux monomer_activation->polymerization 2. quenching Quenching: Cool to room temperature Add Methanol/HCl polymerization->quenching 3. precipitation Precipitation: Filter the crude polymer quenching->precipitation 4. soxhlet Soxhlet Extraction: Methanol, Hexane, Chloroform precipitation->soxhlet 5. isolation Isolation: Concentrate chloroform fraction Dry under vacuum soxhlet->isolation 6. Stille_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R1-Pd(II)Ln-R2 Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim SnBu3X Bu3Sn-X PdII_R2->SnBu3X RedElim->Pd0 Product R1-R2 RedElim->Product R1X R1-X R1X->OxAdd R2SnBu3 R2-SnBu3 R2SnBu3->Transmetal cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reagents Reagents: Aryl Halide Boronic Acid/Ester Pd Catalyst Ligand Base Solvent setup Reaction Setup: Combine reagents and solvent Degas the mixture reagents->setup 1. glassware Standard Glassware (Round-bottom flask, condenser) glassware->setup heating Heating: Heat to reflux under N2 setup->heating 2. monitoring Monitoring: Track progress by TLC or LC-MS heating->monitoring workup Aqueous Workup: Extract with organic solvent Dry and concentrate monitoring->workup 3. chromatography Column Chromatography: Purify on silica gel workup->chromatography 4. recrystallization Recrystallization: Obtain pure product chromatography->recrystallization 5.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate. This document is designed for researchers, medicinal chemists, and drug development professionals who are actively working with or planning to synthesize this important heterocyclic scaffold. As a key intermediate, its successful synthesis is crucial for the development of novel therapeutics, including antitubercular agents.[1]

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.

Core Synthetic Strategy: An Overview

The most common and effective route to the pyrazolo[1,5-a]pyridine core involves a two-step sequence:

  • N-Amination: An electrophilic amination of the starting 4-bromopyridine to form an N-aminopyridinium salt intermediate.

  • [3+2] Cycloaddition: An in-situ 1,3-dipolar cycloaddition of the corresponding N-iminopyridinium ylide with methyl propiolate.[1][2]

This process, while robust, has several critical points that can lead to challenges. This guide will help you navigate them.

G cluster_0 Step 1: N-Amination cluster_1 Step 2: [3+2] Cycloaddition A 4-Bromopyridine B N-Aminopyridinium Salt A->B  Electrophilic  Aminating Agent  (e.g., MSH, HOSA) C N-Iminopyridinium Ylide (in situ) B->C  Base   D This compound C->D  Methyl Propiolate,  Base (e.g., K2CO3)

Caption: Overall workflow for the synthesis.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a question-and-answer format.

Problem 1: Low or No Yield in the N-Amination Step

Q: I've reacted my 4-bromopyridine with the aminating agent, but I'm getting very low conversion to the N-aminopyridinium salt. What's going wrong?

A: This is a frequent challenge. The bromine atom at the 4-position is electron-withdrawing, which deactivates the pyridine nitrogen, making it less nucleophilic and thus less reactive towards electrophilic aminating agents. Here are the key factors to investigate:

  • Choice of Aminating Agent: Hydroxylamine-O-sulfonic acid (HOSA) is a common choice, but O-mesitylenesulfonylhydroxylamine (MSH) is often more effective for less reactive pyridines. MSH is more electrophilic and generally gives higher yields.[1]

  • Reagent Quality: Ensure your aminating agent is fresh and has not degraded. HOSA, in particular, can be unstable.

  • Reaction Conditions:

    • Solvent: Dichloromethane (DCM) or chloroform are typical solvents. Ensure they are anhydrous.

    • Temperature: The reaction is often performed at 0 °C to room temperature. For a deactivated substrate like 4-bromopyridine, allowing the reaction to stir overnight at room temperature may be necessary to drive it to completion.

  • Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the aminating agent to ensure full conversion of the limiting pyridine starting material.

Problem 2: The Cycloaddition Reaction Fails or Gives a Complex Mixture

Q: I've successfully formed the N-aminopyridinium salt, but the subsequent reaction with methyl propiolate and base is not working or yields multiple unidentifiable spots on my TLC plate. What should I check?

A: The [3+2] cycloaddition step is sensitive to the conditions used to generate the reactive ylide intermediate.

  • Base Selection is Critical: The base deprotonates the N-aminopyridinium salt to form the 1,3-dipole (the ylide). A base that is too strong can lead to side reactions with the methyl propiolate or the ester functional group on the product.

    • Recommended Base: Potassium carbonate (K₂CO₃) is the most commonly used and effective base. It is strong enough to generate the ylide without causing significant side reactions.

    • Bases to Avoid: Stronger bases like sodium hydride (NaH) or alkoxides may lead to polymerization of the alkyne or hydrolysis of the ester.

  • Solvent: Dimethylformamide (DMF) is an excellent solvent for this step as it helps to solubilize the pyridinium salt and facilitates the reaction. Ensure it is anhydrous.

  • Temperature Control: The reaction is typically heated (e.g., to 80-100 °C) to promote the cycloaddition.[3] However, excessive heat can cause decomposition. If you are seeing a dark, complex reaction mixture, consider reducing the temperature.

  • Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions and improve the consistency of your results.

G Start Low Yield in Cycloaddition? CheckBase Is the base K₂CO₃? Start->CheckBase Yes CheckPurity Are starting materials pure? Start->CheckPurity No CheckSolvent Is the solvent anhydrous DMF? CheckBase->CheckSolvent Yes Failure Consider alternative route. CheckBase->Failure No, use K₂CO₃ CheckTemp Is temperature between 80-100 °C? CheckSolvent->CheckTemp Yes CheckSolvent->Failure No, use dry DMF Success Yield should improve. CheckTemp->Success Yes CheckTemp->Failure No, optimize temp CheckPurity->Failure No, purify SMs G cluster_0 Mechanism of [3+2] Cycloaddition A N-Aminopyridinium Salt B N-Iminopyridinium Ylide (1,3-Dipole) A->B + Base (-H⁺) D [3+2] Cycloaddition (Concerted) B->D C Methyl Propiolate C->D E Dihydropyrazolo[1,5-a]pyridine D->E Forms 5-membered ring F Final Aromatic Product E->F Oxidation (-2H)

References

"byproducts in Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

An essential resource for researchers and chemists, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions concerning the synthesis of Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate. As a key intermediate in pharmaceutical research, ensuring a high-yield, high-purity synthesis is paramount. This guide is structured to address common challenges and provide scientifically grounded solutions.

Technical Overview: The Synthetic Pathway

The predominant synthesis of the pyrazolo[1,5-a]pyridine core involves a [3+2] cycloaddition (or 1,3-dipolar cycloaddition).[1][2] The process typically begins with the N-amination of a pyridine precursor (4-bromopyridine), followed by reaction with an electron-deficient alkyne, such as methyl propiolate. The N-aminopyridinium salt forms an ylide intermediate in the presence of a base, which then acts as the 1,3-dipole in the cycloaddition reaction.[3][4][5]

A 4-Bromopyridine C 1-Amino-4-bromopyridinium Salt A->C N-Amination B N-Aminating Agent (e.g., H₂NOSO₃H) B->C E N-iminopyridinium ylide (1,3-Dipole) C->E Deprotonation D Base (e.g., K₂CO₃) D->E G [3+2] Cycloaddition E->G F Methyl Propiolate (Dipolarophile) F->G H Dihydropyrazolo- [1,5-a]pyridine Intermediate G->H Regioselective Annulation J Methyl 4-bromopyrazolo- [1,5-a]pyridine-3-carboxylate H->J Oxidation I Aromatization (-H₂) I->J

Figure 1: General synthetic workflow for the target compound.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Question 1: My reaction yield is consistently low (<30%), or I'm isolating no product at all. What are the likely causes?

Answer: Low or no yield is a common problem that can stem from several factors, from starting material quality to reaction conditions.

  • Cause A: Poor Quality of the N-Aminating Agent.

    • Explanation: Reagents like hydroxylamine-O-sulfonic acid (HOSA) can degrade over time, especially if exposed to moisture. Ineffective N-amination is a primary point of failure.

    • Troubleshooting:

      • Use a fresh bottle of the N-aminating agent or one that has been stored correctly in a desiccator.

      • Consider synthesizing the N-aminating agent fresh if quality is suspect. For instance, O-mesitylenesulfonylhydroxylamine (MSH) can be a reliable alternative.[6]

      • Confirm the formation of the 1-amino-4-bromopyridinium salt intermediate via NMR or LC-MS before proceeding to the cycloaddition step.

  • Cause B: Inefficient Ylide Formation.

    • Explanation: The formation of the N-iminopyridinium ylide requires a suitable base. If the base is too weak, deprotonation of the pyridinium salt will be incomplete. If it's too strong or nucleophilic, it may lead to side reactions with the methyl propiolate.

    • Troubleshooting:

      • Base Selection: Potassium carbonate (K₂CO₃) is a commonly used inorganic base that is effective and generally non-nucleophilic.[6] If yields are poor, consider screening other non-nucleophilic bases like DBU or DIPEA, but be mindful of potential side reactions.[7]

      • Solvent Choice: The reaction is often performed in polar aprotic solvents like DMF or acetonitrile.[6][8] Ensure the solvent is anhydrous, as water can interfere with ylide formation.

  • Cause C: Suboptimal Reaction Temperature.

    • Explanation: The cycloaddition step requires thermal energy, but excessive heat can cause decomposition of the ylide intermediate or polymerization of the methyl propiolate.

    • Troubleshooting:

      • Begin the reaction at room temperature after base addition and monitor by TLC.

      • If no reaction occurs, gradually increase the temperature to 40-60 °C. Some procedures may call for reflux, but this should be a final resort as it often increases byproduct formation.[8]

      • Consult literature for similar pyrazolo[1,5-a]pyridine syntheses to find optimal temperature ranges.[9][10]

Question 2: My TLC plate shows multiple spots, and purification by column chromatography is difficult. What are these byproducts?

Answer: The presence of multiple byproducts is indicative of competing reaction pathways. Identifying these is key to optimizing the reaction.

  • Potential Byproduct 1: Regioisomer.

    • Explanation: The [3+2] cycloaddition of an unsymmetrical ylide and an unsymmetrical alkyne can potentially lead to two different regioisomers. While the reaction is often highly regioselective due to electronic and steric factors, the formation of the undesired isomer can occur.

    • Identification: The primary method of distinction is 1H NMR spectroscopy. The proton environments, particularly on the pyridine and pyrazole rings, will have distinct chemical shifts and coupling constants. High-Resolution Mass Spectrometry (HRMS) will show an identical mass for both isomers.

    • Mitigation: Regioselectivity can sometimes be influenced by solvent polarity, temperature, or the presence of a catalyst.[7] Re-evaluating these parameters may improve the ratio in favor of the desired product.

  • Potential Byproduct 2: Michael Adduct.

    • Explanation: The base used for ylide formation (or the ylide itself) can act as a nucleophile and add to the electron-deficient methyl propiolate in a Michael addition, leading to various oligomers or adducts.

    • Identification: These byproducts will have significantly different masses and NMR spectra compared to the desired product. They often appear as a smear or a series of spots at a lower Rf on the TLC plate.

    • Mitigation: Add the methyl propiolate slowly to the reaction mixture containing the pyridinium salt and base. This maintains a low concentration of the alkyne and favors the cycloaddition over competing side reactions.

  • Potential Byproduct 3: Pyridine Decomposition Products.

    • Explanation: N-aminopyridinium salts can be unstable and may undergo ring-opening or other decomposition pathways, particularly under harsh basic or thermal conditions.[3][11]

    • Identification: These are often colored, polar compounds that are difficult to characterize.

    • Mitigation: Use milder reaction conditions (lower temperature, weaker base) and minimize reaction time. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.

Potential Byproduct Likely Cause Identification (TLC/NMR/MS) Mitigation Strategy
Regioisomer Lack of complete regioselectivity in the cycloaddition step.Different Rf; distinct NMR shifts; identical mass in MS.Modify solvent, temperature, or catalyst.
Michael Adducts Base or ylide attacking methyl propiolate.Lower Rf, often as a smear; complex NMR; varying masses in MS.Slow addition of methyl propiolate.
Polymerized Alkyne Self-reaction of methyl propiolate.Baseline material on TLC; broad signals in NMR.Use moderate temperatures; slow addition.
Decomposition Instability of N-aminopyridinium salt.Multiple colored spots; difficult to characterize.Use milder conditions; shorter reaction times.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the formation of the pyrazolo[1,5-a]pyridine core?

A1: The reaction proceeds via a 1,3-dipolar cycloaddition. The key steps are:

  • N-Amination: The pyridine nitrogen attacks the N-aminating agent to form the 1-aminopyridinium salt.

  • Ylide Formation: A base abstracts the acidic proton from the exocyclic nitrogen, forming a resonant-stabilized N-iminopyridinium ylide. This species is the active 1,3-dipole.

  • Cycloaddition: The ylide undergoes a concerted [3+2] cycloaddition with the methyl propiolate (the dipolarophile).

  • Aromatization: The resulting dihydropyrazolo[1,5-a]pyridine intermediate eliminates a molecule of hydrogen (or is oxidized) to achieve the stable aromatic final product.

Figure 2: Core reaction mechanism (structures are illustrative).

Q2: What is a reliable, step-by-step protocol for this synthesis?

A2: The following is a general protocol adapted from established procedures for pyrazolo[1,5-a]pyridine synthesis.[6] Researchers should optimize based on their specific substrate and laboratory conditions.

Experimental Protocol: Synthesis of this compound

  • Part A: N-Amination of 4-Bromopyridine

    • To a solution of 4-bromopyridine (1.0 eq) in a suitable solvent like dichloromethane (DCM), add O-mesitylenesulfonylhydroxylamine (MSH) (1.1 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to stir at 0 °C for 2 hours, then warm to room temperature.

    • The resulting precipitate (1-amino-4-bromopyridinium mesitylenesulfonate) is collected by filtration, washed with cold DCM, and dried under vacuum. This salt is typically used without further purification.

  • Part B: Cycloaddition and Aromatization

    • Suspend the 1-amino-4-bromopyridinium salt (1.0 eq) and potassium carbonate (K₂CO₃) (3.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • To this suspension, add methyl propiolate (1.2 eq) dropwise at room temperature over 15 minutes.

    • Stir the mixture at room temperature for 18 hours, or until TLC analysis indicates consumption of the starting salt. Gentle heating (e.g., to 50 °C) may be required if the reaction is sluggish.[10]

    • Upon completion, quench the reaction by pouring the mixture into cold water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.[8]

Q3: How do I confirm the identity and purity of my final product?

A3: A combination of standard analytical techniques is required:

  • NMR Spectroscopy: 1H and 13C NMR are essential for structural confirmation. The chemical shifts and coupling constants of the aromatic protons are diagnostic for the pyrazolo[1,5-a]pyridine ring system. For the methyl ester, expect a singlet around 3.8-3.9 ppm.[7]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate mass that matches the molecular formula (C₁₀H₇BrN₂O₂). The isotopic pattern for bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) should be clearly visible.

  • HPLC: High-Performance Liquid Chromatography can be used to assess the purity of the final compound, which should typically be >95% for use in further applications.[8]

References

Technical Support Center: Optimization of Suzuki Coupling for Brominated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are working with brominated heterocycles. Here, we will address common challenges and provide in-depth, field-proven insights to help you optimize your reactions and troubleshoot effectively.

Troubleshooting Guide: Common Issues and Solutions

This section is structured to help you diagnose and resolve specific problems you may encounter during your experiments.

Q1: My Suzuki coupling reaction has a low or no yield. What are the first things I should check?

When a Suzuki coupling fails, a systematic check of the reaction components and conditions is crucial. Here are the primary areas to investigate:

  • Catalyst Activity: The heart of the reaction is the palladium catalyst. Ensure your palladium source and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Some precatalysts are air-sensitive, so using a fresh batch or a more robust, air-stable precatalyst can be beneficial.[1]

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst into inactive palladium black.[1][2] It is imperative to properly degas your solvent and run the reaction under a rigorously maintained inert atmosphere (e.g., Argon or Nitrogen).[3]

  • Reagent Purity and Stability: Verify the purity of your brominated heterocycle and boronic acid. Boronic acids can degrade over time, particularly through a process called protodeboronation.[1][4]

  • Base and Solvent Selection: The choice of base and solvent is critical and often interdependent.[3] The base must be strong enough to promote the transmetalation step but not so strong as to cause the degradation of your starting materials or products.[1] For reactions requiring anhydrous conditions, ensure your base is finely powdered and dry.[1]

Q2: I'm observing a significant amount of a byproduct that appears to be my starting heterocycle without the bromine. What is happening?

This is a classic case of protodebromination (or dehalogenation), where the bromine atom is replaced by a hydrogen atom.[5] This side reaction can become significant under certain conditions.

Causality: After the initial oxidative addition of the brominated heterocycle to the Pd(0) catalyst, the resulting Pd(II) complex can sometimes react with a proton source in the reaction mixture before it can undergo transmetalation with the boronic acid. Common proton sources include water, alcohols, or even trace acidic impurities.

Solutions:

  • Protecting Groups: For certain heterocycles, such as pyrroles, the N-H proton can facilitate dehalogenation. Protecting the nitrogen atom can suppress this side reaction.[6]

  • Anhydrous Conditions: Minimizing the amount of water in the reaction can reduce protodebromination.[7] Ensure your solvents and reagents are thoroughly dried.

  • Choice of Base: Some bases can promote this side reaction. Experiment with different bases to find one that minimizes protodebromination while still facilitating the desired coupling.

Q3: My boronic acid seems to be decomposing during the reaction, leading to low yields. How can I prevent this?

The decomposition of the boronic acid, known as protodeboronation , is a common side reaction where the C-B bond is cleaved and replaced with a C-H bond.[7][4] This is especially prevalent with electron-rich heterocyclic or vinyl boronic acids.[1][4]

Causality: This reaction is often catalyzed by the base and is promoted by the presence of water.[7] The mechanism can be complex and is highly dependent on the reaction pH.[4]

Solutions:

  • Use a Milder Base: Strong bases, particularly in aqueous media, can accelerate protodeboronation.[1] Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]

  • Anhydrous Conditions: Since water is a key component in this side reaction, running the reaction under anhydrous conditions can significantly reduce its occurrence.[1][7]

  • Use Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol boronic ester (Bpin), can protect it from premature decomposition.[5] These esters are generally more stable and release the boronic acid in situ during the reaction.

  • "Slow Release" Strategies: Using boronic acid derivatives like MIDA boronates can provide a slow release of the boronic acid into the reaction mixture. This keeps the concentration of the unstable boronic acid low, minimizing side reactions.[4]

Q4: My reaction is sluggish or stalls, even with a good catalyst system. What adjustments can I make?

A stalled reaction can often be pushed to completion with careful optimization of the reaction parameters.

  • Temperature: While many Suzuki couplings are run at elevated temperatures (80-110 °C), sometimes this can lead to catalyst decomposition. Paradoxically, for some systems, higher temperatures can favor the desired transmetalation over competing side reactions like protodeboronation at room temperature.[8] If you suspect catalyst decomposition, trying the reaction at a lower temperature with a more active catalyst system is a good strategy.

  • Ligand Choice: For challenging substrates, especially electron-rich or sterically hindered brominated heterocyles, standard ligands like triphenylphosphine (PPh₃) may be insufficient.[7] Switching to bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) can significantly accelerate the rate-limiting oxidative addition step.[3]

  • Solvent: The solvent plays a crucial role in solubilizing the reactants and catalyst, and can also influence the reaction mechanism.[9] Aprotic polar solvents like 1,4-dioxane, THF, or DMF, often with a small amount of water, are commonly used.[10] Experimenting with different solvent systems can sometimes improve reaction rates and yields.

Frequently Asked Questions (FAQs)

What is the best general-purpose catalyst for Suzuki coupling of brominated heterocycles?

While there is no single "best" catalyst for all substrates, a good starting point for many brominated heterocycles is a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[3] For particularly challenging couplings, pre-formed palladium precatalysts incorporating these ligands are often more reliable.[11] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic choice but may be less effective for unreactive substrates.[7]

How do I choose the right base for my reaction?

The choice of base is critical and depends on the specific substrates and solvent system. Here's a general guide:

BaseStrengthCommon SolventsNotes
K₃PO₄ StrongDioxane/water, Toluene/waterA very effective and commonly used base for difficult couplings.[3][10]
K₂CO₃ ModerateDioxane/water, THF/water, Ethanol/waterA good general-purpose base, often used in biphasic systems.[8][10]
Cs₂CO₃ StrongDioxane, Toluene, THFOften provides excellent results, especially in anhydrous conditions, but is more expensive.[3][10]
KF WeakDioxane, THFA milder option that can be useful in minimizing base-sensitive side reactions.[12]
Is degassing the reaction mixture always necessary?

Yes, thorough degassing is crucial for the success of most Suzuki coupling reactions. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also promote the homocoupling of boronic acids.[1] A common and effective method is to evacuate and backfill the reaction flask with an inert gas (Argon or Nitrogen) three times.[3]

Can I use brominated heterocycles that are electron-rich?

Yes, but they can be challenging. Electron-donating groups on the heterocycle increase the electron density of the carbon-bromine bond, making the oxidative addition step slower.[7][3] To overcome this, you will likely need a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand, and may need to use higher reaction temperatures.[3]

Experimental Protocols

General Protocol for Suzuki Coupling of a Brominated Heterocycle

This protocol provides a general starting point. Optimization will likely be necessary for specific substrates.

Materials:

  • Brominated heterocycle (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2-1.5 equiv)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)[10]

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., SPhos, 2-10 mol%)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)[13]

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the brominated heterocycle, boronic acid, base, palladium precatalyst, and ligand.[3]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) at least three times to ensure all oxygen is removed.[13][3]

  • Solvent Addition: Add the degassed solvent via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.[10]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[10]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

Visualizations

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl (Het)Ar-Pd(II)-Br(L)₂ Pd0->PdII_Aryl Oxidative Addition (+ (Het)Ar-Br) PdII_Boronate (Het)Ar-Pd(II)-O-B(OR)₂(Ar')L₂ PdII_Aryl->PdII_Boronate Base-mediated Ligand Exchange PdII_Transmetal (Het)Ar-Pd(II)-Ar'(L)₂ PdII_Boronate->PdII_Transmetal Transmetalation (+ Ar'B(OR)₂) PdII_Transmetal->Pd0 Reductive Elimination Product (Het)Ar-Ar' (Product) PdII_Transmetal->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_side_reactions Common Side Reactions cluster_solutions Potential Solutions Start Low or No Yield Check_Catalyst Check Catalyst System (Activity, Ligand Choice) Start->Check_Catalyst Check_Conditions Check Reaction Conditions (Inert Atmosphere, Temperature) Start->Check_Conditions Check_Reagents Check Reagents (Purity, Stability) Start->Check_Reagents Side_Reaction Identify Side Products (LC-MS, NMR) Start->Side_Reaction Change_Ligand Use Bulky, Electron-Rich Ligand Check_Catalyst->Change_Ligand Degas_Thoroughly Improve Degassing Technique Check_Conditions->Degas_Thoroughly Use_Bpin Use Boronic Ester (Bpin) Check_Reagents->Use_Bpin Protodebromination Protodebromination (Loss of Bromine) Side_Reaction->Protodebromination Protodeboronation Protodeboronation (Loss of Boronic Acid) Side_Reaction->Protodeboronation Homocoupling Homocoupling (Ar-Ar or Ar'-Ar') Side_Reaction->Homocoupling Optimize_Base Optimize Base (Strength, Anhydrous) Protodeboronation->Optimize_Base Protodeboronation->Use_Bpin

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

References

Technical Support Center: Sonogashira Coupling with Sterically Hindered Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Sonogashira coupling. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges when working with sterically demanding aryl halides or alkynes. Instead of a simple list of steps, we will explore the underlying chemical principles to empower you to make informed decisions and effectively troubleshoot your reactions.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles that are often at the root of issues with sterically hindered substrates.

Q1: Why is my Sonogashira reaction failing or giving abysmal yields with a sterically hindered aryl halide?

A1: The primary reason for failure with sterically hindered substrates lies in the kinetics of the catalytic cycle. The rate-limiting step for many cross-coupling reactions, including the Sonogashira, is the oxidative addition of the aryl halide to the palladium(0) catalyst.[1] When bulky groups are present near the carbon-halide bond (e.g., ortho-substituents), they create significant steric repulsion, making it physically difficult for the palladium complex to approach and insert into the C-X bond.[1][2] This dramatically slows down the reaction, allowing side reactions to dominate or leading to no conversion at all.

Q2: What is the role of the copper co-catalyst, and is it beneficial for hindered substrates?

A2: In the classic Sonogashira reaction, a copper(I) salt (typically CuI) acts as a co-catalyst. Its primary role is to react with the terminal alkyne and the amine base to form a copper acetylide intermediate.[3] This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, which is generally faster than the direct reaction of the alkyne with the palladium complex.[3][4]

However, for sterically hindered substrates, the copper co-catalyst can be a double-edged sword. The presence of copper, especially in an oxygen-rich environment, promotes the highly undesirable oxidative homocoupling of the alkyne, known as Glaser coupling.[1][5] When the desired cross-coupling is slow due to steric hindrance, this Glaser side reaction can become the dominant pathway, consuming your alkyne and generating difficult-to-remove impurities.[6] For this reason, copper-free protocols are often the preferred starting point for challenging, hindered couplings .[1][7]

Q3: Which type of palladium catalyst and ligand is most effective for hindered substrates?

A3: This is the most critical parameter for success. For sterically demanding substrates, the goal is to create a highly reactive, yet stable, palladium(0) active species. This is best achieved with:

  • Bulky and Electron-Rich Ligands: Ligands such as bulky phosphines (e.g., P(t-Bu)₃, SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are paramount.[1][8] These ligands serve two purposes:

    • Their large size promotes the formation of a monoligated, 14-electron Pd(0) species (L-Pd⁰), which is less sterically crowded and more reactive in the oxidative addition step than a bis-ligated species (L₂-Pd⁰).[1][8]

    • Their strong electron-donating ability increases the electron density on the palladium center, which accelerates the oxidative addition into the aryl-halide bond.[8]

  • Air-Stable Precatalysts: Modern precatalysts, such as those developed by Buchwald and others, are designed to be bench-stable and efficiently generate the active monoligated Pd(0) species in situ.[4][9] This avoids issues with catalyst decomposition or the need to handle pyrophoric or unstable ligands separately.[4]

Q4: I have the same molecule with different halides. Which one should I use?

A4: The reactivity of the aryl halide is directly related to the carbon-halide bond strength and its ability to undergo oxidative addition. The general reactivity trend is: I > OTf > Br >> Cl .[1]

  • Aryl Iodides: These are the most reactive and are the best choice for particularly challenging substrates, often allowing for milder reaction conditions.[1][10]

  • Aryl Bromides: They are a good balance of reactivity and stability and are widely used. However, they may require more forcing conditions (higher temperatures, more active catalysts) than iodides.[1][9]

  • Aryl Chlorides: These are the least reactive and often require specialized, highly active catalyst systems to achieve good yields, especially with steric hindrance.[7][11]

Troubleshooting Guide: A Problem-Solution Approach
Problem 1: No Reaction or Very Low Conversion of Starting Material

This is the most common failure mode, directly pointing to a sluggish oxidative addition step.

G start Low Yield with Hindered Substrate q1 Is your ligand bulky & electron-rich? (e.g., XPhos, P(t-Bu)3) start->q1 a1_no Switch to a more active ligand. Avoid PPh3 for hindered systems. q1->a1_no No a1_yes Proceed to next check. q1->a1_yes Yes q2 What is your halide? (I, Br, or Cl) a1_yes->q2 a2_cl Switch to Aryl Bromide or Iodide if possible. Chlorides are extremely challenging. q2->a2_cl Chloride a2_br Increase temperature. Consider switching to iodide. q2->a2_br Bromide a2_i Halide is optimal. Check other parameters. q2->a2_i Iodide q3 Is your catalyst active? (Precatalyst vs. Pd(PPh3)4) a2_i->q3 a3_no Use a fresh source of catalyst. Switch to a modern, air-stable precatalyst for reliability. q3->a3_no Unsure/Old a3_yes Catalyst likely okay. Focus on conditions. q3->a3_yes Yes/Fresh q4 Are you using a copper-free system? a3_yes->q4 a4_no Try a copper-free protocol. This eliminates Glaser coupling and simplifies troubleshooting. q4->a4_no No a4_yes Good. Proceed to solvent/base. q4->a4_yes Yes

Caption: Troubleshooting workflow for low-yielding Sonogashira reactions.

Possible CauseTroubleshooting Step & Explanation
Ineffective Oxidative Addition 1. Enhance Catalyst Reactivity: Switch from common catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ to a more robust system. Use a modern precatalyst with a bulky, electron-rich phosphine ligand (e.g., [DTBNpP]Pd(crotyl)Cl, XPhos Pd G3).[4][9] These are specifically designed to form the highly active monoligated Pd(0) species required for hindered substrates.[1] 2. Increase Reaction Temperature: For aryl bromides, temperatures in the range of 60-100 °C may be necessary to overcome the activation barrier for oxidative addition.[12][13] Use a sealed vessel for temperatures above the solvent's boiling point. 3. Switch to a More Reactive Halide: If synthetically feasible, change your substrate from an aryl chloride or bromide to an aryl iodide. This will have the most dramatic effect on the rate of oxidative addition.[1]
Inactive or Decomposed Catalyst 1. Use Fresh Catalyst: Ensure your palladium source is fresh and has been stored correctly under an inert atmosphere. Pd(0) sources like Pd(PPh₃)₄ are particularly sensitive to air and can degrade over time.[14] 2. Check Ligand Integrity: Phosphine ligands can oxidize if not handled under inert conditions. Use fresh, high-purity ligands.
Suboptimal Solvent or Base 1. Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP can be effective, as can non-polar solvents like toluene or dioxane.[9] The key is ensuring all components are soluble. In some cases, coordinating solvents like DMF can slow the reaction by competing for sites on the palladium catalyst.[6] A solvent screen is often worthwhile. 2. Base Selection: For hindered couplings, a strong, sterically hindered amine base like diisopropylethylamine (DIPEA or Hünig's base), dicyclohexylamine, or 2,2,6,6-tetramethylpiperidine (TMP) is often superior to triethylamine (TEA).[9] These bases are less likely to coordinate to the palladium center and interfere with the catalytic cycle.
Problem 2: Significant Alkyne Homocoupling (Glaser Coupling)

You see a major byproduct with a mass corresponding to a dimer of your starting alkyne. This indicates that the undesired Glaser pathway is outcompeting your desired cross-coupling.

Possible CauseTroubleshooting Step & Explanation
Slow Cross-Coupling Reaction The root cause of dominant homocoupling is often a slow primary reaction. If the Sonogashira coupling is sluggish due to steric hindrance, the copper acetylide has more time to react with itself. Your first action should be to address the slow cross-coupling using all the steps outlined in Problem 1. Speeding up the desired reaction is the best way to improve the product ratio.
Presence of Oxygen Glaser coupling is an oxidative process. Even trace amounts of oxygen can significantly accelerate this side reaction. 1. Rigorous Degassing: Ensure your solvent is thoroughly degassed using a freeze-pump-thaw technique (3 cycles) or by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes. 2. Maintain Inert Atmosphere: Run the reaction under a positive pressure of a high-purity inert gas. Use glassware that has been oven- or flame-dried to remove adsorbed moisture and air.
Inherent Reactivity / Copper-Mediated Some terminal alkynes are intrinsically more prone to homocoupling. The most definitive way to eliminate this side reaction is to remove its essential co-catalyst. Switch to a Copper-Free Protocol: This is the most effective solution for eliminating Glaser coupling.[1][7] Modern catalyst systems are highly efficient and do not require copper, even for challenging substrates.[4][9]
Data Presentation: Recommended Catalytic Systems for Hindered Substrates

The following table summarizes reported conditions that have proven successful for challenging Sonogashira couplings.

Palladium SourceLigandCo-CatalystBaseSolventTemp. (°C)Substrate ExampleReference
[DTBNpP]Pd(crotyl)Cl(internal)None (Cu-free)TMPDMSORoom TempHindered Aryl Bromides[4][9]
Pd(OAc)₂P(t-Bu)₃None (Cu-free)Cs₂CO₃Dioxane100Hindered Aryl Bromides[8]
PdCl₂(PPh₃)₂PPh₃CuITEA / PiperidineToluene / DMF80-110Hindered Aryl Bromides[12][13]
NiCl₂1,10-phenanthrolineNone (Pd/Cu-free)KF / ZnDMAc70Aryl Bromides/Iodides[15][16]

Note: Nickel-catalyzed systems represent an alternative approach for particularly stubborn couplings where palladium fails, though they operate via a different mechanism.[15][16]

Experimental Protocols
Protocol 1: High-Performance Copper-Free Sonogashira for Hindered Aryl Bromides

This protocol is based on modern, highly active catalyst systems and is the recommended starting point for difficult substrates.[9]

Catalytic Cycle (Copper-Free)

G pd0 L-Pd(0) (Active Catalyst) pdiia L-Pd(II)(Ar)(X) (Oxidative Adduct) pd0->pdiia Oxidative Addition (Rate-Limiting Step) pdiib [L-Pd(II)(Ar)(Alkyne)] pdiia->pdiib Alkyne Coordination & Deprotonation pdiib->pd0 Reductive Elimination sub_base - Base-H+X- pdiib->sub_base product Ar-C≡C-R pdiib->product sub_arx Ar-X (Hindered Halide) sub_arx->pdiia sub_alkyne R-C≡C-H + Base sub_alkyne->pdiia

Caption: Simplified copper-free Sonogashira catalytic cycle.

Procedure:

  • Glassware Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the hindered aryl bromide (1.0 equiv), the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 1-2.5 mol%), and the terminal alkyne (1.2-1.5 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with high-purity argon or nitrogen (repeat 3 times).

  • Solvent and Base Addition: Through the septum, add degassed solvent (e.g., DMSO, 0.2 M concentration relative to the aryl halide) via syringe.

  • Add Base: Add the degassed liquid amine base (e.g., TMP or (i-Pr)₂NH, 2.0 equiv) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 60-80 °C) using an oil bath. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water or brine to remove the solvent and amine salts. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Classic Sonogashira Coupling (with Copper Co-catalyst)

Use this protocol if a copper-free method is unsuccessful or if you are working with a less-hindered system for comparison.

Procedure:

  • Glassware Preparation: To a flame-dried Schlenk tube, add the aryl halide (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), CuI (1-5 mol%), and a magnetic stir bar.

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen (3 cycles).

  • Solvent and Reagent Addition: Add degassed solvent (e.g., THF or Toluene) followed by the terminal alkyne (1.2 equiv) and the amine base (e.g., TEA or DIPEA, 3.0 equiv).

  • Reaction: Stir the mixture at the desired temperature (room temperature to 100 °C) and monitor by TLC or GC-MS.

  • Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1. Be aware that the homocoupled diyne byproduct may be present.

References

"alternative catalysts for cross-coupling of Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a dedicated technical support resource for researchers, chemists, and drug development professionals working with Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate. The unique electronic and structural properties of this N-heterocyclic scaffold present specific challenges in transition-metal-catalyzed cross-coupling reactions. This document provides in-depth troubleshooting guides, answers to frequently asked questions (FAQs), and detailed protocols utilizing alternative catalytic systems to overcome these challenges.

Part 1: Foundational Challenges & General Troubleshooting

The pyrazolo[1,5-a]pyridine core is an electron-deficient system, yet it possesses basic nitrogen atoms that can pose significant challenges. The lone pair of electrons on the pyridine nitrogen can coordinate to the metal center (e.g., palladium), leading to catalyst inhibition or deactivation.[1][2] This competitive binding often results in low yields or complete reaction failure with standard catalyst systems.

General Troubleshooting FAQ

Q1: My cross-coupling reaction is not proceeding, or I'm seeing very low conversion with my standard Pd catalyst (e.g., Pd(PPh₃)₄). What are the primary suspects?

A1: This is a classic issue when working with N-rich heterocycles. The primary causes are often:

  • Catalyst Poisoning: The pyridine nitrogen of your substrate is likely coordinating to the palladium center, preventing the catalytic cycle from proceeding efficiently. Standard, sterically unencumbered phosphine ligands like PPh₃ do not adequately shield the metal center to prevent this.[1]

  • Poor Solubility: The starting material or, more commonly, the inorganic base (e.g., K₃PO₄, K₂CO₃) may have poor solubility in your chosen solvent, leading to a heterogeneous mixture with slow reaction kinetics.[3][4]

  • Inactive Catalyst: The Pd(0) active species may not be generating efficiently from the precatalyst, or it may be decomposing to palladium black. This can be exacerbated by high temperatures.[5]

  • Substrate Purity: Ensure your this compound is free of impurities that could interfere with the catalyst.

Q2: I'm observing a significant amount of the debrominated starting material (Methyl pyrazolo[1,5-a]pyridine-3-carboxylate). How can I mitigate this side reaction?

A2: Debromination (or hydrodehalogenation) is a common side reaction, especially in Suzuki-Miyaura couplings with heteroaryl halides. It can arise from several pathways, including protonolysis of the organopalladium intermediate. To minimize it:

  • Use Meticulously Degassed Solvents: Residual oxygen can interfere, but residual water is often the culprit. While some water can be beneficial, especially with phosphate bases, excess water can promote protodeborylation of the boronic acid partner and subsequent hydrodehalogenation.

  • Select a More Robust Catalyst: Modern catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can accelerate the desired reductive elimination step, outcompeting the hydrodehalogenation pathway.[6]

  • Choice of Base and Solvent: Switching to a non-aqueous base/solvent system or using milder bases like CsF or KF can sometimes suppress this side reaction.[3]

Part 2: Reaction-Specific Guides & Alternative Catalysts

This section provides tailored advice for the most common cross-coupling reactions, focusing on catalyst systems proven to be effective for challenging heteroaryl bromides.

Section 2.1: Suzuki-Miyaura Coupling (C-C)

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation but is particularly susceptible to the issues described above with this substrate.

FAQ: Standard catalysts like Pd(PPh₃)₄/K₂CO₃ are ineffective for the Suzuki coupling of my substrate. What are some robust, alternative palladium-based systems?

A: For electron-deficient and coordinating heteroaryl bromides, the key is to use a catalyst system that is both highly active and resistant to poisoning. This is achieved by using bulky, electron-rich monophosphine ligands.[7][8] These ligands promote the oxidative addition step and stabilize the catalytically active monoligated Pd(0) species.

Recommended Catalyst Systems:

Catalyst/LigandPrecatalyst ExampleTypical BaseSolventKey Advantages for this Substrate
XPhos XPhos Pd G3K₃PO₄, Cs₂CO₃Dioxane, Toluene, 2-MeTHFExcellent for electron-deficient and sterically hindered substrates. Promotes fast reductive elimination.[9]
SPhos SPhos Pd G2K₃PO₄Dioxane, TolueneHigh activity at lower temperatures, reducing the risk of thermal degradation.
tBuXPhos tBuXPhos Pd G3K₂CO₃, K₃PO₄Dioxane/H₂OThe tert-butyl group provides significant steric bulk, effectively shielding the palladium center.
NHC Ligands PEPPSI-IPrK₂CO₃, NaOtBuToluene, DioxaneN-Heterocyclic Carbene (NHC) ligands are strong σ-donors that form very stable Pd complexes, resistant to decomposition.[10]

Troubleshooting Suzuki-Miyaura Reactions

ProblemProbable Cause(s)Recommended Solution(s)
No Reaction 1. Catalyst poisoning. 2. Base is insoluble/inactive.1. Switch to a bulky ligand system (XPhos, SPhos). 2. Use a different base (e.g., Cs₂CO₃). Grind the base to a fine powder. Add a small amount of water (3-5 equiv.) if using K₃PO₄ in an anhydrous solvent.[6]
Low Yield 1. Incomplete conversion. 2. Boronic acid decomposition.1. Increase catalyst loading (from 1-2 mol% to 3-5 mol%). Increase temperature moderately. 2. Use the corresponding boronic ester (pinacol ester) which is more stable. Use a 1.5-2.0 excess of the boron reagent.
Debromination 1. Protonolysis of Ar-Pd-Br intermediate. 2. Protodeborylation of boronic acid.1. Use rigorously anhydrous/degassed solvents. 2. Switch to a milder base (e.g., KF). 3. Use a ligand that promotes faster cross-coupling (e.g., XPhos).[11]

DOT Diagram: Troubleshooting Workflow for a Failed Suzuki Coupling

Start Reaction Failed (Low/No Conversion) Check_Purity Verify Purity of Substrate & Reagents Start->Check_Purity Check_Conditions Confirm Anhydrous & Inert Conditions Check_Purity->Check_Conditions Catalyst_Issue Suspect Catalyst Poisoning/Decomposition Check_Conditions->Catalyst_Issue Base_Issue Suspect Base/Solvent Issue Check_Conditions->Base_Issue Switch_Ligand Switch to Bulky Ligand (e.g., XPhos, SPhos) Catalyst_Issue->Switch_Ligand Yes Switch_Base Change Base (e.g., Cs₂CO₃) or Grind K₃PO₄ Base_Issue->Switch_Base Yes Optimize_Temp Re-optimize Temperature Switch_Ligand->Optimize_Temp Add_Water Add 3-5 eq. H₂O (with K₃PO₄) Switch_Base->Add_Water Add_Water->Optimize_Temp Success Reaction Successful Optimize_Temp->Success

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

Section 2.2: Sonogashira Coupling (C-C)

The Sonogashira reaction provides access to valuable alkynylated pyrazolopyridines. The classic Pd/CuI system can be effective but is prone to issues like alkyne homocoupling (Glaser coupling) and catalyst deactivation.

FAQ: My Sonogashira coupling is giving low yields and significant Glaser byproduct. Are there effective nickel-based or copper-free alternatives?

A: Yes. Nickel catalysis has emerged as a powerful, cost-effective alternative to palladium for Sonogashira couplings.[12] Nickel catalysts can be particularly effective for heteroaryl halides and can often be run under milder conditions.[13] Additionally, copper-free Sonogashira protocols have been developed to prevent the problematic alkyne homocoupling.

Alternative Catalyst Systems:

  • Nickel/Ligand Systems: A simple NiCl₂(PPh₃)₂ or NiCl₂(dppe) catalyst can effectively couple terminal alkynes with aryl bromides. These reactions often do not require a copper co-catalyst, simplifying the system.[14][15] Pincer ligands have also shown high efficiency in nickel-catalyzed Sonogashira reactions.[16]

  • Copper-Free Palladium Systems: These protocols rely on a palladium catalyst and a suitable amine base (e.g., pyrrolidine, piperidine) which facilitates the catalytic cycle without the need for a copper co-catalyst.[10] Bulky phosphine ligands are also beneficial here.

Experimental Protocol: Nickel-Catalyzed Sonogashira Coupling

This protocol is a representative example and should be optimized for your specific substrates.

  • Preparation: To an oven-dried Schlenk tube, add NiCl₂(dppe) (5 mol%), the terminal alkyne (1.5 equiv.), and a magnetic stir bar.

  • Inert Atmosphere: Seal the tube with a septum, and cycle between vacuum and argon (or nitrogen) three times.

  • Reagent Addition: Under an argon atmosphere, add this compound (1.0 equiv.), followed by anhydrous Cs₂CO₃ (2.0 equiv.).

  • Solvent: Add anhydrous, degassed DMSO (to achieve a concentration of 0.1 M).

  • Reaction: Heat the reaction mixture to 50-70 °C and stir for 12-24 hours.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.[14]

Section 2.3: Buchwald-Hartwig Amination (C-N)

This reaction is critical for installing amine functionalities common in pharmacologically active molecules. Success is highly dependent on the synergistic choice of ligand, base, and solvent.[17]

FAQ: What is the best starting point for optimizing a Buchwald-Hartwig amination on my pyrazolopyridine substrate?

A: The choice of catalyst system is dictated by the nature of the amine coupling partner. For challenging heteroaryl electrophiles, a highly active catalyst is essential. A modern palladium precatalyst combined with a biarylphosphine ligand is the gold standard.[18][19][20]

Recommended Starting Conditions:

Amine TypeRecommended LigandRecommended BaseSolventRationale
Primary Aliphatic tBuXPhosLHMDS, NaOtBuToluene, DioxaneRequires a strong base and a bulky ligand to prevent β-hydride elimination.
Secondary Cyclic RuPhos, XPhosNaOtBu, K₃PO₄TolueneThese ligands are highly active for coupling sterically demanding secondary amines.[19]
Aryl Amines GPhos, BrettPhosNaOtBu, Cs₂CO₃DioxaneOften requires a slightly less bulky but very electron-rich ligand.

Key Optimization Insight: The base is not just a stoichiometric reagent; it is an integral part of the catalytic cycle. A common failure point is using a base that is too weak or one that has poor solubility.[4] Sodium tert-butoxide (NaOtBu) is a strong, effective base for a wide range of substrates, but weaker bases like K₃PO₄ or Cs₂CO₃ can be advantageous for substrates with base-sensitive functional groups (like your methyl ester).[9][21]

Section 2.4: Heck Coupling (C-C)

The Heck reaction with N-heteroaryl halides can be challenging due to catalyst poisoning and potential issues with regioselectivity.

FAQ: How can I achieve an efficient Heck coupling with my substrate and an alkene like styrene or butyl acrylate?

A: The key is to use a catalyst system that is stable at the higher temperatures often required for Heck reactions and is resistant to coordination by the substrate.

  • Palladacycle Catalysts: Herrmann's or Fu's palladacycles are highly stable and active precatalysts for Heck reactions of less reactive aryl bromides.

  • NHC-Ligated Palladium: Palladium complexes with N-heterocyclic carbene ligands show excellent thermal stability and are well-suited for Heck couplings.[22][23]

  • Bulky Phosphine Ligands: While traditionally associated with other couplings, ligands like P(o-tolyl)₃ or electron-deficient phosphines can be effective.[24] Using a sterically bulky P,P=O ligand has also been shown to be crucial for transformations involving N-heteroaryl halides.[1]

Section 2.5: Emerging Alternative: Metallaphotoredox Catalysis

For researchers seeking cutting-edge, milder alternatives, metallaphotoredox catalysis offers a compelling option.

FAQ: Are there any metal-free or mild, light-driven methods for functionalizing my bromo-heterocycle?

A: Yes. Dual nickel/photoredox catalysis has emerged as a powerful platform for cross-coupling under exceptionally mild conditions (often room temperature).[25] Furthermore, completely metal-free photocatalytic methods have been developed for the cross-coupling of bromoheteroarenes.[26][27]

How it Works (Simplified):

  • A photocatalyst (e.g., an iridium complex or an organic dye) absorbs visible light and enters an excited state.

  • In a metal-free system, the excited photocatalyst can directly reduce the C-Br bond of your substrate to generate a heteroaryl radical.[26]

  • This highly reactive radical is then trapped by a coupling partner (e.g., another heterocycle for a C-H arylation).

This approach avoids the use of palladium and strong bases, offering a completely different reactivity profile and excellent functional group tolerance. Red-light-driven methods using a polymeric carbon nitride photocatalyst have also been developed, enhancing scalability and catalyst recyclability.[28]

DOT Diagram: Catalyst Selection Decision Tree

Start Select Desired Cross-Coupling Suzuki C(sp²) - C(sp²) (Suzuki) Start->Suzuki Boronic Acid Sonogashira C(sp²) - C(sp) (Sonogashira) Start->Sonogashira Alkyne Buchwald C(sp²) - N (Buchwald-Hartwig) Start->Buchwald Amine Heck C(sp²) - Alkene (Heck) Start->Heck Alkene Pd_XPhos Start with Pd/XPhos or Pd/SPhos system Suzuki->Pd_XPhos Ni_dppe Consider NiCl₂(dppe) or Cu-free Pd system Sonogashira->Ni_dppe Pd_RuPhos Select Ligand based on Amine: - RuPhos (secondary) - tBuXPhos (primary) Buchwald->Pd_RuPhos Pd_NHC Try Pd/NHC or Palladacycle catalyst Heck->Pd_NHC Troubleshoot_Suzuki Troubleshoot: Debromination? -> Milder Base (KF) Low Yield? -> Use Boronic Ester Pd_XPhos->Troubleshoot_Suzuki Troubleshoot_Sono Troubleshoot: Homocoupling? -> Ensure Cu-free Low Yield? -> Screen Ni ligands Ni_dppe->Troubleshoot_Sono Troubleshoot_BH Troubleshoot: Low Yield? -> Screen Base (NaOtBu, LHMDS) -> Screen Solvent (Toluene, Dioxane) Pd_RuPhos->Troubleshoot_BH Troubleshoot_Heck Troubleshoot: Low Yield? -> Increase Temp -> Screen Additives (Ag₂CO₃) Pd_NHC->Troubleshoot_Heck

Caption: A decision tree to guide initial catalyst selection for different coupling reactions.

References

Technical Support Center: Navigating the Scale-Up of Pyrazolo[1,5-a]pyridine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyrazolo[1,5-a]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning these important syntheses from the laboratory bench to larger-scale production. Here, we address common challenges with in-depth, field-proven insights and practical troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you with the expertise to anticipate and overcome scale-up hurdles, ensuring robust, safe, and efficient manufacturing of these valuable heterocyclic compounds.

Section 1: Frequently Asked Questions (FAQs) on Core Synthetic Strategies

This section provides quick answers to common questions regarding the fundamental synthetic routes to pyrazolo[1,5-a]pyridines.

Q1: What are the most common and scalable synthetic routes to the pyrazolo[1,5-a]pyridine core?

A1: The most prevalent and industrially relevant methods for constructing the pyrazolo[1,5-a]pyridine scaffold are primarily centered around the [3+2] cycloaddition reaction. This typically involves the reaction of an N-aminopyridinium ylide with a suitable dipolarophile. Variations of this approach, including one-pot and microwave-assisted protocols, have been developed to improve efficiency and scalability.[1][2] Other notable methods include intramolecular cyclizations and multi-component reactions, which can offer advantages in terms of atom economy and procedural simplicity.[3][4]

Q2: How does the choice of starting materials affect the regioselectivity of the final pyrazolo[1,5-a]pyridine product?

A2: Regioselectivity is a critical consideration in pyrazolo[1,5-a]pyridine synthesis, particularly in [3+2] cycloaddition reactions. The substitution pattern on both the N-aminopyridinium salt and the dipolarophile dictates the regiochemical outcome.[5] For instance, the electronic nature of substituents on the pyridine ring can influence the electron density of the ylide, directing the cycloaddition to a specific position. Similarly, the nature of the electron-withdrawing groups on the alkene or alkyne dipolarophile plays a crucial role in controlling the regioselectivity of the ring formation.[6] Careful selection of starting materials based on mechanistic understanding is key to achieving the desired regioisomer.[5]

Q3: Are there any "green" or more sustainable approaches to synthesizing pyrazolo[1,5-a]pyridines?

A3: Yes, there is a growing emphasis on developing more environmentally friendly synthetic methods. Sonochemical synthesis, for example, has been shown to be a highly efficient, one-pot strategy for the synthesis of polysubstituted pyrazolo[1,5-a]pyridines under catalyst-free conditions, often with improved yields and shorter reaction times.[7] Microwave-assisted synthesis is another approach that can reduce the use of solvents and energy consumption.[1] Furthermore, the development of one-pot, multi-component reactions contributes to green chemistry principles by minimizing waste and improving overall efficiency.[3]

Section 2: Troubleshooting Guide for Scale-Up Issues

This section delves into specific problems that can arise during the scale-up of pyrazolo[1,5-a]pyridine synthesis and provides detailed, actionable solutions.

Thermal Management and Reaction Control

Q4: We are observing a significant exotherm during the [3+2] cycloaddition reaction upon scale-up, leading to poor temperature control and the formation of impurities. How can we manage this?

A4: The [3+2] cycloaddition reaction to form the pyrazolo[1,5-a]pyridine ring is often exothermic, and managing this heat release is critical at a larger scale.

Causality: In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to localized "hot spots," accelerating the reaction rate and promoting side reactions or decomposition of starting materials and products.

Troubleshooting Protocol:

  • Calorimetric Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to quantify the heat of reaction and determine the maximum temperature of synthesis (MTSR). This data is crucial for designing a safe and effective cooling strategy.

  • Controlled Reagent Addition: Instead of adding the reagents all at once, implement a controlled, semi-batch addition of the more reactive component (often the dipolarophile or the base used to generate the ylide). This allows the cooling system to keep pace with the heat generated.

  • Solvent Selection: Choose a solvent with a higher boiling point and good heat transfer properties. Ensure the solvent can effectively transfer heat from the reaction mixture to the reactor jacket.

  • Reactor Design: Utilize a reactor with a high heat transfer coefficient. Jacketed glass reactors or reactors with internal cooling coils can be effective. Ensure proper agitation to promote heat transfer to the reactor walls.

Data Presentation: Example of Reagent Addition Profile

ScaleReagent Addition StrategyMaximum Temperature Observed (°C)Impurity Profile (%)
1 LBatch (all at once)8515
1 LSemi-batch (over 1 hour)555
50 LSemi-batch (over 4 hours)606

Logical Relationship Diagram: Thermal Runaway Prevention

G A Exothermic Reaction Identified B Perform Reaction Calorimetry A->B C Quantify Heat of Reaction & MTSR B->C D Implement Semi-Batch Addition C->D E Optimize Solvent & Reactor Choice C->E F Controlled & Safe Scale-Up D->F E->F

Caption: Workflow for mitigating thermal risks during scale-up.

Mixing, Mass Transfer, and Regioselectivity

Q5: We are observing a change in the regioisomeric ratio of our pyrazolo[1,5-a]pyridine product upon scaling up. What could be the cause, and how can we ensure consistent regioselectivity?

A5: Changes in regioselectivity during scale-up are often linked to inadequate mixing and mass transfer limitations.

Causality: In a large reactor, achieving homogeneous mixing is more challenging. Poor mixing can lead to localized concentration gradients of reactants and intermediates. If the reaction leading to one regioisomer has a different kinetic order or is more sensitive to reactant concentration than the reaction leading to the other isomer, the product ratio can shift significantly.

Troubleshooting Protocol:

  • Agitator Design and Speed: The choice of agitator (e.g., pitched-blade turbine, anchor) and its speed are critical. For reactions sensitive to mixing, a high-shear agitator may be necessary to ensure rapid homogenization. Computational Fluid Dynamics (CFD) modeling can help in selecting the optimal agitator design and operating parameters for your specific reactor geometry and reaction mixture viscosity.

  • Reagent Addition Point: The location of the feed tube for the limiting reagent can have a significant impact. Adding the reagent subsurface near the agitator can promote rapid dispersion. Avoid adding reagents directly to the surface of the reaction mixture, which can lead to localized high concentrations.

  • Reaction Kinetics Study: A thorough understanding of the reaction kinetics for the formation of both regioisomers is invaluable. This can help in determining the critical mixing parameters that need to be controlled.

  • Scale-Down Model: If possible, create a "scale-down" model in the laboratory that mimics the mixing conditions of the large-scale reactor. This allows for rapid optimization of parameters before committing to a large-scale run.

Experimental Workflow: Optimizing Mixing for Regioselectivity

G A Inconsistent Regioselectivity at Scale B Evaluate Agitator Design & Speed A->B C Optimize Reagent Addition Point A->C F Consistent Regioisomeric Ratio B->F C->F D Conduct Reaction Kinetics Study D->B D->C E Develop Scale-Down Model E->B E->C

Caption: A systematic approach to controlling regioselectivity during scale-up.

Product Isolation, Purification, and Polymorphism

Q6: We are facing difficulties with the crystallization of our pyrazolo[1,5-a]pyridine derivative at a large scale, including inconsistent crystal form and filtration issues. What steps can we take to develop a robust crystallization process?

A6: Crystallization is a critical unit operation that can be challenging to scale up. Inconsistent crystal form (polymorphism) and poor filtration characteristics are common issues.

Causality: The cooling rate, agitation, and solvent system all influence the nucleation and crystal growth, which in turn determine the crystal size, shape, and polymorphic form. What works on a small scale may not be directly transferable to a large vessel with different heat and mass transfer characteristics.

Troubleshooting Protocol:

  • Polymorph Screening: Conduct a thorough polymorph screen to identify all possible crystalline forms of your product. Characterize each form by techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).[8][9] This will help you identify the most stable and desirable polymorph for development.

  • Solubility Studies: Determine the solubility of your product in various solvent systems at different temperatures. This data is essential for designing a controlled crystallization process.

  • Controlled Cooling and Seeding: Develop a controlled cooling profile for the crystallization. Avoid "crash cooling," which can lead to the formation of small, poorly filterable crystals and potentially trap impurities. Implement a seeding strategy by adding a small amount of the desired polymorph at a specific temperature to ensure consistent crystallization of the target form.

  • Anti-Solvent Addition: If using an anti-solvent, control the addition rate to maintain a consistent level of supersaturation. Poorly controlled anti-solvent addition can lead to oiling out or the formation of fines.

  • Filtration and Drying Studies: Evaluate the filtration and drying characteristics of the crystals at the lab scale to anticipate any challenges at a larger scale. The crystal habit (shape) can significantly impact these properties.

Data Presentation: Comparison of Crystallization Protocols

ParameterProtocol A (Crash Cool)Protocol B (Controlled Cool & Seed)
Cooling Rate> 10 °C/min0.2 °C/min
SeedingNoYes (0.1% w/w)
Crystal FormMixture of Form I and IIPure Form I
Average Crystal Size10-20 µm100-150 µm
Filtration TimeSlow (> 2 hours)Fast (< 30 minutes)

Section 3: Safety Considerations in Scale-Up

Q7: What are the key safety hazards associated with the large-scale synthesis of pyrazolo[1,5-a]pyridine derivatives, particularly when using N-aminopyridinium ylides?

A7: The synthesis of pyrazolo[1,5-a]pyridines, especially via N-aminopyridinium ylides, presents several potential safety hazards that must be carefully managed during scale-up.

Potential Hazards and Mitigation Strategies:

  • Thermal Runaway: As discussed in Q4, the exothermic nature of the cycloaddition reaction is a primary concern. A comprehensive understanding of the reaction thermochemistry is essential for safe scale-up.

  • Unstable Intermediates: N-aminopyridinium ylides are reactive intermediates. While typically generated in situ, their stability under process conditions should be evaluated. Avoid isolation of these intermediates unless their stability has been thoroughly characterized.

  • Reagent Hazards:

    • Bases: Strong bases (e.g., potassium carbonate, triethylamine) are often used to generate the ylide. These can be corrosive and require appropriate personal protective equipment (PPE).

    • Solvents: Many organic solvents are flammable and can have associated health risks. Ensure adequate ventilation and use appropriate engineering controls (e.g., fume hoods, closed systems).

    • Oxidizing Agents: Some synthetic routes may employ oxidizing agents to facilitate the final aromatization step. These can be incompatible with certain organic materials and require careful handling.

  • Pressure Generation: Rapid gas evolution can occur, particularly if side reactions or decomposition occurs. The reactor system should be equipped with appropriate pressure relief devices.

  • Process Safety Management (PSM): A thorough Process Hazard Analysis (PHA) should be conducted before any large-scale synthesis. This involves identifying potential hazards, evaluating their risks, and implementing appropriate control measures.

Logical Relationship Diagram: Process Safety Workflow

G A Proposed Scale-Up Synthesis B Identify Potential Hazards A->B C Conduct Process Hazard Analysis (PHA) B->C D Implement Control Measures C->D E Develop Standard Operating Procedures (SOPs) D->E F Safe and Compliant Manufacturing E->F

Caption: A structured approach to ensuring safety during scale-up.

References

Technical Support Center: Purification Strategies for Polar Pyrazolo[1,5-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar pyrazolo[1,5-a]pyridine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) to address the unique challenges associated with purifying this important class of heterocyclic compounds. The inherent polarity and basicity of the pyrazolo[1,5-a]pyridine scaffold often lead to complications such as poor chromatographic resolution, peak tailing, and on-column degradation. This resource provides systematic strategies to overcome these obstacles and achieve high-purity compounds.

Troubleshooting Guides

This section addresses specific issues encountered during the purification of polar pyrazolo[1,5-a]pyridine derivatives in a question-and-answer format, providing both the "why" and the "how-to" for effective problem-solving.

Issue 1: Poor Peak Shape and Tailing in HPLC

Q1: I'm observing significant peak tailing for my polar pyrazolo[1,5-a]pyridine compound during reverse-phase HPLC analysis. What is the cause and how can I fix it?

A: Peak tailing with basic compounds like pyrazolo[1,5-a]pyridines is a common problem, primarily caused by strong interactions between the basic nitrogen atoms in the heterocyclic core and acidic residual silanol groups on the surface of silica-based stationary phases.[1][2] This secondary interaction leads to a non-ideal chromatographic process and results in asymmetrical peaks.

Here’s a systematic approach to mitigate peak tailing:

  • Mobile Phase pH Adjustment: The pH of your mobile phase is a critical parameter.[3] Most pyrazolo[1,5-a]pyridine derivatives have a pKa in the range of 5-6.[1]

    • Low pH (2.5-4.0): By operating at a low pH, you protonate the basic sites on your compound and, more importantly, suppress the ionization of the acidic silanol groups on the stationary phase, thus minimizing the unwanted ionic interactions.[3]

    • High pH (>8): At a high pH, your compound will be neutral, which can lead to excellent peak shape. However, this requires a pH-stable column (e.g., hybrid or polymer-based) as traditional silica-based columns will dissolve at high pH.[1][4]

  • Use of Mobile Phase Additives:

    • Competing Base: Add a small amount of a competing base, such as triethylamine (TEA), to your mobile phase at a low concentration (e.g., 5-10 mM).[1] The TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.[1]

    • Acidic Additives: The choice of acidic additive can significantly impact retention and peak shape for basic compounds.[5] Formic acid (0.1% v/v) is a common choice and is MS-compatible.[1] In some cases, stronger acids like trifluoroacetic acid (TFA) might be necessary, but be mindful of its ion-pairing effects and potential for ion suppression in MS detection.[6]

  • Employ a Highly Deactivated Column: Modern HPLC columns with advanced end-capping are designed to minimize the number of accessible silanol groups, leading to improved peak shapes for basic compounds.[3]

Issue 2: Poor Retention in Reverse-Phase Chromatography

Q2: My polar pyrazolo[1,5-a]pyridine is eluting in the void volume or has very poor retention on a C18 column. What are my options?

A: The high polarity of your compound can lead to insufficient interaction with the non-polar stationary phase in reverse-phase chromatography (RPC), causing it to elute too quickly.[2] Here are several strategies to enhance retention:

  • Increase Mobile Phase Polarity: If you are not already at 100% aqueous mobile phase, gradually increase the aqueous portion. Some modern reverse-phase columns are designed to be stable under highly aqueous conditions.[3]

  • Alternative Stationary Phases:

    • Polar-Embedded/Endcapped Columns: These columns have polar groups embedded within the alkyl chains or at the surface, which promotes better interaction with polar analytes and prevents phase collapse in highly aqueous mobile phases.[7]

    • Phenyl-Hexyl Columns: These offer alternative selectivity through π-π interactions with the aromatic pyrazolo[1,5-a]pyridine ring system.[3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds.[8][9][10] It utilizes a polar stationary phase (like silica or a bonded polar phase) with a mobile phase consisting of a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[10] In HILIC, a water-rich layer is formed on the stationary phase, and your polar analyte partitions into this layer, leading to retention.[8]

  • Ion-Pair Chromatography: The addition of an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase can form a neutral ion pair with your protonated basic compound, increasing its hydrophobicity and thus its retention on a reverse-phase column.[11] However, these reagents can be difficult to remove from the column and are often not compatible with mass spectrometry.[8][12]

Issue 3: Sample Degradation During Purification

Q3: I suspect my pyrazolo[1,5-a]pyridine is degrading on the silica gel during flash chromatography. How can I confirm this and what can I do to prevent it?

A: The acidic nature of standard silica gel can cause the degradation of sensitive compounds, including some pyrazolo[1,5-a]pyridine derivatives.[3][13]

  • Confirming Degradation: A simple 2D TLC experiment can help determine if your compound is unstable on silica.

    • Spot your compound on a TLC plate and develop it in a suitable solvent system.

    • After development, let the plate air dry completely.

    • Rotate the plate 90 degrees and re-develop it in the same solvent system.

    • If your compound is stable, you will see a single spot that has moved diagonally. If it is degrading, you will see additional spots along a vertical line from the main spot.[13]

  • Preventing Degradation:

    • Deactivate the Silica Gel: Neutralize the acidic sites on the silica by pre-treating it. You can do this by flushing the packed column with a solvent system containing a small amount of a base, such as 1-2% triethylamine, before loading your sample.[3]

    • Use an Alternative Stationary Phase: Consider using a less acidic or neutral stationary phase like alumina (basic or neutral) or a bonded silica phase such as diol or amino.[3]

    • Reversed-Phase Flash Chromatography: If your compound and impurities have sufficient differences in hydrophobicity, reversed-phase flash chromatography can be a viable, non-degradative alternative.

Frequently Asked Questions (FAQs)

Q4: Which chromatography mode is generally the best starting point for purifying a novel polar pyrazolo[1,5-a]pyridine?

A: The optimal mode depends on the specific properties of your compound. Here is a decision-making framework:

  • Moderately Polar & Soluble in Organic Solvents: Start with Normal-Phase Chromatography (NPC) on silica gel.[2] You may need to use highly polar mobile phases (e.g., dichloromethane/methanol or ethyl acetate/methanol gradients) to achieve elution.[2]

  • Highly Polar/Water-Soluble: Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective technique.[7][10] It provides good retention for compounds that are poorly retained in reverse-phase.[10]

  • Ionizable Compounds: Ion-Exchange Chromatography (IEC) can be a powerful tool, separating compounds based on their net charge.[14][15] This is particularly useful if your impurities have a different charge state than your target compound.

  • General Purpose/Most Common: Reversed-Phase Chromatography (RPC) is the most widely used HPLC technique.[2][16] For polar pyrazolo[1,5-a]pyridines, it will likely require optimization as described in Issues 1 & 2.

Q5: Can I use recrystallization for my polar pyrazolo[1,5-a]pyridine? What are some good solvent systems to try?

A: Yes, recrystallization is a powerful and often overlooked purification technique for solids. The key is to find a solvent or solvent system where your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[17]

  • Solvent Selection:

    • Given the polar nature of your compound, start with polar solvents. The adage "like dissolves like" is a good starting point.[17]

    • Commonly used solvents for polar compounds include ethanol, methanol, acetone, and water.[18]

    • A two-solvent system is often effective. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[19] Good solvent pairs to try include ethanol/water, acetone/hexane, or ethyl acetate/hexane.[18]

  • Inducing Crystallization: If crystals are slow to form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[20]

Q6: I need to remove the purification solvents completely. What is the best way to do this for a polar compound?

A: Polar compounds can have strong interactions with residual polar solvents like water or methanol.

  • High-Vacuum Drying: Drying under high vacuum for an extended period, sometimes with gentle heating (if the compound is thermally stable), is the most common method.

  • Lyophilization (Freeze-Drying): If your compound is dissolved in a suitable solvent like water or a mixture of water and a miscible organic solvent (e.g., acetonitrile, dioxane), lyophilization can be an excellent way to obtain a dry, fluffy powder.

  • Azeotropic Distillation: For stubborn residual water, dissolving the compound in a solvent that forms a low-boiling azeotrope with water (e.g., toluene) and then removing the solvent under reduced pressure can be effective. This should be done with caution to ensure the compound is not sensitive to the conditions.

Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Flash Chromatography
  • Column Packing: Dry pack or prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack your column as usual.

  • Deactivation: Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine (v/v).[3]

  • Flushing: Flush the column with 2-3 column volumes of this deactivating solvent mixture.

  • Equilibration: Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.[3]

  • Loading and Elution: Load your sample (preferably dry-loaded or in a minimal amount of solvent) and run the chromatography using your pre-determined solvent system.[21]

Protocol 2: General Method Development for HILIC
  • Column Selection: Choose a HILIC column with a polar stationary phase (e.g., amide, amino, or unbonded silica).[10]

  • Mobile Phase Preparation:

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: 10 mM ammonium formate or ammonium acetate in water.[3][4] This provides some ionic strength and helps with peak shape.

  • Column Equilibration: HILIC requires longer equilibration times than reverse-phase.[8] Equilibrate the column with your initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10-15 minutes or until a stable baseline is achieved.

  • Sample Diluent: Dissolve your sample in a solvent that is as close as possible to the initial mobile phase composition to avoid peak distortion.[8]

  • Gradient Elution: Start with a high percentage of organic solvent (e.g., 95% A) and run a gradient to a higher percentage of the aqueous mobile phase (e.g., 50% B) over 10-15 minutes. This will elute compounds in order of increasing polarity.

  • Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize selectivity and peak shape.[3]

Data and Visualization

Table 1: Common Mobile Phase Additives for HPLC of Polar Pyrazolo[1,5-a]pyridines
AdditiveConcentrationPurposeMS Compatibility
Formic Acid 0.1% (v/v)Improves peak shape for basic compounds by adjusting mobile phase pH.[1]Excellent
Acetic Acid 0.1% (v/v)Similar to formic acid, offers slightly different selectivity.[1]Good
Triethylamine (TEA) 5-10 mMActs as a competing base, blocking silanol interaction sites.[1]Poor (ion suppression)
Ammonium Formate 10-20 mMProvides buffering capacity and improves peak shape.[3]Excellent
Ammonium Acetate 10-20 mMAlternative buffer to ammonium formate.[4]Excellent

Diagram 1: Decision Workflow for Purification Strategy

Purification_Strategy cluster_chromatography Chromatography Method Selection start Crude Polar Pyrazolo[1,5-a]pyridine is_solid Is the compound a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes chromatography Proceed to Chromatography is_solid->chromatography No success_recrystallization Pure Compound try_recrystallization->success_recrystallization Successful try_recrystallization->chromatography Unsuccessful polarity_check Assess Polarity chromatography->polarity_check highly_polar Highly Polar / Water-Soluble polarity_check->highly_polar High moderately_polar Moderately Polar polarity_check->moderately_polar Moderate hil_iec HILIC or Ion-Exchange highly_polar->hil_iec npc Normal-Phase (Silica/Alumina) moderately_polar->npc rpc Optimized Reverse-Phase moderately_polar->rpc PeakTailing_Troubleshooting cluster_ph pH Adjustment cluster_additive Additive Selection cluster_column Column Selection start Peak Tailing Observed check_ph Adjust Mobile Phase pH start->check_ph add_additive Add Mobile Phase Additive check_ph->add_additive Still Tailing good_peak Symmetrical Peak check_ph->good_peak Resolved low_ph Try Low pH (2.5-4.0) [Formic/Acetic Acid] check_ph->low_ph high_ph Try High pH (>8) [Requires pH-stable column] check_ph->high_ph change_column Change Column add_additive->change_column Still Tailing add_additive->good_peak Resolved competing_base Add Competing Base (e.g., TEA) add_additive->competing_base buffer Use Buffer (e.g., Ammonium Formate) add_additive->buffer change_column->good_peak Resolved endcapped_column Use High-Quality End-Capped Column change_column->endcapped_column alt_phase Switch to Alternative Phase (e.g., Phenyl, Polar-Embedded) change_column->alt_phase

References

Validation & Comparative

A Senior Application Scientist's Guide to Heterocyclic Scaffolds: Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate versus Alternative Brominated Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and medicinal chemistry, the strategic selection of molecular building blocks is paramount. These foundational scaffolds dictate the synthetic accessibility, structural diversity, and ultimately, the biological activity of novel therapeutic agents. Among the vast arsenal of heterocyclic compounds, brominated derivatives serve as exceptionally versatile intermediates, primarily due to their amenability to a wide range of carbon-carbon and carbon-heteroatom bond-forming cross-coupling reactions.

This guide provides an in-depth comparative analysis of Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate, a privileged scaffold in contemporary drug development, against other classes of brominated heterocyclic building blocks. We will explore the nuances of its synthesis, reactivity, and applications, supported by experimental data and protocols, to offer researchers, scientists, and drug development professionals a comprehensive framework for informed decision-making in their synthetic endeavors.

The Profile of a Privileged Scaffold: this compound

The pyrazolo[1,5-a]pyridine core is a fused bicyclic system that has garnered significant attention in medicinal chemistry.[1] This scaffold is present in numerous bioactive compounds, including those with antitubercular, anti-inflammatory, and anticancer properties.[1][2] this compound stands out as a particularly valuable derivative for several key reasons:

  • Structural Rigidity and Defined Vectorial Geometry: The fused ring system provides a rigid, planar scaffold, which is advantageous for designing molecules with specific spatial orientations to interact with biological targets.

  • Dual Functional Handles: The molecule possesses two distinct points for diversification. The bromine atom at the C4-position is a prime site for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, alkyl, and alkynyl substituents.[3] The methyl ester at the C3-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups.[3]

  • Modulated Electronic Properties: The nitrogen-rich pyrazole ring fused to the pyridine ring creates a unique electronic environment that influences the reactivity of the C-Br bond and the overall physicochemical properties of its derivatives, such as lipophilicity and metabolic stability.[3]

Synthetic Accessibility

The synthesis of the pyrazolo[1,5-a]pyridine core is well-established, typically proceeding through a 1,3-dipolar cycloaddition pathway.[3] A common route involves the N-amination of a substituted pyridine, followed by reaction with an appropriate propiolate ester.[3][4]

G cluster_synthesis General Synthesis of this compound start Substituted Bromopyridine step1 N-Amination (e.g., Hydroxylamine-O-sulfonic acid) start->step1 step2 N-Aminopyridinium Salt step1->step2 step3 [3+2] Cycloaddition (e.g., Methyl propiolate) step2->step3 product Methyl 4-bromopyrazolo[1,5-a] pyridine-3-carboxylate step3->product

Caption: General synthetic workflow for this compound.

Representative Synthetic Protocol

The following protocol outlines a common procedure for the synthesis of the pyrazolo[1,5-a]pyridine core, adapted from established literature methods.[3][4]

Step 1: N-Amination of 2,4-Dibromopyridine

  • To a solution of 2,4-dibromopyridine (1.0 eq) in a suitable solvent such as dichloromethane, add hydroxylamine-O-sulfonic acid (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the resulting precipitate (the N-aminopyridinium salt) is typically filtered, washed with a cold solvent, and dried under vacuum.

Step 2: 1,3-Dipolar Cycloaddition

  • Suspend the N-aminopyridinium salt (1.0 eq) in a solvent like dimethylformamide (DMF).

  • Add a base, such as potassium carbonate (3.0 eq), to the suspension.

  • Add methyl propiolate (1.5 eq) dropwise to the mixture.

  • Heat the reaction to 80-100 °C and stir for 6-12 hours until TLC indicates the consumption of the starting material.

  • After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield this compound.

Comparative Analysis: Reactivity and Application

The true value of a building block is demonstrated by its performance in key synthetic transformations and its utility in creating biologically relevant molecules. Here, we compare this compound with other classes of brominated heterocyclic building blocks.

The Alternatives: A Snapshot
  • Simple Bromopyridines (e.g., 2-Bromo-5-methylpyridine, 3,5-Dibromopyridine): These are foundational building blocks. Their reactivity is well-understood, but they offer a simple, monocyclic scaffold that may lack the structural complexity and rigidity of fused systems.[5]

  • Brominated Pyrazoles (e.g., Methyl 4-bromo-1H-pyrazole-3-carboxylate): This building block provides a different five-membered N-heterocyclic core. It is widely used in both pharmaceutical and agrochemical research.[6] The reactivity of the C-Br bond can be influenced by substitution on the pyrazole nitrogen.[7]

  • Brominated Fused Heterocycles (e.g., 7-Bromo-pyrazolo[1,5-a]pyrimidine): These scaffolds, like our topic compound, are fused systems. The pyrazolo[1,5-a]pyrimidine core, with its additional nitrogen atom, exhibits different electronic properties, which can impact reactivity, solubility, and metabolic stability.[8]

Data-Driven Comparison of Building Blocks
FeatureThis compoundSimple BromopyridinesBrominated PyrazolesBrominated Pyrazolo[1,5-a]pyrimidines
Structure Fused, rigid bicyclic systemMonocyclic, planarMonocyclic, planarFused, rigid bicyclic system
Key Reactive Site C4-Br bondC-Br bond (position varies)C4-Br or C5-Br bondC-Br bond (position varies)
Reactivity in Cross-Coupling Generally high due to the electronic nature of the fused system. The C-Br bond is activated for oxidative addition.Reactivity is position-dependent (e.g., 2- and 4-bromopyridines are generally more reactive than 3-bromopyridines).Good reactivity, can be modulated by N-substitution. Electron-withdrawing groups can decrease reactivity.[7]Reactivity is influenced by the electron-deficient nature of the pyrimidine ring, often leading to high reactivity.
Synthetic Accessibility Multi-step synthesis, but well-established.[3][4]Often commercially available or accessible in 1-2 steps.Generally accessible through direct bromination of pyrazole precursors.[9][10]Multi-step synthesis, typically from aminopyrazole precursors.
Key Applications Antitubercular agents, kinase inhibitors.[1][2]Broad use across all areas of medicinal chemistry.Agrochemicals, anti-inflammatory agents, enzyme inhibitors.[6]Kinase inhibitors (e.g., TTK inhibitors), fluorescent probes.[8]
Advantages Structurally complex and rigid scaffold; two points of diversification; proven utility in drug candidates.Low cost, high commercial availability, predictable reactivity.Versatile core, N-H site for further functionalization.Rigid scaffold, unique electronic properties, often good for kinase hinge-binding motifs.
Disadvantages Higher synthetic cost compared to simple pyridines.Can lead to overly flexible final molecules; potential for metabolic liabilities (pyridine N-oxidation).Potential for regioisomeric mixtures during synthesis or subsequent reactions.Synthesis can be more complex than monocyclic systems.
Reactivity in Diversity-Oriented Synthesis

The strategic placement of the bromine atom on the pyrazolo[1,5-a]pyridine core makes it an ideal substrate for diversity-oriented synthesis via cross-coupling reactions.

G cluster_reactivity Cross-Coupling Reactivity of the C4-Br Position start Methyl 4-bromopyrazolo[1,5-a] pyridine-3-carboxylate suzuki Suzuki Coupling (Ar-B(OH)₂) start->suzuki sonogashira Sonogashira Coupling (R-C≡CH) start->sonogashira buchwald Buchwald-Hartwig Amination (R₂NH) start->buchwald heck Heck Coupling (Alkene) start->heck prod1 4-Aryl Derivative suzuki->prod1 prod2 4-Alkynyl Derivative sonogashira->prod2 prod3 4-Amino Derivative buchwald->prod3 prod4 4-Alkenyl Derivative heck->prod4

References

The Discerning Reactivity of Bromo-Pyrazolo[1,5-a]pyridines: A Comparative Guide for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrazolo[1,5-a]pyridine scaffold is a cornerstone of medicinal chemistry, appearing in a multitude of bioactive compounds. The strategic functionalization of this privileged heterocycle is paramount for tuning its pharmacological profile. Among the various synthetic handles, the bromine atom stands out for its versatility in a range of cross-coupling and substitution reactions. However, not all bromo-isomers of pyrazolo[1,5-a]pyridine exhibit the same reactivity. The position of the bromine atom on the bicyclic framework profoundly dictates its synthetic utility.

This guide provides an in-depth comparative analysis of the reactivity of the bromo-isomers of pyrazolo[1,5-a]pyridine. We will delve into the electronic and steric factors that govern their behavior in key transformations, supported by experimental data from the literature. This document is designed to empower chemists to make informed decisions in the design and execution of synthetic routes involving this important heterocyclic system.

The Electronic Landscape of Pyrazolo[1,5-a]pyridine

The reactivity of a bromo-substituent on the pyrazolo[1,5-a]pyridine ring is intrinsically linked to the electronic nature of the position to which it is attached. This bicyclic system is a fusion of an electron-rich pyrazole ring and an electron-deficient pyridine ring. This electronic dichotomy governs the susceptibility of each position to different types of chemical transformations.

  • Electron-Rich Positions: The C3 and C7 positions are generally considered the most electron-rich. The C3 position, in particular, is highly activated by the lone pair of the pyrazole nitrogen and is the most common site for electrophilic substitution, such as halogenation.[1] The C7 position also exhibits high electron density.

  • Electron-Deficient Positions: The positions on the pyridine ring (C4, C5, and C6) are electron-deficient due to the electron-withdrawing nature of the pyridine nitrogen. The C4 and C6 positions, being para and ortho to the ring-junction nitrogen, are particularly activated towards nucleophilic attack.[2][3]

  • The C2 Position: The C2 position is unique, being adjacent to the bridgehead nitrogen. Its reactivity is influenced by both the pyrazole and pyridine rings.

This electronic distribution is a key determinant in the reactivity of the corresponding bromo-isomers in reactions such as palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern organic synthesis for the formation of C-C and C-N bonds, respectively.[4][5][6] The reactivity of bromo-pyrazolo[1,5-a]pyridines in these transformations is primarily governed by the ease of oxidative addition of the C-Br bond to the palladium(0) catalyst. This step is influenced by the C-Br bond dissociation energy (BDE) and the electron density at the carbon atom.

General Reactivity Trend (Inferred):

C3-Br ≈ C7-Br > C4-Br ≈ C6-Br > C2-Br > C5-Br

dot graph "Suzuki_Coupling_Workflow" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];

subgraph "cluster_reactants" { label="Reactants"; bgcolor="#F1F3F4"; "Bromo-isomer" [fillcolor="#FFFFFF"]; "Boronic_Acid" [label="Ar-B(OH)2", fillcolor="#FFFFFF"]; }

subgraph "cluster_catalyst" { label="Catalytic Cycle"; bgcolor="#F1F3F4"; "Pd(0)" [shape="circle", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Oxidative_Addition" [label="Oxidative\nAddition", shape="ellipse", style=filled, fillcolor="#FFFFFF"]; "Transmetalation" [shape="ellipse", style=filled, fillcolor="#FFFFFF"]; "Reductive_Elimination" [label="Reductive\nElimination", shape="ellipse", style=filled, fillcolor="#FFFFFF"]; }

subgraph "cluster_products" { label="Products"; bgcolor="#F1F3F4"; "Coupled_Product" [label="Aryl-Pyrazolo[1,5-a]pyridine", fillcolor="#FFFFFF"]; }

"Bromo-isomer" -> "Oxidative_Addition" [label="[Pd(0)L2]"]; "Pd(0)" -> "Oxidative_Addition" [style=invis]; "Oxidative_Addition" -> "Transmetalation" [label="[Ar-Pd(II)-Br(L)2]"]; "Boronic_Acid" -> "Transmetalation" [label="Base"]; "Transmetalation" -> "Reductive_Elimination" [label="[Ar-Pd(II)-Ar'(L)2]"]; "Reductive_Elimination" -> "Coupled_Product"; "Reductive_Elimination" -> "Pd(0)" [label="[Pd(0)L2] regenerated"];

} . Suzuki-Miyaura Coupling Workflow

High Reactivity Isomers: 3-Bromo and 7-Bromo

The C3 and C7 positions are the most electron-rich, which generally facilitates oxidative addition. The 3-bromopyrazolo[1,5-a]pyrimidine, a closely related analog, has been shown to undergo efficient Suzuki-Miyaura coupling.[7] This suggests that 3-bromopyrazolo[1,5-a]pyridine would be a highly reactive coupling partner.

Moderate to High Reactivity Isomers: 4-Bromo and 6-Bromo

The C4 and C6 positions are activated by the pyridine nitrogen, making them susceptible to reactions that proceed through intermediates with some anionic character on the ring. In the context of cross-coupling, this electronic pull can weaken the C-Br bond, facilitating oxidative addition.

Moderate Reactivity Isomer: 2-Bromo

The C2 position is adjacent to the bridgehead nitrogen, which can influence its reactivity through inductive effects and potential chelation to the metal center. Suzuki reactions of 2-bromopyridine are well-established, suggesting that 2-bromopyrazolo[1,5-a]pyridine would also be a viable substrate.[8][9][10]

Low Reactivity Isomer: 5-Bromo

The C5 position is meta to the pyridine nitrogen and is generally the least electronically activated position on the pyridine ring. Consequently, 5-bromopyrazolo[1,5-a]pyridine is expected to be the least reactive isomer in palladium-catalyzed cross-coupling reactions.

Table 1: Summary of Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Bromo-Isomer PositionExpected ReactivityRationaleSupporting Evidence/Analogy
C3 HighElectron-rich position, facile oxidative addition.Efficient Suzuki coupling of 3-bromopyrazolo[1,5-a]pyrimidines.[7]
C7 HighElectron-rich position.C7 is a known site for C-H activation and arylation.
C4 Moderate to HighElectron-deficient position activated by pyridine nitrogen.Buchwald-Hartwig coupling of 4-halopyrazoles has been reported.[11][12]
C6 Moderate to HighElectron-deficient position activated by pyridine nitrogen.General reactivity of 2-halopyridines in cross-coupling.[1][13][14]
C2 ModerateProximity to bridgehead nitrogen can influence reactivity.Suzuki and Buchwald-Hartwig reactions of 2-bromopyridines are common.[8][9][10]
C5 LowLeast electronically activated position.General lower reactivity of 3-halopyridines in many cross-coupling reactions.

Reactivity in Halogen-Metal Exchange

Halogen-metal exchange, typically using organolithium reagents, is a powerful method for generating nucleophilic aryl species that can react with a variety of electrophiles. The rate and success of this reaction depend on the ease of the exchange and the stability of the resulting organometallic intermediate.

General Reactivity Trend (Inferred):

C4-Br > C2-Br > C6-Br > C3-Br > C7-Br > C5-Br

The stability of the resulting lithiated species is a key factor. Positions alpha to a nitrogen atom (C2 and C6) can stabilize the negative charge through inductive effects and potential coordination with the lithium cation. The C4 position, being para to the ring-junction nitrogen, can also effectively stabilize a negative charge.

dot graph "Halogen_Metal_Exchange" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];

"Bromo-isomer" [fillcolor="#FFFFFF"]; "Organolithium" [label="R-Li", fillcolor="#FFFFFF"]; "Lithiated_Intermediate" [label="Pyrazolo[1,5-a]pyridinyl-Li", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Electrophile" [label="E+", fillcolor="#FFFFFF"]; "Functionalized_Product" [label="E-Pyrazolo[1,5-a]pyridine", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Bromo-isomer" -> "Lithiated_Intermediate" [label="+ R-Li"]; "Lithiated_Intermediate" -> "Functionalized_Product" [label="+ E+"]; } . Halogen-Metal Exchange Workflow

Nucleophilic Aromatic Substitution (SNA)

Nucleophilic aromatic substitution is generally favored at electron-deficient positions of the pyrazolo[1,5-a]pyridine ring. Therefore, bromo-isomers with the bromine at C4 and C6 are the most likely candidates for this type of transformation. The reaction proceeds through a Meisenheimer-like intermediate, and the stability of this intermediate is enhanced when the negative charge can be delocalized onto the electronegative nitrogen atom. This is possible for attack at the C4 and C6 positions.[2][3][15] The C2 position is also a potential site for SNAr. The C3, C5, and C7 positions are generally unreactive towards SNAr unless activated by other electron-withdrawing groups.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific isomers and coupling partners.

  • To a reaction vessel, add the bromo-pyrazolo[1,5-a]pyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • A degassed solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water) is added.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific isomers and amines.[1][13][14]

  • To a reaction vessel, add the bromo-pyrazolo[1,5-a]pyridine (1.0 equiv), the amine (1.1-1.5 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 2-6 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equiv).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) is added.

  • The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Conclusion

The reactivity of the bromo-isomers of pyrazolo[1,5-a]pyridine is a nuanced interplay of electronic and steric effects. A thorough understanding of these factors is crucial for the strategic design of synthetic routes. The C3 and C7 isomers are prime candidates for facile cross-coupling reactions, while the C4 and C6 isomers are more suited for nucleophilic aromatic substitution. The C5 isomer generally exhibits the lowest reactivity across the board. This guide provides a framework for predicting the reactivity of these important building blocks, enabling chemists to more efficiently access a diverse range of functionalized pyrazolo[1,5-a]pyridine derivatives for applications in drug discovery and materials science.

References

A Researcher's Guide to the Structure-Activity Relationship of Pyrazolo[1,5-a]pyridine-3-Carboxylate Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of analogs based on the Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate core, with a focus on their role as kinase inhibitors. By synthesizing data from multiple studies, we aim to provide researchers and drug development professionals with a comprehensive understanding of how structural modifications influence biological activity, enabling more rational design of future therapeutic agents.

The Pyrazolo[1,5-a]pyridine Core: A Versatile Scaffold in Drug Discovery

The pyrazolo[1,5-a]pyridine ring system is a bicyclic heteroaromatic compound that serves as a core structure in numerous biologically active molecules. Its rigid conformation and ability to engage in various non-covalent interactions make it an ideal starting point for the design of inhibitors targeting a range of enzymes, particularly kinases.[1] Kinases play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer.[2] Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.[2]

The general structure of the this compound scaffold offers several points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The key positions for modification that will be discussed in this guide are the C3-carboxylate, the C4-bromo, and other positions on the pyridine ring.

General Synthesis of Pyrazolo[1,5-a]pyridine Analogs

The synthesis of pyrazolo[1,5-a]pyridine derivatives typically involves the cyclocondensation of an N-aminopyridinium salt with an appropriate three-carbon building block. A common route involves the N-amination of a substituted pyridine, followed by a [3+2] cycloaddition reaction.[3] For instance, substituted pyridines can be N-aminated using reagents like O-(2,4-dinitrophenyl)hydroxylamine (DNPH) or O-mesitylenesulfonylhydroxylamine (MSH).[4] The resulting N-aminopyridinium salt is then reacted with an ethyl propiolate derivative to construct the pyrazolo[1,5-a]pyridine core.[4]

Below is a generalized experimental workflow for the synthesis of these analogs.

Synthesis_Workflow cluster_0 Step 1: N-Amination cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Functional Group Interconversion Pyridine Substituted Pyridine N_Aminopyridinium N-Aminopyridinium Salt Pyridine->N_Aminopyridinium Aminating_Reagent Aminating Reagent (e.g., DNPH) Aminating_Reagent->N_Aminopyridinium N_Aminopyridinium_ref N-Aminopyridinium Salt Propiolate Ethyl Propiolate Derivative Pyrazolo_Ester Pyrazolo[1,5-a]pyridine-3-carboxylate Propiolate->Pyrazolo_Ester Pyrazolo_Ester_ref Pyrazolo[1,5-a]pyridine-3-carboxylate N_Aminopyridinium_ref->Pyrazolo_Ester Hydrolysis Hydrolysis Amidation Amidation Pyrazolo_Acid Pyrazolo[1,5-a]pyridine-3-carboxylic Acid Pyrazolo_Amide Pyrazolo[1,5-a]pyridine-3-carboxamide Pyrazolo_Acid->Pyrazolo_Amide Amine, Coupling Agents Pyrazolo_Ester_ref->Pyrazolo_Acid NaOH, EtOH/H2O

Caption: Generalized workflow for the synthesis of pyrazolo[1,5-a]pyridine-3-carboxylate analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of pyrazolo[1,5-a]pyridine analogs is highly dependent on the nature and position of substituents on the bicyclic core. The following sections detail the SAR at key positions, drawing on findings from various studies on related pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine scaffolds, which provide valuable insights into the likely SAR for the target analogs.

Modifications at the C3-Position: The Carboxylate and its Bioisosteres

The C3-position of the pyrazolo[1,5-a]pyridine ring is a critical site for interaction with biological targets. The methyl carboxylate group in the parent compound can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides. This amide linkage has been shown to be a key pharmacophore in many kinase inhibitors.

For example, in a series of pyrazolo[1,5-a]pyrimidine derivatives targeting TrkA, the presence of a carboxamide group at a similar position significantly enhanced activity.[5] This suggests that the amide bond is crucial for establishing key hydrogen bonding interactions within the kinase active site. The nature of the amine used in the amidation step also plays a significant role in determining potency and selectivity.

Modification at C3 Observed Effect on Activity Rationale Reference
Carboxylic Acid Generally serves as an intermediate for further modification.Can act as a hydrogen bond donor/acceptor.[4]
Amide (Primary, Secondary, Tertiary) Often leads to a significant increase in potency.Amide N-H can act as a hydrogen bond donor, and the carbonyl as an acceptor, mimicking peptide bonds.[5]
Substituted Phenyl Amides Optimization of the phenyl ring substitution can fine-tune activity.Allows for exploration of hydrophobic pockets and additional interactions in the active site.[6]
Modifications at the C4-Position: The Role of the Bromo Substituent

The bromine atom at the C4-position can be exploited for further chemical modifications through cross-coupling reactions such as Suzuki or Stille couplings. This allows for the introduction of a wide range of aryl and heteroaryl substituents. The size, electronics, and conformational flexibility of the group introduced at this position can have a profound impact on the compound's interaction with the target protein.

In studies of pyrazolo[1,5-a]pyridines as PI3 kinase inhibitors, exploration of various substituents around the ring system was crucial for achieving high potency and selectivity.[7] For instance, the introduction of specific aromatic or heteroaromatic rings can lead to beneficial π-π stacking or hydrophobic interactions with amino acid residues in the kinase hinge region or other pockets.

Modification at C4 (replacing Bromo) Potential Effect on Activity Rationale Reference
Aryl/Heteroaryl Groups Can significantly enhance potency and selectivity.These groups can occupy hydrophobic pockets and form specific interactions with the target.[7]
Small Alkyl or Cyano Groups May modulate electronic properties and steric profile.Can be used to fine-tune the overall properties of the molecule.[8]
Modifications at Other Positions on the Pyridine Ring

Substituents on the pyridine portion of the scaffold also play a critical role in modulating the pharmacological profile of these compounds. Modifications at positions C5, C6, and C7 can influence solubility, metabolic stability, and target engagement.

For instance, in a series of pyrazolo[1,5-a]pyrimidines, the introduction of a 2,5-difluorophenyl-substituted pyrrolidine at the C5-position increased Trk inhibition activity.[5] This highlights the importance of exploring substitutions at this position to enhance interactions with the target. Similarly, studies on pyrazolo[1,5-a]pyridines as EP1 receptor antagonists demonstrated that modifications at various positions led to the identification of potent and orally active compounds.[9]

Caption: Key SAR points on the pyrazolo[1,5-a]pyridine scaffold. (Note: A placeholder for a chemical structure image is used in the DOT script. In a real application, this would be replaced with an actual image URL).

Experimental Protocols

To facilitate further research in this area, we provide representative experimental protocols for the key synthetic steps involved in the preparation of pyrazolo[1,5-a]pyridine-3-carboxylate analogs.

General Procedure for the Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylates

This protocol is adapted from methodologies described for the synthesis of similar heterocyclic systems.[4]

  • N-Amination of Substituted Pyridine: To a solution of the substituted pyridine in a suitable solvent (e.g., acetonitrile), add O-(2,4-dinitrophenyl)hydroxylamine (DNPH) or O-mesitylenesulfonylhydroxylamine (MSH).

  • Stir the reaction mixture at a specified temperature (e.g., 40 °C) for a designated period (e.g., 18 hours).

  • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The crude N-aminopyridinium salt is then used in the next step without further purification.

  • Cycloaddition: To the crude N-aminopyridinium salt dissolved in a suitable solvent (e.g., DMF), add potassium carbonate and the corresponding ethyl propiolate derivative.

  • Stir the reaction mixture at room temperature for a specified period (e.g., 18 hours).

  • Upon completion, the reaction mixture is worked up by pouring it into water and extracting with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and concentrated to yield the crude product, which is then purified by column chromatography to afford the desired ethyl pyrazolo[1,5-a]pyridine-3-carboxylate.

General Procedure for the Hydrolysis of the Ester
  • To a solution of the ethyl pyrazolo[1,5-a]pyridine-3-carboxylate in a mixture of ethanol and water, add sodium hydroxide.

  • Heat the reaction mixture at a specified temperature (e.g., 60 °C) until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

  • The solid is collected by filtration, washed with water, and dried to yield the pyrazolo[1,5-a]pyridine-3-carboxylic acid.[4]

General Procedure for Amide Coupling
  • To a solution of the pyrazolo[1,5-a]pyridine-3-carboxylic acid in a suitable solvent (e.g., DMF), add a coupling agent (e.g., EDCI), an activator (e.g., HOBt), and a base (e.g., triethylamine).

  • Add the desired amine to the reaction mixture.

  • Heat the reaction at a specified temperature (e.g., 80 °C) overnight.

  • After completion, the reaction is worked up and the crude product is purified by column chromatography to yield the final pyrazolo[1,5-a]pyridine-3-carboxamide.[4]

Conclusion

The pyrazolo[1,5-a]pyridine scaffold, exemplified by the this compound core, represents a highly promising starting point for the development of novel kinase inhibitors. The structure-activity relationships discussed in this guide highlight the critical importance of modifications at the C3, C4, and other positions on the pyridine ring. The conversion of the C3-carboxylate to various amides is a key strategy for enhancing potency through hydrogen bonding interactions. The C4-bromo position serves as a versatile handle for introducing diverse substituents via cross-coupling reactions, allowing for the exploration of hydrophobic pockets and the fine-tuning of selectivity. Further decoration of the pyridine ring can be used to optimize the overall physicochemical and pharmacological properties of the analogs.

By leveraging the insights presented in this guide, researchers can more effectively design and synthesize novel pyrazolo[1,5-a]pyridine-based compounds with improved therapeutic potential. The provided experimental protocols offer a practical starting point for the synthesis of these promising molecules.

References

"in vitro activity of kinase inhibitors derived from Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the In Vitro Activity of Pyrazolo[1,5-a]pyridine-Based Kinase Inhibitors

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist

This guide provides an in-depth comparison of the in vitro performance of kinase inhibitors derived from the versatile pyrazolo[1,5-a]pyridine scaffold. While the specific precursor, Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate, represents a key starting point for chemical elaboration, this document will explore the broader class of derivatives that have emerged as potent modulators of critical oncogenic signaling pathways. We will dissect their activity against key kinase targets, compare their potency with alternative inhibitors, and provide the detailed experimental frameworks necessary to validate these findings.

The pyrazolo[1,5-a]pyrimidine and the closely related pyrazolo[1,5-a]pyridine core are recognized as privileged heterocyclic scaffolds in medicinal chemistry.[1] Their structure is adept at mimicking ATP and interacting with the hinge region of the kinase ATP-binding pocket, making them ideal candidates for developing ATP-competitive inhibitors.[2][3] The versatility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][2] This has led to the development of inhibitors targeting a wide array of kinases, including B-Raf, Src, Tropomyosin receptor kinases (Trk), and PI3K.[4][5][6]

Comparative Analysis: Potency and Selectivity of Pyrazolo[1,5-a]pyridine Derivatives

The true measure of a kinase inhibitor lies in its potency (how little is needed to inhibit the target) and selectivity (how well it avoids off-target effects). Below, we compare the performance of various pyrazolo[1,5-a]pyridine derivatives against several high-value kinase targets.

B-Raf Kinase Inhibitors

The Ras/Raf/MEK/ERK (MAPK) signaling pathway is a central regulator of cell proliferation and survival.[5] The V600E mutation in B-Raf leads to its constitutive activation and is a driver in over 7% of all cancers, including a majority of melanomas.[5][7] The pyrazolo[1,5-a]pyridine scaffold has proven to be a highly effective template for developing potent and selective B-RafV600E inhibitors.[8][9]

Compound IDTarget KinaseBiochemical IC₅₀ (nM)Cellular Assay (Cell Line)Cellular IC₅₀ (µM)Reference CompoundRef. Compound IC₅₀ (nM)
Compound 17 B-RafV600E30Malme-3M (Melanoma)0.041PLX4032 (Vemurafenib)~31
Compound 19 B-RafV600E33Malme-3M (Melanoma)0.043PLX4032 (Vemurafenib)~31
B-Raf IN 8 B-Raf70.65HCT-116 (Colon)13.78N/AN/A

Data synthesized from multiple sources.[5][10]

Expert Analysis: The development from early pyridine-based leads to the bicyclic pyrazolo[1,5-a]pyridine core resulted in a significant leap in potency.[5] Compounds 17 and 19 demonstrate exceptional potency against the B-RafV600E mutant, comparable to the well-established inhibitor Vemurafenib (PLX4032).[5] The structure-based design, which introduced a 3-methoxy pyrazolopyridine hinge-binding template, was critical to this success. X-ray crystallography confirmed a π-stacking interaction between the pyrazole ring and the side chain of Trp531 in the kinase, an interaction absent in simpler pyridine amides, which likely contributes to the improved potency.[5]

C-Terminal Src Kinase (CSK) and Src Family Kinase Inhibitors

C-terminal Src Kinase (CSK) is a negative regulator of Src-family kinases (SFKs) like LCK, which are pivotal in T-cell receptor signaling.[11] Inhibiting CSK can therefore enhance T-cell activation, making it an attractive target for immuno-oncology.[12] The pyrazolo[1,5-a]pyridine scaffold has been successfully adapted to create potent CSK inhibitors.

Compound IDTarget KinaseBiochemical IC₅₀ (nM)Cellular Assay (Cell Line)Cellular EffectAlternative InhibitorTarget
Compound 13 CSK1.1Jurkat T-cellsIncreased ZAP-70 phosphorylationPP2c-Src
Pyridazinone Lead (1) CSK1100Jurkat T-cellsIncreased ZAP-70 phosphorylationPP2c-Src

Data synthesized from multiple sources.[11][12]

Expert Analysis: The transition from a pyridazinone hinge-binder to a pyrazolo[1,5-a]pyridine core led to a dramatic, nearly 1000-fold increase in biochemical potency, as seen in the comparison between the initial lead (1) and the optimized compound 13 .[12] This highlights the structural advantages of the pyrazolo[1,5-a]pyridine scaffold in achieving high-affinity interactions within the CSK active site. Importantly, these compounds demonstrated a functional response in cellular assays, augmenting T-cell receptor signaling, which supports their potential for enhancing antitumor immune responses.[11][12]

Tropomyosin Receptor Kinase (Trk) Inhibitors

The Trk family of receptor tyrosine kinases (TrkA, TrkB, TrkC) are critical for neuronal development, and fusions involving their encoding genes (NTRK) are oncogenic drivers in a wide range of tumors.[4] Two of the three FDA-approved drugs for NTRK fusion cancers, Larotrectinib and Entrectinib, feature a pyrazolo[1,5-a]pyrimidine core, underscoring the scaffold's clinical significance.[4]

Compound IDTarget KinaseBiochemical IC₅₀ (nM)Cellular Assay (Cell Line)Cellular IC₅₀ (nM)Notes
Compound 28 TrkA / TrkB / TrkC0.17 / 0.07 / 0.07N/AN/AMacrocyclic derivative showing high pan-Trk potency.
Compound 22 TrkA / TrkB / TrkC3 / 14 / 1KM12 (Colon)1Potent inhibition of Trk fusion mutations.
Compound 8/9 TrkA1.7N/AN/APicolinamide-substituted derivatives.

Data synthesized from a comprehensive review.[4]

Expert Analysis: The pyrazolo[1,5-a]pyrimidine scaffold is central to the design of highly potent Trk inhibitors. The data reveals that structural modifications, such as incorporating the core into a macrocyclic structure (Compound 28) or adding specific substituents like picolinamide (Compounds 8/9), can yield inhibitors with sub-nanomolar potency.[4] The pyrazolo[1,5-a]pyrimidine moiety is essential for establishing a key hinge interaction with the Met592 residue in the Trk kinase domain.[4]

Key Signaling Pathways: A Visual Guide

Understanding the context in which these inhibitors function is critical. The following diagrams illustrate the signaling cascades regulated by B-Raf and Src, highlighting the points of intervention for pyrazolo[1,5-a]pyridine-based inhibitors.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS (GTP-bound) Receptor->RAS Activates BRAF B-Raf RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Inhibitor Pyrazolo[1,5-a]pyridine B-Raf Inhibitor Inhibitor->BRAF Inhibits Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Survival, Differentiation

Caption: The MAPK/ERK signaling pathway with B-Raf inhibition.

Src_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrins Integrins / RTKs Src Src (Active) Integrins->Src Activates FAK FAK Src->FAK Phosphorylates PI3K PI3K Src->PI3K Activates Downstream Downstream Signaling (Proliferation, Migration, Invasion) FAK->Downstream AKT Akt PI3K->AKT AKT->Downstream CSK CSK CSK->Src Inhibits (Phosphorylates Tyr527) Inhibitor Pyrazolo[1,5-a]pyridine CSK Inhibitor Inhibitor->CSK Inhibits

Caption: Simplified Src signaling and its negative regulation by CSK.

Experimental Methodologies: Protocols for In Vitro Validation

Rigorous, reproducible in vitro assays are the bedrock of kinase inhibitor characterization. Here, we provide detailed, self-validating protocols for both biochemical and cell-based assays.

Workflow for Kinase Inhibitor Profiling

Assay_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay b1 Prepare serial dilution of inhibitor b3 Add inhibitor dilutions b1->b3 b2 Add kinase, substrate, and ATP to wells b4 Incubate at 30°C b2->b4 b3->b2 b5 Add detection reagent (e.g., ADP-Glo) b4->b5 b6 Measure signal (Luminescence) b5->b6 b7 Calculate IC₅₀ b6->b7 c1 Seed cancer cells in 96-well plate c2 Incubate overnight c1->c2 c3 Treat cells with serial dilutions of inhibitor c2->c3 c4 Incubate for 72 hours c3->c4 c5 Add MTT reagent c4->c5 c6 Incubate and solubilize formazan crystals c5->c6 c7 Measure absorbance c6->c7 c8 Calculate GI₅₀/IC₅₀ c7->c8

Caption: General workflow for biochemical and cell-based inhibitor assays.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase by measuring ADP production. The ADP-Glo™ assay is a robust, luminescent method suitable for high-throughput screening.[13][14]

Causality: The amount of ADP produced is directly proportional to the kinase's enzymatic activity. An effective inhibitor will reduce the amount of ADP generated, leading to a lower luminescent signal.[13]

Step-by-Step Protocol:

  • Inhibitor Preparation: Prepare a serial 10-point dilution series of the pyrazolo[1,5-a]pyridine test compound from a 10 mM DMSO stock. A common starting concentration is 100 µM, diluted in the kinase assay buffer. Include a DMSO-only vehicle control.[10]

  • Reaction Setup (384-well plate):

    • Add 1 µL of the diluted inhibitor or DMSO vehicle to the appropriate wells.

    • Add 2 µL of kinase enzyme solution (e.g., recombinant B-RafV600E) diluted in kinase buffer.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mix. The final ATP concentration should be at or near the Kₘ for the specific kinase to ensure competitive binding can be accurately measured.[10]

  • Kinase Reaction: Incubate the plate for 60 minutes at 30°C.[10]

  • Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[14]

  • ADP-to-ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[14]

  • Data Acquisition: Read the luminescence on a compatible plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell-Based Anti-Proliferation Assay (MTT Assay)

This protocol assesses the effect of an inhibitor on the viability and proliferation of cancer cell lines. The MTT assay measures the metabolic activity of living cells.[10]

Causality: Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. A reduction in cell viability due to the inhibitor's action results in less formazan production and a weaker colorimetric signal.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A375 melanoma cells for a B-Raf inhibitor) into a 96-well plate at an optimal density (typically 2,000-5,000 cells/well) in 100 µL of complete culture medium.

  • Cell Attachment: Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow cells to attach.[10]

  • Compound Treatment: The following day, remove the medium and add fresh medium containing serial dilutions of the test inhibitor. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.[10] Include a vehicle-only control group.

  • Incubation: Incubate the cells with the compound for a standard period, typically 72 hours, to allow for effects on proliferation.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the logarithm of inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ or GI₅₀ (half-maximal growth inhibition) value.

Overview of Synthetic Strategies

The construction of the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine core is well-established, typically involving the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic partner, such as a β-dicarbonyl compound.[1][6] Further diversity is achieved through modern synthetic methods.

Causality: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are instrumental in attaching various aryl and heteroaryl groups at specific positions of the core structure.[3][6] This functionalization is critical for modulating target affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

Synthesis_Workflow Start 3-Aminopyrazole Derivative Core Pyrazolo[1,5-a]pyridine Core Structure Start->Core Cyclocondensation Partner 1,3-Bielectrophile (e.g., β-diketone) Partner->Core Cyclocondensation Functionalization Palladium-Catalyzed Cross-Coupling Core->Functionalization Final Diverse Kinase Inhibitors Functionalization->Final

Caption: General synthetic workflow for pyrazolo[1,5-a]pyridine inhibitors.

Conclusion

The pyrazolo[1,5-a]pyridine scaffold and its close analogs are unequivocally a cornerstone of modern kinase inhibitor design. Their proven ability to form high-affinity interactions with the ATP-binding site has led to potent inhibitors of clinically relevant targets like B-Raf, Src-family kinases, and Trks. The extensive body of research demonstrates that through rational, structure-based design and versatile synthetic strategies, this core can be elaborated to produce compounds with exceptional potency and tailored selectivity profiles. The experimental protocols detailed herein provide a validated framework for researchers to continue exploring this privileged scaffold, driving the discovery of the next generation of targeted cancer therapies.

References

A Comparative Guide to the Structural Validation of Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its structural similarity to purines, which allows its derivatives to interact with a wide array of biological targets, including various kinases.[1][2] Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate and its derivatives are particularly valuable synthetic intermediates. The bromine atom at the C4 position serves as a versatile handle for introducing molecular diversity through cross-coupling reactions, while the methyl ester at C3 can be readily hydrolyzed to the corresponding carboxylic acid for further functionalization, such as amidation.[3][4]

Given the potential for isomeric products during synthesis, unambiguous structural validation is paramount to ensure that the desired regioisomer is carried forward in a drug discovery program.[1][5][6] This guide provides a comprehensive comparison of the essential analytical techniques used to definitively confirm the structure of this compound derivatives, supported by experimental data and detailed protocols.

The Challenge: Potential Isomers in Synthesis

The synthesis of the pyrazolo[1,5-a]pyridine core typically involves the cycloaddition of an N-aminopyridinium ylide with an appropriate Michael acceptor, such as methyl propiolate.[3][4][7] However, depending on the reaction conditions and the substitution pattern of the pyridine precursor, the formation of other regioisomers, such as pyrazolo[1,5-a]pyrimidinones or other pyrazolopyridine isomers, can occur.[1][5][6] Therefore, a multi-faceted analytical approach is crucial for unequivocal structure determination.

Core Validation Techniques: A Comparative Analysis

A combination of spectroscopic and spectrometric techniques is essential for the complete and unambiguous structural elucidation of this compound derivatives.

Technique Information Provided Strengths Limitations
¹H NMR Proton environment, connectivity (through coupling)Excellent for determining the substitution pattern on the pyridine and pyrazole rings.Can have overlapping signals in complex derivatives.
¹³C NMR Carbon skeletonConfirms the number of unique carbons and their chemical environment.Lower sensitivity requires more sample or longer acquisition times.
2D NMR (COSY, HSQC, HMBC) H-H, C-H (1-bond), and C-H (long-range) correlationsEssential for definitively assigning all proton and carbon signals and confirming connectivity across the entire molecule.Requires more instrument time and expertise in data interpretation.
Mass Spectrometry (MS) Molecular weight and elemental composition (HRMS)Confirms the molecular formula and the presence of bromine through its characteristic isotopic pattern.[8]Does not provide information on connectivity or stereochemistry.
Single Crystal X-ray Diffraction Absolute 3D structureThe "gold standard" for unambiguous structure determination, providing bond lengths, angles, and stereochemistry.[9][10]Requires a suitable single crystal, which can be challenging to obtain.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound derivatives, a full suite of NMR experiments is recommended.

Expected ¹H NMR Spectral Data:

The proton NMR spectrum provides the initial and most crucial clues to the structure. Key expected signals for the parent compound, this compound, are:

  • H2 Proton: A singlet typically found in the downfield region (around δ 8.5 ppm), characteristic of the proton on the pyrazole ring.

  • Pyridine Ring Protons: The protons on the pyridine ring will appear as doublets or doublets of doublets, depending on their coupling partners. Their chemical shifts are influenced by the substituents on the ring.

  • Methyl Ester Protons: A singlet integrating to three protons, usually found around δ 3.9 ppm.[4]

Expected ¹³C NMR Spectral Data:

The ¹³C NMR spectrum complements the ¹H NMR by providing information about the carbon framework. Key signals include:

  • Carbonyl Carbon: The ester carbonyl carbon will appear significantly downfield (around δ 162 ppm).

  • Pyridine and Pyrazole Carbons: These will appear in the aromatic region of the spectrum. The carbon bearing the bromine (C4) will be shifted upfield due to the heavy atom effect.

  • Methyl Ester Carbon: The methyl carbon of the ester group will be found in the aliphatic region (around δ 52 ppm).

2D NMR for Unambiguous Assignments:

While 1D NMR provides significant information, 2D NMR experiments are indispensable for confirming the connectivity.

  • COSY (Correlation Spectroscopy): Reveals proton-proton couplings, allowing for the tracing of the connectivity of protons on the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, confirming which proton is attached to which carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this scaffold. It shows correlations between protons and carbons over two to three bonds. Key expected correlations that validate the this compound structure include:

    • Correlation between the H2 proton and the C3a and C3 carbons.

    • Correlation between the methyl ester protons and the carbonyl carbon (C=O) and the C3 carbon.

    • Correlations between the pyridine ring protons and their neighboring carbons, confirming the substitution pattern.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[11]

  • Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz. Tune and shim the probe for optimal resolution.[11]

  • 1D ¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.

  • 1D ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. The number of scans will depend on the sample concentration but is typically in the range of 1024-4096.[11]

  • 2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs. Optimize acquisition and processing parameters for the specific instrument and sample.

  • Data Processing and Analysis: Process the data using appropriate software. Reference the spectra to the residual solvent peak. Analyze the 1D and 2D spectra to assign all proton and carbon signals and confirm the expected connectivities.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400+ MHz) cluster_analysis Data Analysis Prep Dissolve 5-10 mg in 0.6 mL CDCl₃ H1 ¹H NMR Prep->H1 Analyze C13 ¹³C NMR H1->C13 Next Assign Assign Signals H1->Assign COSY gCOSY C13->COSY Next C13->Assign HSQC gHSQC COSY->HSQC Next COSY->Assign HMBC gHMBC HSQC->HMBC Next HSQC->Assign HMBC->Assign Connect Confirm Connectivity Assign->Connect Validate Validate Structure Connect->Validate

Caption: Workflow for comprehensive NMR-based structural validation.

Mass Spectrometry: Confirming Molecular Formula

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of the synthesized compound.

Expected Data:

For this compound (C₁₀H₇BrN₂O₂), the HRMS spectrum should show a molecular ion peak ([M+H]⁺) corresponding to the calculated exact mass. A key feature for bromo-compounds is the presence of a characteristic M+2 peak of nearly equal intensity to the molecular ion peak, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[8] This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample directly into the mass spectrometer using an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the spectrum in positive ion mode over an appropriate mass range.

  • Data Analysis: Compare the observed accurate mass of the molecular ion to the calculated mass to confirm the elemental composition. Verify the presence and relative intensity of the M+2 isotopic peak.

MS_Isotopes cluster_M [M]+ cluster_M2 [M+2]+ M Contains ⁷⁹Br Spectrum Isotopic Pattern (Ratio ≈ 1:1) M->Spectrum M2 Contains ⁸¹Br M2->Spectrum Molecule Methyl 4-bromopyrazolo [1,5-a]pyridine-3-carboxylate MS Mass Spectrometer Molecule->MS MS->M MS->M2

Caption: Mass spectrometry reveals the characteristic bromine isotopic pattern.

Single Crystal X-ray Diffraction: The Definitive Proof

When all other methods still leave ambiguity, or for novel derivatives, single-crystal X-ray diffraction provides the ultimate structural proof. This technique determines the precise three-dimensional arrangement of atoms in a crystal, offering an unambiguous map of the molecule.[9][10][12]

  • Crystal Growth: Grow single crystals of the compound, suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve the crystal structure using appropriate software to obtain a model of the molecule. Refine the model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.

Conclusion

The structural validation of this compound derivatives requires a synergistic application of modern analytical techniques. While ¹H and ¹³C NMR provide the foundational data on the molecular framework, 2D NMR experiments, particularly HMBC, are crucial for unequivocally establishing the connectivity and confirming the desired regioisomer. High-resolution mass spectrometry serves as an essential tool to verify the elemental composition and the presence of the bromine substituent. For ultimate certainty, especially for novel compounds that will serve as key intermediates in a drug development pipeline, single-crystal X-ray diffraction provides irrefutable proof of the structure. By following the detailed protocols and comparative analysis presented in this guide, researchers can confidently validate their synthetic products, ensuring the scientific integrity of their subsequent studies.

References

A Comparative Guide to the Biological Activity of Pyrazolo[1,5-a]pyridine and Imidazo[1,2-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds are foundational scaffolds for the development of novel therapeutic agents. Among these, the isomeric pyrazolo[1,5-a]pyridine and imidazo[1,2-a]pyridine cores have garnered significant attention due to their versatile biological activities.[1][2] Although structurally similar, these two scaffolds exhibit distinct electronic properties and spatial arrangements, leading to nuanced differences in their interactions with biological targets.

This guide provides an in-depth, objective comparison of the biological activities of pyrazolo[1,5-a]pyridines and imidazo[1,2-a]pyridines. We will delve into their synthesis, comparative efficacy in key therapeutic areas, and the structure-activity relationships (SAR) that govern their function. The insights presented herein are supported by experimental data from peer-reviewed literature to provide researchers, scientists, and drug development professionals with a comprehensive resource for scaffold selection and lead optimization.

Synthetic Strategies: Building the Core Scaffolds

The accessibility of a scaffold is a critical consideration in drug discovery, influencing the feasibility of library synthesis and analogue generation. Both pyrazolo[1,5-a]pyridines and imidazo[1,2-a]pyridines are accessible through various established synthetic routes.

Pyrazolo[1,5-a]pyridines are commonly synthesized via [3+2] cycloaddition reactions.[3][4] A prevalent method involves the reaction of N-aminopyridinium ylides with suitable dipolarophiles like alkenes or alkynes.[3] More recent advancements include metal-free, TEMPO-mediated annulation-aromatization protocols that offer high regioselectivity and yield under mild conditions.[5]

Imidazo[1,2-a]pyridines are classically synthesized through the condensation of 2-aminopyridines with α-halocarbonyl compounds.[6] Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction involving 2-aminopyridine, an aldehyde, and an isonitrile, have become popular for rapidly generating diverse libraries of 3-amino-substituted imidazo[1,2-a]pyridines.[6][7]

The choice of synthetic strategy is often dictated by the desired substitution pattern, as this directly influences the subsequent biological activity. The ability to readily introduce diversity at various positions is a key advantage for both scaffolds.

G cluster_0 Pyrazolo[1,5-a]pyridine Synthesis cluster_1 Imidazo[1,2-a]pyridine Synthesis N-aminopyridinium ylide N-aminopyridinium ylide P_product Pyrazolo[1,5-a]pyridine N-aminopyridinium ylide->P_product [3+2] Cycloaddition Alkyne/Alkene Alkyne/Alkene Alkyne/Alkene->P_product 2-aminopyridine 2-aminopyridine I_product Imidazo[1,2-a]pyridine 2-aminopyridine->I_product Condensation alpha-haloketone alpha-haloketone alpha-haloketone->I_product

Caption: General synthetic routes for the two core scaffolds.

Comparative Biological Activities

While both scaffolds are privileged structures in medicinal chemistry, they often exhibit preferences for different biological targets, leading to distinct therapeutic applications.

Anticancer Activity

Both scaffolds have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[8][9]

Pyrazolo[1,5-a]pyrimidines (a closely related scaffold) have been extensively investigated as potent protein kinase inhibitors.[8][10] They have shown activity against kinases such as EGFR, B-Raf, and MEK, which are key components of signaling pathways frequently dysregulated in cancers like non-small cell lung cancer and melanoma.[8] Some derivatives act as ATP-competitive inhibitors, while others function allosterically.[8] The pyrazolo[1,5-a]pyrimidine core is adept at forming critical hydrogen bond interactions within the ATP-binding pocket of many kinases.[11]

Imidazo[1,2-a]pyridines also exhibit a broad range of anticancer activities.[1][9] While some act as kinase inhibitors, this scaffold is also found in compounds with other mechanisms, such as topoisomerase inhibition and microtubule disruption. Their versatility has led to the development of compounds active against various cancer cell lines, including those of the breast, colon, and lung.[1][12]

Compound Scaffold Target/Cell Line Activity (IC₅₀) Reference
Pyrazolo[1,5-a]pyridinep110α (PI3 Kinase)0.9 nM[13]
Pyrazolo[1,5-a]pyrimidineTrkA1.7 nM[11]
Imidazo[1,2-a]pyridineMCF-7 (Breast Cancer)2.35 µM[1]
Imidazo[1,2-a]pyridineHela (Cervical Cancer)10.89 µM[1]

Table 1. Comparative anticancer activity of representative compounds.

The development of potent and selective anticancer agents often relies on exploiting subtle differences in the kinase ATP-binding sites. The choice between a pyrazolo[1,5-a]pyridine and an imidazo[1,2-a]pyridine scaffold can be a critical determinant in achieving this selectivity.

GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., B-Raf) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation PzP_Inhibitor Pyrazolo[1,5-a]pyridine Inhibitors PzP_Inhibitor->RAF PzP_Inhibitor->MEK

Caption: MAPK/ERK pathway with potential inhibition by pyrazolo-based scaffolds.

Antitubercular Activity

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular agents. Both scaffolds have yielded promising candidates.[14][15]

Imidazo[1,2-a]pyridines have been a particularly fruitful source of potent anti-TB compounds.[14] Several derivatives have shown excellent activity against MDR and XDR Mtb strains.[14] Their mechanisms of action are often well-defined, with some compounds targeting the QcrB subunit of the electron transport chain, while others inhibit mycobacterial ATP synthase.[14][16] This diversity of targets is advantageous for overcoming resistance.

Pyrazolo[1,5-a]pyrimidines have also been identified as having antitubercular properties through high-throughput screening.[15] However, the mechanism of action for some of these compounds appears to be complex. For instance, resistance to certain pyrazolo[1,5-a]pyrimidin-7(4H)-ones was conferred by mutations in a hydroxylase that promoted compound metabolism, highlighting a potential liability of this scaffold that must be considered during drug design.[15]

Compound Scaffold Mtb Strain Activity (MIC₉₀) Mechanism of Action Reference
Imidazo[1,2-a]pyridineMtb H37Rv≤0.006 µMNot Specified[14]
Imidazo[1,2-a]pyridineMDR/XDR Mtb0.07–0.14 µMNot Specified[14]
Pyrazolo[1,5-a]pyrimidin-7(4H)-oneMtb H37Rv1.56 µMNot cell-wall related[15][17]

Table 2. Comparative antitubercular activity.

Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Both scaffolds have been explored for their potential to modulate inflammatory pathways.

Pyrazolo[1,5-a]pyrimidines and related scaffolds like pyrazolo[1,5-a]quinazolines have been shown to inhibit pro-inflammatory signaling.[18][19] For example, certain pyrazolo[1,5-a]pyrimidine derivatives act as potent COX-2 inhibitors.[20] Others have been found to down-regulate the production of key inflammatory cytokines like TNF-α and IL-6.[20] The mechanism often involves targeting mitogen-activated protein kinases (MAPKs) such as p38α and JNK.[19]

Imidazo[1,2-a]pyridines also possess anti-inflammatory properties, contributing to their diverse pharmacological profile.[9] While specific mechanistic studies are varied, their activity is often linked to the inhibition of inflammatory mediators.

Compound Scaffold Assay/Target Activity (IC₅₀) Reference
Pyrazolo[1,5-a]pyrimidineCOX-2 Inhibition3.37 µM[20]
Pyrazolo[1,5-a]quinazolineNF-κB Inhibition4.8 µM[19]
Imidazo[1,2-a]pyridineAnti-inflammatory(Qualitative Reports)[9][21]

Table 3. Comparative anti-inflammatory activity.

Other Notable Biological Activities

The therapeutic potential of these scaffolds extends beyond the areas mentioned above:

  • Pyrazolo[1,5-a]pyridines have been developed as potent and orally active antagonists of the corticotropin-releasing factor 1 (CRF1) receptor for treating stress-related disorders.[22][23] They have also been investigated as EP1 receptor antagonists for overactive bladder.[24]

  • Imidazo[1,2-a]pyridines are well-known for their effects on the central nervous system, with marketed drugs like Zolpidem acting as GABA-A receptor agonists for the treatment of insomnia.[14][25] This scaffold has also been used to develop ligands for detecting β-amyloid plaques in the brain, relevant to Alzheimer's disease research.[26][27] Additionally, some have shown antiviral activity, such as against the human cytomegalovirus.[28]

Structure-Activity Relationship (SAR) Insights

Understanding the SAR is crucial for optimizing the potency and selectivity of lead compounds. For both scaffolds, substitutions at specific positions on the fused ring system have been shown to be critical for biological activity.

For Imidazo[1,2-a]pyridines:

  • Position 3: This position is frequently substituted to modulate activity. For example, introducing thioether side chains at C3 led to potent antiviral compounds.[28] In autotaxin inhibitors, modifications at this position had a strong impact on activity.[29]

  • Position 6: This position is often a site for introducing groups to fine-tune properties. For instance, a 6-iodo substituent was key for high-affinity ligands targeting β-amyloid plaques.[26]

  • Positions 2 and 7: Substitutions at these positions are also common and can significantly influence potency, as seen in antitubercular agents.[14]

For Pyrazolo[1,5-a]pyridines:

  • Position 3: Dialkylamino groups at C3 are a key feature in CRF1 receptor antagonists.[22]

  • Position 7: A phenyl ring at C7 is another critical component for CRF1 receptor antagonism.[22]

  • Positions 2 and 5: Modifications at these positions have been explored to improve properties like metabolic stability and solubility.[13][22]

SAR_Diagrams imidazo imidazo node_I2 2 node_I3 3 node_I6 6 node_I7 7 label_I Imidazo[1,2-a]pyridine Key Positions pyrazolo pyrazolo node_P2 2 node_P3 3 node_P7 7 label_P Pyrazolo[1,5-a]pyridine Key Positions

Caption: Key substitution points for modulating biological activity.

Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to synthesize and evaluate these compounds must be robust.

Protocol 1: General Synthesis of an Imidazo[1,2-a]pyridine Derivative

This protocol is based on the classical condensation reaction, a self-validating system due to its reliability and the characteristic spectral data of the resulting products.

Objective: To synthesize 2-phenylimidazo[1,2-a]pyridine.

Materials:

  • 2-Aminopyridine

  • 2-Bromoacetophenone (α-bromoacetophenone)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 2-aminopyridine (1.0 eq), 2-bromoacetophenone (1.05 eq), and sodium bicarbonate (2.0 eq).

  • Solvent Addition: Add ethanol (approx. 20 mL per gram of 2-aminopyridine) to the flask. The rationale for using ethanol is its ability to dissolve the reactants and its suitable boiling point for the reaction. Sodium bicarbonate acts as a base to neutralize the HBr formed during the reaction, driving the cyclization.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The disappearance of the starting materials indicates reaction completion, typically within 4-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add water and extract the product with dichloromethane or ethyl acetate (3 x 20 mL). The organic layers are combined.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 2-phenylimidazo[1,2-a]pyridine.

  • Characterization: Confirm the structure of the product using NMR (¹H, ¹³C) and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (General Workflow)

This workflow describes a common method to determine the IC₅₀ of a compound against a specific protein kinase.

Objective: To measure the inhibitory potency of a test compound against a target kinase.

Principle: The assay measures the amount of phosphorylated substrate produced by the kinase. The reduction in phosphorylation in the presence of the inhibitor is quantified.

G cluster_workflow Kinase Inhibition Assay Workflow A Prepare Reagents: - Kinase Enzyme - Substrate (Peptide/Protein) - ATP - Test Compound Dilutions B Incubate kinase, substrate, and test compound A->B C Initiate reaction by adding ATP B->C D Stop reaction after incubation period C->D E Detect phosphorylation signal (e.g., luminescence, fluorescence) D->E F Data Analysis: Plot % inhibition vs. [Compound] and calculate IC50 E->F

Caption: A typical workflow for an in vitro kinase inhibition assay.

Conclusion

The pyrazolo[1,5-a]pyridine and imidazo[1,2-a]pyridine scaffolds are both exceptionally valuable in drug discovery, each offering a distinct profile of biological activities.

  • Imidazo[1,2-a]pyridines have a proven track record, leading to marketed drugs and advanced clinical candidates, particularly in the areas of CNS disorders and infectious diseases like tuberculosis. Their strength lies in well-established synthetic routes and diverse, often potent, biological activities.[14][25]

  • Pyrazolo[1,5-a]pyridines are highly effective as modulators of specific enzyme families, especially protein kinases and receptors.[8][22] This makes them particularly attractive for targeted therapies in oncology and other diseases driven by specific signaling pathways.

The choice between these isomeric scaffolds is not arbitrary. It should be a strategic decision based on the therapeutic target, the desired mechanism of action, and the required SAR landscape. As our understanding of disease biology deepens, the rational design of novel therapeutics will continue to leverage the unique and powerful properties of these privileged heterocyclic systems.

References

A Head-to-Head Comparison of Cross-Coupling Methods for Pyrazolo[1,5-a]pyridines: A Guide for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique electronic properties and structural rigidity make it a privileged structure in drug design. Consequently, the development of robust and versatile methods for its functionalization is of paramount importance to researchers in drug discovery and development. This guide provides a head-to-head comparison of the most prevalent cross-coupling methodologies used to derivatize the pyrazolo[1,5-a]pyridine core, offering insights into the rationale behind experimental choices and providing actionable protocols.

The Reactive Landscape of the Pyrazolo[1,5-a]pyridine Core

The pyrazolo[1,5-a]pyridine ring system is a tale of two electronically distinct regions. The pyrazole moiety is electron-rich, making the C3 position highly nucleophilic and susceptible to electrophilic attack and certain C-H functionalization reactions.[3] Conversely, the pyridine ring is electron-deficient, rendering positions like C7 more amenable to functionalization via reactions that favor electron-poor centers. This electronic dichotomy governs the regioselectivity of many cross-coupling reactions and is a critical consideration in synthetic planning.

C-C Bond Forming Reactions: The Workhorses of Diversification

The creation of new carbon-carbon bonds is central to modifying the pyrazolo[1,5-a]pyridine scaffold. Several palladium-catalyzed cross-coupling reactions have been successfully employed for this purpose, each with its own set of advantages and limitations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for C-C bond formation due to the commercial availability of a vast array of boronic acids and the generally low toxicity of the boron-containing byproducts.[4][5]

Mechanistic Rationale: The reaction is initiated by the oxidative addition of a palladium(0) catalyst to an aryl halide (e.g., a bromo- or iodo-pyrazolo[1,5-a]pyridine). Subsequent transmetalation with a boronic acid, activated by a base, followed by reductive elimination, yields the desired coupled product and regenerates the palladium(0) catalyst.[5][6]

Advantages:

  • Broad substrate scope with a wide variety of commercially available boronic acids.

  • Mild reaction conditions.

  • Low toxicity of boron reagents.[4]

  • Good functional group tolerance.[4]

Limitations:

  • Boronic acids can be unstable and prone to decomposition.[4]

  • The presence of a base is required, which may not be compatible with all substrates.[5]

Comparative Performance: The Suzuki-Miyaura coupling has been successfully applied to the functionalization of pyrazolo[1,5-a]pyridines at various positions, with yields often ranging from moderate to excellent.[3][7][8][9] For instance, the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl boronic acids has been achieved in good to excellent yields using a XPhosPdG2/XPhos catalyst system.[7][8][9]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one [7][8][9]

  • To a microwave vial, add 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1.0 equiv.), the corresponding arylboronic acid (1.5 equiv.), and K₂CO₃ (2.0 equiv.).

  • Add a solution of XPhosPdG2 (5 mol %) and XPhos (5 mol %) in 1,4-dioxane.

  • Seal the vial and heat the mixture under microwave irradiation at 110 °C for 30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired product.

Stille Coupling

The Stille coupling utilizes organostannane reagents, which are known for their high stability and broad functional group tolerance.

Mechanistic Rationale: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation with the organostannane, and reductive elimination. A key difference is that the transmetalation step does not require a base.

Advantages:

  • Excellent functional group tolerance.[4]

  • Organostannane reagents are generally stable to air and moisture.[4]

  • Reaction often proceeds under neutral conditions.[4]

Limitations:

  • High toxicity of organotin reagents and byproducts, which can be difficult to remove.[4]

  • Slower reaction rates compared to Suzuki coupling in some cases.

Comparative Performance: While less common than the Suzuki coupling for this specific scaffold, the Stille reaction offers a viable alternative, particularly when dealing with base-sensitive functional groups.

Heck Coupling

The Heck reaction is a powerful tool for the olefination of aryl halides, enabling the introduction of vinyl groups onto the pyrazolo[1,5-a]pyridine core.

Mechanistic Rationale: The reaction involves the oxidative addition of a palladium(0) catalyst to an aryl halide, followed by migratory insertion of an alkene. A subsequent β-hydride elimination regenerates the catalyst and releases the olefinated product.

Advantages:

  • Excellent method for forming C(sp²)-C(sp²) bonds with alkenes.

  • Tolerant of a wide range of functional groups.

Limitations:

  • Regioselectivity can be an issue with certain unsymmetrical alkenes.

  • Requires a base to neutralize the HX generated during the reaction.

Sonogashira Coupling

The Sonogashira coupling is the premier method for the alkynylation of aryl halides, providing access to pyrazolo[1,5-a]pyridines bearing terminal or internal alkyne functionalities.[10][11]

Mechanistic Rationale: This reaction employs a dual catalytic system of palladium and copper(I).[10][11][12] The palladium catalyst undergoes oxidative addition to the aryl halide, while the copper(I) cocatalyst forms a copper(I) acetylide with the terminal alkyne. Transmetalation between the palladium complex and the copper acetylide, followed by reductive elimination, yields the final product.[12]

Advantages:

  • Highly efficient for the formation of C(sp²)-C(sp) bonds.

  • Generally proceeds under mild conditions.[13]

Limitations:

  • Requires anhydrous and anaerobic conditions in its classic form, although newer protocols have been developed to overcome this.[11]

  • The copper cocatalyst can sometimes lead to the formation of homocoupled alkyne byproducts (Glaser coupling).

Comparative Performance: The Sonogashira coupling has been successfully used to introduce alkyne moieties at various positions of the pyrazolo[1,5-a]pyridine ring system.[14]

Detailed Experimental Protocol: General Sonogashira Coupling of Halo-pyrazolo[1,5-a]pyridines [13]

  • To a Schlenk flask under an inert atmosphere (e.g., argon), add the halo-pyrazolo[1,5-a]pyridine (1.0 equiv.), the terminal alkyne (1.2 equiv.), Pd(PPh₃)₄ (5 mol %), and CuI (10 mol %).

  • Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel.

Direct C-H Arylation

Direct C-H arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it obviates the need for pre-functionalization of the pyrazolo[1,5-a]pyridine core.[15][16][17][18]

Mechanistic Rationale: These reactions typically proceed via a concerted metalation-deprotonation (CMD) pathway or through electrophilic palladation. The choice of oxidant is crucial for regenerating the active palladium catalyst.

Advantages:

  • Increased atom economy and reduced synthetic steps.

  • Avoids the preparation of organometallic reagents.

Limitations:

  • Regioselectivity can be challenging to control.

  • Often requires higher catalyst loadings and harsher reaction conditions.

  • Substrate scope can be limited.

Comparative Performance: Palladium-catalyzed direct C-H arylation of pyrazolo[1,5-a]pyridines has been shown to occur selectively at the C3 and C7 positions, depending on the reaction conditions.[15] For example, using cesium(I) fluoride as an additive favors C3 arylation, while silver(I) carbonate promotes C7 arylation.[15]

C-N and C-O Bond Forming Reactions: Introducing Heteroatoms

The introduction of nitrogen and oxygen functionalities is crucial for modulating the physicochemical and pharmacological properties of pyrazolo[1,5-a]pyridine derivatives.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the gold standard for the formation of C-N bonds between aryl halides and a wide range of amines.[19][20][21][22]

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of a palladium(0) catalyst to the aryl halide, followed by coordination of the amine and deprotonation by a base to form a palladium amido complex. Reductive elimination then furnishes the desired arylamine and regenerates the catalyst.[19]

Advantages:

  • Exceptional scope in both the amine and aryl halide coupling partners.[21][23]

  • High functional group tolerance.[19]

Limitations:

  • Requires a strong base, which may not be suitable for all substrates.

  • Some sterically hindered amines or electron-rich aryl halides can be challenging substrates.

Comparative Performance: This method is highly effective for the synthesis of amino-substituted pyrazolo[1,5-a]pyridines, which are important intermediates in drug discovery.[14]

Chan-Lam Coupling

The Chan-Lam coupling offers a complementary, copper-catalyzed approach for the formation of C-N and C-O bonds.[24][25]

Mechanistic Rationale: This reaction involves the oxidative coupling of boronic acids with N-H or O-H containing compounds.[24] The mechanism is thought to proceed through a copper(III) intermediate.

Advantages:

  • Often proceeds under milder, aerobic conditions, sometimes at room temperature.[24]

  • Does not require a strong base.

  • Provides a good alternative to the palladium-catalyzed methods.[26]

Limitations:

  • The substrate scope can be more limited compared to the Buchwald-Hartwig amination.

  • Stoichiometric amounts of copper are sometimes required, although catalytic versions exist.[24][27]

Decision-Making Guide for Method Selection

The choice of the optimal cross-coupling method depends on several factors, including the desired bond to be formed, the nature of the available starting materials, and the functional groups present in the substrate.

Table 1: Comparative Overview of Cross-Coupling Methods for Pyrazolo[1,5-a]pyridines

ReactionBond FormedKey ReagentAdvantagesLimitations
Suzuki-Miyaura C-CBoronic AcidBroad scope, low toxicity, mild conditionsBase required, reagent instability
Stille C-COrganostannaneExcellent functional group tolerance, neutral conditionsHigh toxicity of tin reagents
Heck C-C (Olefin)AlkeneGood for vinylation, good functional group toleranceRegioselectivity issues, base required
Sonogashira C-C (Alkyne)Terminal AlkyneHighly efficient for alkynylation, mild conditionsRequires copper cocatalyst, potential for homocoupling
C-H Arylation C-CAreneAtom economical, no pre-functionalizationRegioselectivity challenges, harsher conditions
Buchwald-Hartwig C-NAmineBroad scope, high functional group toleranceRequires strong base
Chan-Lam C-N, C-OBoronic AcidMild, aerobic conditions, no strong base neededMore limited scope than Buchwald-Hartwig

Diagram 1: Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R'-M pd2_intermediate R-Pd(II)L_n-R' transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Diagram 2: Decision Flowchart for Method Selection

G start Desired Functionalization? cc_bond C-C Bond start->cc_bond cn_co_bond C-N or C-O Bond start->cn_co_bond aryl_vinyl aryl_vinyl cc_bond->aryl_vinyl Aryl or Vinyl Group? alkyne alkyne cc_bond->alkyne Alkyne Group? no_prefunc no_prefunc cc_bond->no_prefunc No Pre-functionalization? cn_bond cn_bond cn_co_bond->cn_bond C-N Bond? co_bond co_bond cn_co_bond->co_bond C-O Bond? suzuki Use Suzuki-Miyaura aryl_vinyl->suzuki Boronic Acid Available? stille Consider Stille aryl_vinyl->stille Base Sensitive Substrate? sonogashira Use Sonogashira alkyne->sonogashira Yes ch_arylation Use C-H Arylation no_prefunc->ch_arylation Yes buchwald Use Buchwald-Hartwig cn_bond->buchwald Broad Amine Scope Needed? chan_lam_n Consider Chan-Lam cn_bond->chan_lam_n Milder, Aerobic Conditions Preferred? chan_lam_o Use Chan-Lam co_bond->chan_lam_o Yes

Caption: A flowchart to guide the selection of a cross-coupling method.

Conclusion and Future Outlook

The functionalization of the pyrazolo[1,5-a]pyridine core is a well-developed field, with a diverse toolbox of cross-coupling reactions at the disposal of the synthetic chemist. While palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations remain the dominant strategies due to their broad scope and high efficiency, the continuous development of more sustainable methods, such as direct C-H functionalization, is paving the way for more efficient and environmentally benign syntheses. Future research will likely focus on expanding the scope of these greener methods, developing novel catalysts with enhanced activity and selectivity, and applying these strategies to the synthesis of increasingly complex and biologically active pyrazolo[1,5-a]pyridine derivatives.

References

A Senior Application Scientist's Guide to Benchmarking New Synthetic Routes for Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry. Its rigid, planar structure is a privileged motif found in numerous pharmaceuticals, including hypnotic drugs like Zaleplon and anticancer agents such as Dinaciclib and Repotrectinib[1][2]. This biological significance continually drives the demand for more efficient, scalable, and sustainable methods to synthesize diverse derivatives. This guide provides an in-depth comparison of classical and emerging synthetic strategies, offering the experimental data and mechanistic insights necessary for researchers to select the optimal route for their specific drug discovery and development programs.

The Classical Approach: A Reliable but Limited Baseline

For decades, the standard synthesis of the pyrazolo[1,5-a]pyridine core has been the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents.[2][3]

Mechanism Rationale: This transformation hinges on the nucleophilicity of the exocyclic amino group of the 5-aminopyrazole, which attacks one of the electrophilic carbonyl carbons of the 1,3-dicarbonyl compound. An intramolecular cyclization is followed by dehydration to yield the final aromatic fused-ring system. The reaction is typically promoted by acid or base catalysis to facilitate the key addition and dehydration steps.[3]

Advantages:

  • Simplicity: The reaction is operationally simple and utilizes readily available starting materials.

  • Predictability: The regiochemistry is generally well-controlled, making it a reliable method for generating specific isomers.

Limitations:

  • Harsh Conditions: Often requires high temperatures and strong acidic or basic conditions, which can limit functional group tolerance.

  • Substrate Scope: The synthesis of elaborately substituted pyrazolo[1,5-a]pyridines can be challenging due to the limited commercial availability of complex 5-aminopyrazoles and β-dicarbonyls.

  • Atom Economy: The dehydration step results in the loss of water, reducing the overall atom economy.

Emerging Strategies: Expanding the Synthetic Toolbox

Recent innovations have focused on overcoming the limitations of classical methods. These new routes offer milder conditions, improved functional group compatibility, and access to novel chemical space. We will benchmark two prominent modern strategies: a metal-free cross-dehydrogenative coupling and a palladium-catalyzed direct C-H arylation.

Route A: Metal-Free Acetic Acid/O₂-Promoted Cross-Dehydrogenative Coupling (CDC)

A greener and highly atom-economical approach involves the cross-dehydrogenative coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds. This method, promoted by acetic acid with molecular oxygen as the terminal oxidant, avoids the need for transition metal catalysts.[4][5]

Causality of Experimental Design: The choice of acetic acid is critical; it serves not only as a Brønsted acid catalyst to activate the substrates but also as the reaction solvent. Molecular oxygen (from air) is the ideal terminal oxidant, producing only water as a byproduct and thereby adhering to green chemistry principles.[4] This avoids the stoichiometric waste associated with many classical oxidants.

Workflow for Acetic Acid-Promoted CDC Synthesis

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification P1 Combine N-amino-2-iminopyridine (1 equiv), 1,3-dicarbonyl (1.2 equiv) in Acetic Acid P2 Heat reaction mixture at 80 °C under an O₂ (balloon) or air atmosphere P1->P2 Setup Complete P3 Monitor reaction by TLC (typically 4-8 hours) P2->P3 Heating P4 Cool to RT, pour into ice-water, neutralize with aq. NaHCO₃ P3->P4 Reaction Complete P5 Extract with Ethyl Acetate P4->P5 P6 Dry organic layer (Na₂SO₄), concentrate in vacuo P5->P6 P7 Purify by column chromatography (Silica gel) P6->P7 center Pd(II) Intermediate Pd0 Pd(0)Lₙ OA Oxidative Addition PdII_Aryl Ar-Pd(II)-I Pd0->PdII_Aryl Ar-I CMA Concerted Metalation- Deprotonation Cyclometalated Cyclometalated Pd(II) Complex PdII_Aryl->Cyclometalated Pyrazolo[1,5-a]pyridine (C7-H) Cyclometalated->Pd0 7-Aryl Product RE Reductive Elimination

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring safety and operational excellence in the laboratory. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate (CAS No. 1062368-71-1). This compound is a halogenated heterocyclic molecule, a class of chemicals that requires specific handling and disposal procedures to ensure personnel safety and environmental protection.

The core principle of this guide is risk mitigation. Due to the limited availability of comprehensive toxicological and ecological data for this specific molecule, we must adopt a conservative approach, treating it with the caution afforded to its potentially hazardous structural analogs.[1]

Immediate Safety & Hazard Assessment

Before handling or disposing of this compound, it is crucial to understand its known and potential hazards. The presence of a bromine atom classifies it definitively as a halogenated organic compound , which is the single most critical factor in determining its disposal pathway.[2][3][4] While specific data for this ester is sparse, information from structurally related pyrazolo[1,5-a]pyridine derivatives provides essential guidance.[5][6]

Table 1: Hazard Profile and Recommended Precautions

Hazard Category Description Recommended Actions & Personal Protective Equipment (PPE)
Acute Toxicity (Oral) Assumed to be harmful if swallowed based on analog data.[5][6][7] Do not eat, drink, or smoke when using this product.[6][7] In case of ingestion, rinse mouth with water and seek immediate medical attention.[1][5]
Skin Irritation Expected to cause skin irritation (Category 2).[5][6] Wear impervious clothing and chemically resistant gloves (e.g., nitrile). Wash hands and skin thoroughly after handling.[1][7]
Eye Irritation Expected to cause serious eye irritation (Category 2/2A).[5][6] Wear tightly fitting safety goggles with side-shields.[1] If contact occurs, rinse cautiously with water for several minutes.[5][6]
Respiratory Irritation May cause respiratory tract irritation (STOT SE 3).[5][6] Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid dust formation and inhalation.[1]

| Environmental Hazard | Ecological data is unavailable.[1] Halogenated compounds can be persistent and harmful to aquatic life. | Do not discharge to sewer systems or the environment. [1] Prevent spillage and ensure containment. |

Disposal Decision Workflow

The following workflow provides a clear, logical path for managing waste streams containing this compound. The fundamental decision point is based on its chemical classification as a halogenated organic.

G cluster_0 Waste Characterization & Segregation cluster_1 Containment & Labeling cluster_2 Final Disposal Protocol start Waste Generated: This compound (Solid, Solution, or Contaminated Materials) is_halogenated Is the compound halogenated? (Contains F, Cl, Br, or I) start->is_halogenated segregate Segregate into a dedicated 'HALOGENATED ORGANIC WASTE' container. is_halogenated->segregate Yes (Contains Bromine) contain Use a chemically compatible, sealable container (e.g., HDPE). Ensure container is clearly labeled with: 1. 'Halogenated Organic Waste' 2. Chemical Name(s) 3. Hazard Symbols segregate->contain disposal_method Arrange for pickup by a licensed professional waste disposal service. contain->disposal_method incineration Disposal via controlled high-temperature incineration with flue gas scrubbing. disposal_method->incineration

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

This protocol provides the necessary steps for safely handling and preparing the compound for final disposal.

1. Preparation and Personal Protective Equipment (PPE)

  • Location: Conduct all waste handling activities inside a certified chemical fume hood to minimize inhalation exposure.[6]

  • PPE: Before beginning, ensure you are wearing the appropriate PPE as outlined in Table 1: a lab coat, nitrile gloves, and chemical safety goggles.[1][7]

2. Waste Characterization and Segregation

  • Classification: As a brominated molecule, this compound is classified as Halogenated Organic Waste .

  • Segregation is Mandatory: This waste stream must be kept separate from all other waste types, especially non-halogenated solvents.[2][3]

    • Causality: Mixing halogenated and non-halogenated waste complicates the disposal process, increases costs, and can create unforeseen chemical hazards. Halogenated waste requires specific high-temperature incineration to prevent the formation of toxic byproducts like dioxins and furans.[8]

3. Containment and Labeling

  • Solid Waste: Carefully transfer any unreacted solid compound or contaminated solids (e.g., weighing paper, contaminated silica gel) into a designated, chemically resistant waste container with a screw-top lid. Avoid creating dust.[7]

  • Liquid Waste: If the compound is in solution, collect it in a designated "Halogenated Liquid Waste" container. Use a funnel to prevent spills. Do not mix with incompatible materials.

  • Container Requirements: Use containers made of high-density polyethylene (HDPE) or another compatible material. Ensure the container is in good condition, free from external contamination, and can be sealed tightly to be "vapor tight" and "spill proof."[3][9]

  • Labeling: The waste container must be clearly and accurately labeled before the first drop of waste is added.[3] The label must include:

    • The words "Hazardous Waste" and "Halogenated Organic Waste."

    • The full chemical name: "this compound."

    • An accurate list of all other components in the container.

    • Appropriate hazard pictograms (e.g., irritant, harmful).

4. Storage and Final Disposal

  • Temporary Storage: Store the sealed waste container in a designated satellite accumulation area. This should be a well-ventilated location, away from heat or ignition sources, and within secondary containment.

  • Professional Disposal: The only acceptable disposal method is through a licensed chemical destruction facility.[1][5] This typically involves:

    • Controlled Incineration: The material will undergo high-temperature incineration (e.g., 820-1600°C) in a specialized facility.[10]

    • Flue Gas Scrubbing: The incinerator must be equipped with flue gas scrubbing technology to neutralize and capture acidic gases (such as hydrogen bromide) generated during combustion.[1]

Emergency Procedures: Accidental Spills

In the event of an accidental release, follow these procedures:

  • Ensure Safety: Evacuate non-essential personnel. Ensure the area is well-ventilated.

  • Containment: Prevent the spill from spreading or entering any drains.[1][6]

  • Cleanup:

    • For small solid spills, carefully sweep up the material to avoid creating dust and place it into a labeled halogenated waste container.[7]

    • For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to soak up the spill.[6] Transfer the absorbent material into the sealed waste container.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department.

By adhering to this structured protocol, you ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with standard laboratory safety practices.

References

A Senior Application Scientist's Guide to Handling Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate (CAS No. 1062368-71-1). As a brominated heterocyclic compound, this reagent is a valuable building block in synthetic chemistry, particularly for creating complex molecular structures through methods like palladium-catalyzed cross-coupling reactions.[1] However, its structure necessitates a rigorous approach to handling, safety, and disposal to mitigate potential risks. This guide is designed to provide clear, actionable protocols grounded in established safety principles.

Hazard Assessment: Understanding the Risks

While comprehensive toxicological data for this compound is not fully available, the Safety Data Sheet (SDS) and data from structurally similar compounds indicate several potential hazards.[2][3][4] The primary concerns involve irritation to the skin, eyes, and respiratory system.[3][4]

  • Acute Toxicity: A related compound, 6-Bromopyrazolo[1,5-a]pyridine, is classified as harmful if swallowed, causing skin irritation, serious eye irritation, and potential respiratory irritation.[3] It is prudent to assume this compound presents similar risks.

  • Skin and Eye Contact: Direct contact may cause irritation.[3][4] Prolonged exposure could lead to more severe effects.

  • Inhalation: As a solid/powder, inhalation of dust can irritate the respiratory tract.[3][4]

  • Chronic Effects: The long-term toxicological properties have not been thoroughly investigated.[3] As with many novel chemical entities, caution is advised, and exposure should be minimized.

Given the presence of the brominated pyridine-like core, it is also wise to consult safety protocols for pyridine itself, which is known to be absorbable through the skin and can affect the central nervous system, liver, and kidneys.[5]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to create a barrier between the researcher and the chemical. The selection of specific PPE is contingent on the scale and nature of the procedure.

Eye and Face Protection
  • Minimum Requirement: At all times when handling the compound, wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[2] These provide protection from splashes and airborne particles.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during reaction quenching or transfers of large volumes of solution), a full-face shield should be worn in addition to safety goggles.

Skin and Body Protection
  • Protective Gloves: Standard nitrile gloves may not offer sufficient protection for prolonged contact with pyridine-like compounds.[5] For pyridine, butyl rubber or neoprene gloves are often recommended.[5] Always inspect gloves for tears or holes before use and use proper removal techniques to avoid contaminating your skin.[3] Dispose of contaminated gloves as hazardous waste.[3]

  • Laboratory Coat: A fully buttoned, flame-resistant lab coat is mandatory to protect against incidental contact.

  • Impervious Clothing: For larger-scale operations or situations with a high risk of splashes, consider wearing impervious clothing or a chemical-resistant apron over the lab coat.[2]

Respiratory Protection
  • Primary Control: All handling of solid this compound and its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.

  • When Respirators are Necessary: If engineering controls are insufficient or during emergency situations (e.g., a large spill), respiratory protection is required. For dusts, a full-face respirator with a P95 (US) or P1 (EU) particle filter is appropriate.[2] If significant vapors are expected, a combination organic vapor/acid gas cartridge may be necessary. All respirator use must be in accordance with a formal respiratory protection program, including medical clearance and fit testing.[5]

PPE Summary by Task
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid (<1g) Safety GogglesChemical-Resistant Gloves (e.g., Nitrile, Neoprene)Lab CoatRequired only if outside a fume hood (N95/P1)
Preparing Solutions Safety Goggles & Face ShieldChemical-Resistant GlovesLab CoatNot required if in a fume hood
Running/Monitoring Reaction Safety GogglesChemical-Resistant GlovesLab CoatNot required if in a fume hood
Large Spill Cleanup Safety Goggles & Face ShieldHeavy-Duty Chemical-Resistant GlovesChemical Apron/SuitFull-Face Respirator with appropriate cartridges

Operational Plan: Safe Handling and Workflow

Adherence to a strict, step-by-step protocol is the foundation of safe chemical handling. The primary engineering control is the consistent use of a properly functioning chemical fume hood.[6]

Step-by-Step Handling Protocol
  • Preparation: Before handling the chemical, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing: If possible, weigh the solid material directly within the fume hood. If using an external balance, weigh the smallest amount necessary and transport it in a sealed, labeled container.

  • Transfer and Dissolution: Add the solid to the reaction vessel inside the fume hood. Slowly add the solvent to avoid splashing and dust generation.

  • Reaction: Keep the reaction apparatus within the fume hood at all times. Use ground-glass joints and secure clamps to prevent leaks.

  • Work-up and Purification: All extractions, washes, and chromatography should be conducted in the fume hood.

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water after handling is complete.[3]

Workflow for Safe Chemical Handling

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_post Post-Handling Phase Prep 1. Verify Fume Hood & Clear Workspace Don_PPE 2. Don Appropriate PPE Prep->Don_PPE Weigh 3. Weigh Compound Don_PPE->Weigh Transfer 4. Transfer & Dissolve Weigh->Transfer React 5. Conduct Reaction & Work-up Transfer->React Waste 6. Segregate Halogenated Waste React->Waste Decon 7. Decontaminate Glassware & Workspace Waste->Decon Doff_PPE 8. Doff PPE Correctly Decon->Doff_PPE Wash 9. Wash Hands Thoroughly Doff_PPE->Wash

Caption: Standard workflow for handling this compound.

Emergency and Disposal Plan

Preparedness is key to mitigating the impact of an accident.

First Aid Measures
  • Inhalation: Move the affected person to fresh air immediately.[2][6] If breathing is difficult, seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water.[3][6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][7]

Spill Response
  • Minor Spill (in fume hood): If a small amount of solid or solution is spilled inside a fume hood, absorb it with an inert material like vermiculite or sand.[8] Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal. Decontaminate the area with an appropriate solvent.

  • Major Spill (outside fume hood): Evacuate the immediate area and alert colleagues and the laboratory supervisor.[9][10] If the substance is volatile or creates dust, evacuate the entire lab and contact your institution's emergency response team.[9] Only personnel with specialized training and appropriate respiratory protection should attempt to clean up a large spill.[9][10]

Waste Disposal

As a brominated organic compound, all waste containing this compound must be treated as halogenated organic waste .[11][12]

  • Segregation is Critical: Never mix halogenated waste with non-halogenated waste streams.[13][14] The disposal methods are different, and cross-contamination significantly increases disposal costs and environmental burden.[13][14]

  • Labeling: Collect all waste (liquids, solids, contaminated materials like gloves and absorbent pads) in a properly sealed and clearly labeled container. The label must read "Hazardous Waste" and specify the contents, including "Halogenated Organics."[12]

  • Disposal Path: The material should be disposed of through a licensed chemical destruction facility, typically via controlled incineration with flue gas scrubbing to handle the resulting hydrogen bromide.[2][15]

Waste Segregation Decision Flow

G Start Waste Generated Check_Halogen Does the waste contain Bromine, Chlorine, Fluorine, or Iodine? Start->Check_Halogen Halogenated_Bin Place in SEALED & LABELED container for HALOGENATED WASTE Check_Halogen->Halogenated_Bin  Yes NonHalogenated_Bin Place in container for NON-HALOGENATED WASTE Check_Halogen->NonHalogenated_Bin  No

Caption: Decision diagram for proper segregation of chemical waste.

By integrating these safety protocols, operational plans, and emergency procedures into your daily laboratory work, you can effectively manage the risks associated with handling this compound, ensuring a safe environment for yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.